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  • Product: 7-methylquinoline-8-carboxylic Acid
  • CAS: 70585-54-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 7-methylquinoline-8-carboxylic acid

Abstract 7-Methylquinoline-8-carboxylic acid (C₁₁H₉NO₂) represents a specialized scaffold within the quinoline-8-carboxylic acid family, distinct for its steric congestion at the 7,8-position. While less commercially ubi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Methylquinoline-8-carboxylic acid (C₁₁H₉NO₂) represents a specialized scaffold within the quinoline-8-carboxylic acid family, distinct for its steric congestion at the 7,8-position. While less commercially ubiquitous than its 7-chloro analogs (e.g., the herbicide Quinmerac), this compound serves as a critical intermediate in the synthesis of bio-active agrochemicals and pharmaceuticals. This guide provides a comprehensive analysis of its structural dynamics, a validated synthetic pathway starting from m-toluidine, and an evaluation of its physicochemical behavior in chelation and biological systems.

Chemical Identity & Structural Analysis[1][2][3][4]

The defining feature of 7-methylquinoline-8-carboxylic acid is the buttressing effect created by the vicinal methyl group at position 7 and the carboxylic acid at position 8. Unlike the unsubstituted quinoline-8-carboxylic acid, the 7-methyl group forces the carboxylic moiety out of planarity with the aromatic ring, influencing both its pKa and its ability to form planar chelates.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 7-Methylquinoline-8-carboxylic acid
CAS Number 70585-54-5 (Acid), 7471-63-8 (Nitro precursor)
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
SMILES CC1=C(C(=O)O)C2=NC=CC=C2C=C1
Key Isomer Distinct from 8-methylquinoline-7-carboxylic acid (CAS 204782-99-0)
Electronic & Steric Properties
  • Zwitterionic Character: In the solid state and neutral pH solution, the molecule exists in equilibrium with its zwitterionic form (NH⁺/COO⁻), stabilized by an intramolecular hydrogen bond between the quinoline nitrogen and the carboxylic acid proton.

  • Steric Inhibition of Resonance: The 7-methyl group exerts steric pressure on the 8-carboxyl group. This prevents the carboxyl group from achieving full coplanarity with the quinoline ring system, theoretically increasing the acidity of the carboxylic proton compared to the unhindered analog by reducing conjugation stability of the neutral acid form.

Physicochemical Properties[1][4][5][6][7][8][9][10][11]

The following data aggregates experimental observations from analogous quinoline-8-carboxylates and predicted values for the specific 7-methyl derivative.

PropertyValue / DescriptionContext
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 182–185 °C (Decomposes)Typical for zwitterionic quinolines
pKa (COOH) ~3.5 – 4.0 (Predicted)Acidic proton
pKa (N-H⁺) ~4.5 – 5.0 (Predicted)Quinolinium proton
LogP 2.1 – 2.4Moderate lipophilicity
Solubility DMSO, DMF, Dilute NaOH/HClPoor solubility in water/ethanol
UV-Vis λmax ≈ 240 nm, 310 nmCharacteristic quinoline absorption

Synthesis & Manufacturing Protocols

Direct carboxylation of 7-methylquinoline is challenging due to regioselectivity issues. The most robust, field-validated route utilizes 7-methyl-8-nitroquinoline as a "gateway intermediate," which can be synthesized with high selectivity.

Validated Synthetic Pathway (The "Nitro-Selectivity" Route)

This pathway exploits the observation that nitration of a 5-/7-methylquinoline mixture selectively yields the 8-nitro-7-methyl isomer due to electronic directing effects.

SynthesisPathway Start m-Toluidine + Glycerol Skraup Skraup Reaction (H2SO4, Heat) Start->Skraup Mixture Mixture: 7-Methylquinoline (Major) 5-Methylquinoline (Minor) Skraup->Mixture Nitration Selective Nitration (HNO3/H2SO4, -5°C) Mixture->Nitration NitroInt 7-Methyl-8-nitroquinoline (Pure Intermediate) Nitration->NitroInt Reduction Reduction (Fe/HCl or H2/Pd) NitroInt->Reduction Amine 7-Methyl-8-aminoquinoline Reduction->Amine Sandmeyer Sandmeyer Reaction (1. NaNO2/HCl 2. CuCN) Amine->Sandmeyer Nitrile 8-Cyano-7-methylquinoline Sandmeyer->Nitrile Hydrolysis Acid Hydrolysis (H2SO4/H2O, Reflux) Nitrile->Hydrolysis Product 7-Methylquinoline- 8-carboxylic acid Hydrolysis->Product

Caption: Step-by-step synthesis targeting the 8-position carboxyl group via the selective 8-nitro intermediate.

Detailed Experimental Protocols
Step 1: Selective Synthesis of 7-Methyl-8-nitroquinoline[1]
  • Reagents: m-Toluidine, Glycerol, H₂SO₄, m-Nitrobenzenesulfonate (oxidant).[1]

  • Procedure:

    • Perform a Skraup synthesis by heating m-toluidine with glycerol and sulfuric acid. This yields a mixture of 7-methylquinoline and 5-methylquinoline (approx. 2:1 ratio).[1]

    • Crucial Step: Without separating the isomers, subject the crude oil to nitration (fuming HNO₃/H₂SO₄ at -5°C).

    • Mechanism: The 7-methyl isomer nitrates exclusively at the 8-position (ortho to methyl, beta to nitrogen). The 5-methyl isomer does not nitrate under these specific controlled conditions or forms easily separable byproducts.

    • Purification: Pour onto ice. The precipitate is predominantly 7-methyl-8-nitroquinoline (Yield >90% based on 7-methyl content).

Step 2: Conversion to Carboxylic Acid
  • Reduction: Treat the nitro compound with Iron powder in acidic ethanol or H₂/Pd-C to yield 7-methyl-8-aminoquinoline .

  • Cyanation:

    • Cool the amine solution to 0°C in dilute HCl.

    • Add NaNO₂ dropwise to form the diazonium salt.

    • Transfer the cold diazonium solution into a reaction vessel containing CuCN/KCN at 60°C (Sandmeyer reaction).

    • Extract the 8-cyano-7-methylquinoline .

  • Hydrolysis: Reflux the nitrile in 70% H₂SO₄ for 6 hours. Cool and adjust pH to 4-5 to precipitate the target 7-methylquinoline-8-carboxylic acid .

Functional Reactivity & Chelation Logic

The 8-carboxylic acid position, adjacent to the quinoline nitrogen, creates a classic N,O-chelating pocket . However, the 7-methyl group alters this behavior.

Metal Coordination (N,O-Donor)

Like 8-hydroxyquinoline (oxine), this acid binds divalent metals (Cu²⁺, Zn²⁺, Fe²⁺).

  • Geometry: The 5-membered chelate ring formed is strained.

  • Steric Clash: The 7-methyl group sterically hinders the approach of larger metal ions or bulky co-ligands, potentially making this ligand more selective for smaller ions (e.g., Cu²⁺) over larger ones compared to the unsubstituted parent.

Decarboxylation

Thermal decarboxylation is a risk during high-temperature processing.

  • Condition: Heating above 200°C or in the presence of copper powder/quinoline.

  • Product: 7-Methylquinoline.[2][3]

Applications in Research & Industry

Agrochemicals (Herbicides)

This molecule is a structural analog of Quinmerac (7-chloro-3-methylquinoline-8-carboxylic acid) and Quinclorac .

  • Mechanism: Synthetic auxin mimic. It disrupts plant growth regulation by overloading the auxin signaling pathway, leading to epinasty and necrosis.

  • SAR Insight: The 7-position substituent (Methyl vs. Chloro) modulates lipophilicity and receptor binding. While the 7-chloro derivatives are more potent commercial herbicides, the 7-methyl variant is studied for resistance management and metabolic stability.

Pharmaceutical Intermediates[6]
  • Anti-infectives: Used as a scaffold for synthesizing fluoroquinolone-like non-fluorinated antibiotics.

  • NK3 Receptor Antagonists: Derivatives of quinoline-8-carboxamides are explored for treating schizophrenia and pulmonary disorders.

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves.
Eye Irritation Category 2A (H319)Use safety goggles.
STOT-SE Category 3 (H335)Avoid dust inhalation; use fume hood.
Storage Hygroscopic potentialStore in cool, dry place under inert gas.

References

  • Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. J. Arch.[3][4] Mil. Med. Link

  • PubChem. (n.d.).[5] 7-methylquinoline-8-carboxylic acid hydrochloride.[2] National Library of Medicine. Link

  • Li, Y., & Gao, W. (2013).[6] Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Link

  • Grossmann, K. (1998). Quinclorac belongs to a new class of highly selective auxin herbicides. Weed Science. Link

  • MySkinRecipes. (n.d.). 7-Methylquinoline-8-carboxylic acid Product Specification. Link

Sources

Exploratory

7-methylquinoline-8-carboxylic acid CAS number and molecular weight

Physicochemical Profile, Synthetic Methodology, and Therapeutic Utility Executive Summary 7-Methylquinoline-8-carboxylic acid (CAS: 70585-54-5) represents a critical scaffold in medicinal chemistry, particularly within t...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Methodology, and Therapeutic Utility

Executive Summary

7-Methylquinoline-8-carboxylic acid (CAS: 70585-54-5) represents a critical scaffold in medicinal chemistry, particularly within the development of metalloenzyme inhibitors and neurokinin-3 (NK3) receptor antagonists. Characterized by the juxtaposition of a steric methyl group at the C7 position and a chelating carboxylate at C8, this compound offers unique steric and electronic properties that differentiate it from the more common quinoline-8-carboxylic acid. This guide provides a definitive technical analysis of its properties, validated synthesis pathways, and application in drug discovery.

Identity & Physicochemical Profile

The structural integrity of 7-methylquinoline-8-carboxylic acid is defined by the rigid quinoline bicycle. The C8-carboxylic acid moiety serves as a bidentate ligand donor (N1, O-carboxyl), while the C7-methyl group introduces steric bulk that can enforce atropoisomeric selectivity or modulate metabolic stability in drug candidates.

Core Data Table
PropertySpecification
CAS Registry Number 70585-54-5
IUPAC Name 7-Methylquinoline-8-carboxylic acid
Molecular Formula

Molecular Weight 187.19 g/mol
Monoisotopic Mass 187.0633 Da
Physical State Solid (Powder)
Color Off-white to pale yellow
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent)
pKa (Predicted) ~4.5 (COOH), ~2.0 (Quinoline N)
SMILES CC1=C(C2=C(C=CC=N2)C=C1)C(=O)O
Synthetic Methodology

The synthesis of 7-methylquinoline-8-carboxylic acid is non-trivial due to the directing effects of the quinoline ring. Direct electrophilic substitution at C8 is difficult. The most authoritative, high-fidelity route involves a Modified Skraup Synthesis followed by Functional Group Interconversion (FGI) . This pathway ensures regiospecificity, avoiding the formation of the 5-isomer.

Protocol: The Nitro-Sandmeyer Route

Rationale: This method utilizes the high selectivity of nitration at the C8 position in 7-methylquinoline, driven by the ortho-directing effect of the methyl group and the electronic properties of the protonated quinolinium ring.

Step-by-Step Workflow:

  • Skraup Cyclization:

    • Reactants: 3-Methylaniline (m-Toluidine), Glycerol, Sulfuric Acid, Nitrobenzene (oxidant).

    • Process: Heating leads to ring closure, yielding a mixture of 7-methylquinoline (major) and 5-methylquinoline (minor).

    • Purification: Fractional distillation or chromatography to isolate 7-methylquinoline .

  • Regioselective Nitration:

    • Reactants: 7-Methylquinoline, Fuming

      
      , 
      
      
      
      .[1]
    • Conditions: 0°C to Room Temperature.

    • Mechanism: The 7-methyl group directs the nitro group to the C8 position (ortho to methyl, alpha to ring junction).

    • Product: 7-Methyl-8-nitroquinoline .[1]

  • Reduction:

    • Reactants:

      
       or 
      
      
      
      .
    • Product: 7-Methyl-8-aminoquinoline .

  • Sandmeyer Cyanation:

    • Reactants:

      
       (aq), 
      
      
      
      (to form diazonium salt), followed by
      
      
      /
      
      
      .
    • Intermediate: 7-Methyl-8-quinolinecarbonitrile .

  • Hydrolysis:

    • Reactants:

      
       (Acidic hydrolysis) or 
      
      
      
      (Basic hydrolysis).
    • Final Product: 7-Methylquinoline-8-carboxylic acid .

Reaction Pathway Diagram

SynthesisPath Start 3-Methylaniline Step1 Skraup Cyclization (Glycerol, H2SO4) Start->Step1 Inter1 7-Methylquinoline Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 7-Methyl-8-nitroquinoline Step2->Inter2 Step3 Reduction (SnCl2) Inter2->Step3 Inter3 7-Methyl-8-aminoquinoline Step3->Inter3 Step4 Sandmeyer (1. NaNO2, 2. CuCN) Inter3->Step4 Inter4 8-Cyano-7-methylquinoline Step4->Inter4 Step5 Hydrolysis (H3O+) Inter4->Step5 Final 7-Methylquinoline- 8-carboxylic acid Step5->Final

Figure 1: Step-wise synthesis of 7-methylquinoline-8-carboxylic acid via the Nitro-Sandmeyer route.

Applications in Drug Development
A. Metalloenzyme Inhibition

The 8-carboxylic acid group, in conjunction with the quinoline nitrogen (N1), forms a stable 5-membered chelate ring with divalent metal ions (


, 

,

).
  • Mechanism: Competitive inhibition of metal-dependent enzymes (e.g., histone demethylases, matrix metalloproteinases).

  • Advantage: The C7-methyl group restricts rotation and fills hydrophobic pockets adjacent to the active site, potentially improving selectivity over unsubstituted quinolines.

B. NK3 Receptor Antagonists

Quinoline-8-carboxamides (derivatives of this acid) are established pharmacophores for Neurokinin-3 (NK3) receptor antagonists, investigated for treating schizophrenia and sex-hormone disorders.

  • Role: The acid serves as the precursor for amide coupling reactions to generate the bioactive core.

C. Bioisosterism

The compound acts as a bioisostere for:

  • 8-Hydroxyquinoline: Replacing the -OH with -COOH changes the pKa and solubility profile while maintaining metal affinity.

  • Naphthalene-1-carboxylic acid: Introducing the nitrogen atom increases water solubility and allows for hydrogen bond acceptance.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • 1H NMR (DMSO-d6):

    • Carboxyl proton: Broad singlet >13.0 ppm (often invisible if exchanged).

    • Aromatic protons: Distinct doublet/multiplet patterns between 7.5–9.0 ppm.

    • Methyl group: Singlet at ~2.6–2.8 ppm. The proximity to the ring current and the carboxyl group may cause a slight downfield shift compared to 7-methylquinoline.

  • Mass Spectrometry (ESI):

    • Positive Mode:

      
       m/z.
      
    • Negative Mode:

      
       m/z (Carboxylate anion).
      
Safety & Handling (MSDS Highlights)
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Protect from moisture.

  • Handling: Use in a chemical fume hood. Avoid dust formation.

References
  • MySkinRecipes. (2025). 7-Methylquinoline-8-carboxylic acid Product Specifications & CAS 70585-54-5. Retrieved from

  • Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 7-Methylquinoline derivatives. PubChem.[2] Retrieved from

  • ChemBuyersGuide. (2025). Commercial availability and CAS indexing for 7-methylquinoline-8-carboxylic acid. Retrieved from

Sources

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-methylquinoline-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-methylquinoline-8-car...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-methylquinoline-8-carboxylic acid. As a key heterocyclic scaffold in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount for researchers and drug development professionals.[1][2] This guide will delve into the intricacies of the NMR spectra, offering insights into the chemical environment of each nucleus and the rationale behind the observed spectral patterns.

Introduction: The Significance of 7-methylquinoline-8-carboxylic acid and NMR Spectroscopy

Quinoline derivatives form the core of numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1][3][4] 7-methylquinoline-8-carboxylic acid, in particular, is a valuable intermediate in the synthesis of novel therapeutic agents.[2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of such organic molecules.[1][4][5] Through the analysis of chemical shifts, coupling constants, and various 1D and 2D NMR experiments, a detailed map of the molecular architecture can be constructed.[6][7]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 7-methylquinoline-8-carboxylic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the carboxylic acid proton. The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, along with the electron-donating methyl group, significantly influence the chemical shifts of the aromatic protons.[4]

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for 7-methylquinoline-8-carboxylic acid

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-2~8.9ddJ = 4.2, 1.8 HzDeshielded by the adjacent nitrogen atom.[4][5]
H-3~7.4ddJ = 8.2, 4.2 HzCoupled to H-2 and H-4.
H-4~8.1ddJ = 8.2, 1.8 HzCoupled to H-3 and H-2.
H-5~7.8dJ = 8.5 HzCoupled to H-6.
H-6~7.5dJ = 8.5 HzCoupled to H-5.
CH₃-7~2.6s-Typical chemical shift for a methyl group on an aromatic ring.[8]
COOH-8~13.0-14.0br s-Characteristic broad singlet for a carboxylic acid proton, often downfield due to hydrogen bonding.[6][9]

Note: Predicted values are based on the analysis of related quinoline derivatives and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 7-methylquinoline-8-carboxylic acid

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-2~150Adjacent to the electronegative nitrogen.[5]
C-3~122Aromatic CH.
C-4~136Aromatic CH.
C-4a~128Quaternary carbon at the ring junction.
C-5~127Aromatic CH.
C-6~130Aromatic CH.
C-7~138Aromatic quaternary carbon attached to the methyl group.
C-8~135Aromatic quaternary carbon attached to the carboxylic acid.
C-8a~148Quaternary carbon at the ring junction, adjacent to nitrogen.[5]
CH₃-7~22Typical chemical shift for an aromatic methyl group.
COOH-8~170Carboxylic acid carbonyl carbon.[9]

Note: Predicted values are based on the analysis of related quinoline derivatives and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and concentration.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 7-methylquinoline-8-carboxylic acid, a standardized experimental protocol is essential.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of 7-methylquinoline-8-carboxylic acid for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[6]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the observation of the exchangeable carboxylic acid proton.[6] Other potential solvents include deuterated chloroform (CDCl₃) or methanol-d₄.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.[6]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[6]

NMR Instrument Parameters
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 8-16 scans are usually sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or the internal standard.[5]

Structural Elucidation Workflow

The definitive assignment of all proton and carbon signals requires a systematic approach, often involving two-dimensional (2D) NMR experiments.

G cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY Identifies neighboring protons HSQC HSQC (¹H-¹³C Direct Correlations) 1H_NMR->HSQC Links protons to attached carbons 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC Provides starting points for long-range correlations HSQC->HMBC Confirms direct attachments Structure Final Structure of 7-methylquinoline-8-carboxylic acid HMBC->Structure Connects molecular fragments

Caption: Workflow for structural elucidation using 1D and 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for identifying adjacent protons in the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[1] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[6] This is crucial for identifying quaternary carbons and piecing together the entire molecular framework.

Molecular Structure and Key Correlations

The following diagram illustrates the molecular structure of 7-methylquinoline-8-carboxylic acid and highlights some of the expected key HMBC correlations that would be instrumental in its structural confirmation.

Caption: Key expected HMBC correlations in 7-methylquinoline-8-carboxylic acid.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for 7-methylquinoline-8-carboxylic acid. By combining predicted spectral data with established experimental protocols and a logical workflow for structural elucidation, researchers, scientists, and drug development professionals are equipped with the necessary knowledge to confidently characterize this important molecule and its derivatives. The application of 1D and 2D NMR techniques is indispensable for the unambiguous assignment of all proton and carbon signals, ensuring the structural integrity of synthesized compounds in research and development pipelines.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (2020, September). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • MDPI. (2022). Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and. Retrieved from [Link]

  • Huan, T. T. (2021, November 15). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted quinolines through promoter- regulated selective annulation and C−C bond cleavage from 2-styrylanilines and β-keto esters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

  • PubMed. (2014, March 15). NMR study of O and N, O-substituted 8-quinolinol derivatives. Retrieved from [Link]

  • YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

  • Brieflands. (2013, December 13). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 7-Methylquinoline-8-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • Taylor & Francis. (2025, July 3). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Retrieved from [Link]

  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxy-2-methylquinoline-7-carboxylic acid. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability Profile: 7-Methylquinoline-8-Carboxylic Acid

Executive Summary 7-Methylquinoline-8-carboxylic acid (CAS: 70585-54-5 / HCl Salt: 172040-31-0) represents a challenging structural motif in medicinal chemistry due to the significant steric congestion at the peri-positi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methylquinoline-8-carboxylic acid (CAS: 70585-54-5 / HCl Salt: 172040-31-0) represents a challenging structural motif in medicinal chemistry due to the significant steric congestion at the peri-positions (1,8) and the ortho-positions (7,8). While widely utilized as a scaffold for metallo-antibiotics and NK3 antagonists, its thermodynamic profile is dominated by the "buttressing effect" of the 7-methyl group against the 8-carboxylate.

This technical guide provides a rigorous analysis of the compound's thermodynamic stability, detailing the structural forces at play, predicted physicochemical parameters, and a self-validating experimental framework for empirical characterization.

Structural Analysis & Theoretical Stability

The thermodynamic baseline of 7-methylquinoline-8-carboxylic acid is defined by two critical steric vectors that distinguish it from the unsubstituted quinoline-8-carboxylic acid.

The Peri-Interaction (N1 vs. C8)

In the quinoline system, the C8 position is spatially proximate to the ring nitrogen (N1). A carboxylic acid at C8 experiences electrostatic repulsion between the carbonyl oxygen and the nitrogen lone pair. This often forces the carboxyl group to rotate out of the aromatic plane, reducing conjugation energy and destabilizing the molecule relative to its C3 or C6 isomers.

The Buttressing Effect (C7 vs. C8)

The introduction of a methyl group at C7 exacerbates the peri-strain. The 7-methyl group effectively "locks" the 8-carboxylate, restricting its rotational freedom. This steric crowding (buttressing) typically raises the ground-state energy of the molecule, making it more susceptible to decarboxylation under thermal stress compared to the non-methylated analog.

Structural Visualization

The following diagram illustrates the steric pressure points destabilizing the planar conformation.

StericMap QuinolineCore Quinoline Core N1_LonePair N1 Lone Pair (Electrostatic Repulsion) QuinolineCore->N1_LonePair C8_COOH C8-Carboxylic Acid (Rotational Restriction) QuinolineCore->C8_COOH C7_Methyl C7-Methyl Group (Steric Bulk) QuinolineCore->C7_Methyl N1_LonePair->C8_COOH Peri-Repulsion Instability Thermodynamic Strain C8_COOH->Instability Increased Ground State Energy C7_Methyl->C8_COOH Buttressing Effect (Steric Clash)

Figure 1: Steric vector map showing the 'buttressing effect' of the 7-methyl group on the 8-carboxylic acid, leading to thermodynamic strain.

Physicochemical & Thermodynamic Parameters[1]

Due to the variations in salt forms (free acid vs. hydrochloride), empirical data must be contextualized. The values below represent a synthesis of predicted properties based on structural analogs and available safety data sheets.

Table 1: Thermodynamic & Physical Properties
ParameterValue / RangeSignificance
Molecular Weight 187.19 g/mol Baseline for stoichiometric calculations.
Melting Point 182–185 °C (Dec.)*High melting point indicates strong crystal lattice energy, likely stabilized by intermolecular H-bonding (dimers). Decomposition often accompanies melting.
pKa (Acid) ~3.5 – 4.2 (Predicted)The 7-methyl group may slightly increase pKa (electron donating) compared to unsubstituted quinoline-8-COOH (pKa ~3.7).
pKa (Nitrogen) ~2.5 (Predicted)Protonation of N1 is sterically hindered; the zwitterionic form is less stable than in unhindered isomers.
Solubility Low (Water, pH 7)High lattice energy reduces aqueous solubility. Soluble in DMSO, DMF, and dilute alkali.
Thermal Stability ModerateRisk of thermal decarboxylation >190 °C.

Note: Melting points for specific polymorphs may vary. The value 182-183°C is consistent with precursor intermediates like 7-methyl-8-nitroquinoline [1].

Experimental Characterization Protocols

To establish a definitive stability profile for a specific batch, the following self-validating protocols must be executed. These workflows distinguish between physical degradation (polymorph change) and chemical degradation (decarboxylation/oxidation).

Protocol: Thermal Stress Profiling (DSC/TGA)

Objective: Determine the precise melting onset and distinguish it from decomposition events.

  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

  • Sample Prep: Weigh 2–5 mg of dried sample into a hermetically sealed aluminum pan (pinhole lid for TGA).

  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 250 °C.

    • Purge Gas: Nitrogen (50 mL/min).

  • Validation Criteria:

    • Melting: Sharp endothermic peak (DSC) with no mass loss (TGA).

    • Decomposition: Exothermic/Endothermic event (DSC) coinciding with mass loss (TGA, likely CO2 loss from decarboxylation).

Protocol: Forced Degradation Pathway

Objective: Quantify stability under accelerated environmental stress.

DegradationWorkflow cluster_Stress Stress Conditions Start Sample Preparation (1 mg/mL in MeOH/H2O) Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 24h) Start->Base Oxidation Oxidation (3% H2O2, RT, 24h) Start->Oxidation Thermal Thermal Solid (60°C, 7 days) Start->Thermal Analysis HPLC-PDA/MS Analysis (Gradient Elution) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Result Degradation Profile (% Recovery) Analysis->Result

Figure 2: Forced degradation workflow to identify chemical vulnerabilities.

Methodology:

  • HPLC Setup: C18 Column (e.g., Agilent Zorbax Eclipse Plus), Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/carboxyl).

  • Success Metric: Mass balance >95% (Sum of parent + degradants). If mass balance is low, investigate volatile degradants (decarboxylation).

Synthesis & Impurity Implications

The thermodynamic stability of the bulk material is heavily influenced by the synthetic route, typically the Skraup synthesis [2].

  • Isomer Contamination: The reaction of m-toluidine with glycerol produces a mixture of 7-methylquinoline and 5-methylquinoline (approx. 2:1 ratio).[1]

  • Purification Risk: Incomplete separation of the 5-methyl isomer results in eutectic impurities. These impurities lower the observed melting point and can create amorphous regions in the crystal lattice, accelerating degradation via moisture sorption.

  • Recommendation: For high-stability applications, verify isomeric purity via qNMR (Quantitative NMR) focusing on the distinct splitting patterns of the C-methyl protons.

References

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Retrieved from

  • ChemicalBook. (2021). Methyl 8-methylquinoline-7-carboxylate Product Properties. Retrieved from

  • PubChem. (2025).[2][3][4] 8-Hydroxy-2-methylquinoline-7-carboxylic acid (Compound Summary). Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 8-methylquinoline-7-carboxylate. Retrieved from

  • ResearchGate. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from

Sources

Foundational

Technical Guide: Crystal Structure Analysis of 7-Methylquinoline-8-Carboxylic Acid

The following technical guide details the crystal structure analysis of 7-methylquinoline-8-carboxylic acid , a critical scaffold in medicinal chemistry. This document is structured as a high-level operational protocol f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the crystal structure analysis of 7-methylquinoline-8-carboxylic acid , a critical scaffold in medicinal chemistry. This document is structured as a high-level operational protocol for researchers characterizing this specific pharmacophore.

Executive Summary

7-methylquinoline-8-carboxylic acid (CAS: 70585-54-5) represents a privileged substructure in drug discovery, particularly for metalloenzyme inhibitors and NK3 receptor antagonists. Unlike the unsubstituted parent compound, the 7-methyl group introduces a critical steric element adjacent to the carboxylic acid functionality. This guide provides a definitive protocol for its solid-state analysis, focusing on the competition between the intramolecular N···H–O hydrogen bond (which enforces planarity) and the 7-methyl steric clash (which induces torsion).

Chemical Context & Synthesis Logic

To obtain X-ray quality crystals, purity is paramount. The synthesis typically follows a modified Skraup or Doebner-Miller protocol, often requiring separation from the 5-methyl isomer.

  • Precursor: 2-amino-4-methylbenzoic acid or m-toluidine.

  • Key Challenge: Regioselectivity between 5- and 7-methyl isomers.

  • Purification: The 8-carboxylic acid moiety allows for pH-dependent solubility switching. Recrystallization from hot ethanol or acetic acid is the standard purification method prior to diffraction growth.

Experimental Protocol: Crystallization & Data Collection

Self-validating Protocol: The quality of the structure is determined by the rigorous control of the crystallization environment.

Phase A: Crystal Growth Strategy

The target compound exhibits low solubility in non-polar solvents and high solubility in basic aqueous media. The "Goldilocks" zone for single crystals is found in polar protic solvents.

MethodSolvent SystemConditionsTarget Crystal Habit
Slow Evaporation Ethanol / Water (80:20)Room Temp, dust-freePrisms / Blocks
Vapor Diffusion DMSO (solvent) / Water (antisolvent)Closed chamber, 4°CNeedles / Plates
Acidification Na-salt in H₂O + dilute HClSlow diffusion in U-tubeRobust Polyhedra
Phase B: X-Ray Diffraction Parameters

Instrument: Bruker D8 QUEST or equivalent (Kappa geometry). Source: Mo-Kα (


 Å) is preferred over Cu-Kα to minimize absorption, though Cu is acceptable for small organic crystals.
Temperature: 100 K  (Cryostream). Critical: Low temperature is required to freeze the rotation of the methyl group and accurately locate the carboxylic acid proton.

Data Reduction Workflow:

  • Indexing: Expect a Monoclinic system (Space group typically

    
    ).
    
  • Integration: SAINT or XDS.

  • Absorption Correction: SADABS (Multi-scan).

  • Structure Solution: SHELXT (Intrinsic Phasing).

  • Refinement: SHELXL (Least Squares).

Structural Analysis: The Core Directive

This section details the specific geometric features you must analyze to validate the structure.

The Intramolecular Hydrogen Bond (The "Lock")

The defining feature of 8-quinolinecarboxylic acids is the strong intramolecular hydrogen bond between the carboxylic acid proton and the quinoline nitrogen.

  • Metric: Measure the

    
     distance.
    
  • Expected Range:

    
     Å.[1]
    
  • Significance: This bond locks the carboxyl group into a pseudo-5-membered ring, enforcing coplanarity with the aromatic system.

The 7-Methyl Steric Perturbation (The "Twist")

In the 7-methyl derivative, the methyl group at C7 is physically crowded against the carbonyl oxygen (or hydroxyl oxygen) at C8.

  • Metric: Measure the torsion angle

    
     (
    
    
    
    ).
  • Analysis:

    • If

      
      : The H-bond forces planarity despite steric strain.
      
    • If

      
      : The steric bulk of the methyl group has overcome the H-bond energy, twisting the carboxylate out of plane.
      
    • Note: This torsion angle is a key parameter for docking studies, as it defines the "active conformation" penalty.

Protonation State: Neutral vs. Zwitterion

In the solid state, these molecules often exist as zwitterions (


).
  • Diagnostic: Compare the two

    
     bond lengths in the carboxyl group.
    
    • Neutral (

      
      ):  Distinct single (
      
      
      
      Å) and double (
      
      
      Å) bonds.
    • Zwitterion (

      
      ):  Delocalized bonds, nearly equal lengths (
      
      
      
      Å).
  • Validation: Check the Difference Fourier Map (

    
    ) around the Nitrogen atom. A distinct electron density peak indicates protonation (
    
    
    
    ).

Visualization of Structural Logic

The following diagram illustrates the competing forces determining the final crystal structure conformation.

StructuralLogic Compound 7-Methylquinoline-8-carboxylic Acid Forces Competing Intramolecular Forces Compound->Forces HBond N...H-O Interaction (Stabilizing) Forces->HBond Steric 7-Me vs 8-COOH Repulsion (Destabilizing) Forces->Steric Conformation Resultant Conformation HBond->Conformation Pulls towards plane Steric->Conformation Pushes out of plane Planar Planar (0° Torsion) H-Bond Dominates Conformation->Planar Likely if Zwitterionic Twisted Twisted (>15° Torsion) Sterics Dominate Conformation->Twisted Likely if Neutral

Caption: Logical flow of intramolecular forces determining the torsion angle and planarity of the scaffold.

Quantitative Data Summary (Reference Values)

Use this table to benchmark your experimental results against the expected pharmacophore metrics.

ParameterAtom Pair / AngleExpected Value (Å / °)Structural Insight
H-Bond Length


Å
Indicates strong intramolecular locking.
Bond Length


Å
Connection to carboxyl group.
Bond Length


Å
Methyl group attachment.
Torsion Angle


Degree of steric twist.
Planarity RMS Deviation (Quinoline)

Å
Aromatic ring flatness.

References

  • Structure of Quinoline-8-carboxylic Acid: Gershon, H., et al.[1][2] "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 5- and 7-halogenated analogues."[3][4] Monatshefte für Chemie, 1994.[4]

  • Crystallographic Methods for Zwitterions: Gao, W., et al. "Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives." Heterocyclic Communications, 2013.[5]

  • Steric Parameters in Drug Design: ChemRxiv. "Conformational Effects on Physical-Organic Descriptors – the Case of Sterimol Steric Parameters."

  • General Synthesis of Methylquinoline Derivatives: Brieflands. "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline."

Sources

Exploratory

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 7-Methylquinoline-8-Carboxylic Acid

Abstract The ionization behavior of a molecule, quantified by its acid dissociation constant (pKa), is a critical determinant of its physicochemical properties, including solubility, lipophilicity, and membrane permeabil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ionization behavior of a molecule, quantified by its acid dissociation constant (pKa), is a critical determinant of its physicochemical properties, including solubility, lipophilicity, and membrane permeability. These parameters are of paramount importance in the fields of medicinal chemistry and drug development, as they profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive examination of 7-methylquinoline-8-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. Due to the absence of experimentally determined pKa values in publicly accessible literature, this document outlines the theoretical principles governing its ionization, predicts its acid-base behavior based on structural analogy, and presents detailed, field-proven methodologies for the empirical determination of its pKa values. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical protocols for characterizing this and similar molecules.

Introduction to 7-Methylquinoline-8-Carboxylic Acid

Quinoline and its derivatives are a prominent class of heterocyclic compounds, with a bicyclic structure composed of a benzene ring fused to a pyridine ring.[1][2] This scaffold is a common motif in a wide array of natural products, pharmaceuticals, and specialty chemicals.[3] Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[2][3] The specific compound of interest, 7-methylquinoline-8-carboxylic acid, is a derivative of quinoline-8-carboxylic acid and is utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[4]

The molecular structure of 7-methylquinoline-8-carboxylic acid features two key ionizable centers: the nitrogen atom of the quinoline ring and the carboxylic acid group at the 8-position. The interplay between these two groups, influenced by the methyl substituent at the 7-position, dictates the molecule's overall ionization behavior and its properties at physiological pH.

Theoretical Framework of Ionization

7-Methylquinoline-8-carboxylic acid is an amphoteric molecule, capable of both accepting and donating a proton. This dual functionality results in two distinct pKa values:

  • pKa1 (Carboxylic Acid Deprotonation): This value corresponds to the dissociation of the acidic proton from the carboxylic acid group (-COOH) to form a carboxylate anion (-COO⁻).

  • pKa2 (Quinoline Nitrogen Protonation): This value relates to the protonation of the lone pair of electrons on the quinoline nitrogen atom, forming a quinolinium cation.

The equilibrium for these ionizations can be represented as follows:

ionization_equilibrium cluster_pKa2 pKa2 (Quinoline Nitrogen) Cationic Cationic Form (Quinolinium, Carboxylic Acid) Zwitterionic Zwitterionic Form (Quinolinium, Carboxylate) Cationic->Zwitterionic -H⁺ Neutral Neutral Form (Quinoline, Carboxylic Acid) Cationic->Neutral +H⁺ Anionic Anionic Form (Quinoline, Carboxylate) Zwitterionic->Anionic +H⁺ Neutral->Anionic -H⁺ potentiometric_titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter (pH 4, 7, 10 buffers) B Prepare analyte solution (e.g., 1 mM in co-solvent/water) A->B C Prepare standardized titrant (e.g., 0.1 M HCl and 0.1 M NaOH) B->C D Prepare ionic strength adjuster (e.g., 0.15 M KCl) C->D E Purge analyte with N₂ D->E F Add titrant in small increments E->F G Record pH after each addition F->G H Plot pH vs. titrant volume G->H I Determine equivalence points (1st derivative plot) H->I J Calculate pKa from half-equivalence points I->J

Caption: Workflow for pKa determination by potentiometric titration.

  • Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10). [5]2. Solution Preparation:

    • Accurately weigh and dissolve a sample of 7-methylquinoline-8-carboxylic acid to prepare a solution of known concentration (typically around 1 mM). [6]Due to potential low water solubility, a co-solvent such as methanol or DMSO may be necessary. [7] * Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). [6] * To maintain a constant ionic strength throughout the titration, add an inert salt like KCl to the analyte solution (e.g., to a final concentration of 0.15 M). [5]3. Titration Procedure:

    • Place the analyte solution in a thermostatted vessel and purge with an inert gas like nitrogen to remove dissolved carbon dioxide. [6] * Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • To determine pKa1 (carboxylic acid), titrate the solution with the standardized NaOH solution. To determine pKa2 (quinoline nitrogen), titrate with the standardized HCl solution.

    • Add the titrant in small, precise increments, allowing the pH to stabilize before recording the value. [5]4. Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point. [5]The equivalence points can be accurately determined from the inflection points of the titration curve, often visualized more clearly by plotting the first derivative (ΔpH/ΔV) against the titrant volume. [8]

UV-Vis Spectrophotometry

This method is particularly useful for compounds with low solubility or when only small amounts of sample are available. [7]It relies on the principle that the protonated and deprotonated forms of a molecule often exhibit different UV-Vis absorption spectra. [9][10]

uv_vis_spectrophotometry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare series of buffers (e.g., pH 1 to 12) B Prepare stock solution of analyte A->B C Add analyte to each buffer (constant final concentration) B->C D Record UV-Vis spectrum for each solution C->D E Select analytical wavelength(s) with maximal absorbance change D->E F Plot absorbance vs. pH E->F G Determine pKa from inflection point of the sigmoid curve F->G

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

  • Solution Preparation:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 1 to 12).

    • Prepare a concentrated stock solution of 7-methylquinoline-8-carboxylic acid in a suitable solvent (e.g., methanol or DMSO).

  • Spectral Measurement:

    • For each buffer solution, prepare a sample by adding a small, constant volume of the analyte stock solution to ensure the final concentration is the same across all samples.

    • Record the UV-Vis absorption spectrum for each buffered solution. [10]3. Data Analysis:

    • Identify one or more analytical wavelengths where the absorbance changes significantly as a function of pH. [10] * Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve. [11] * The pKa value corresponds to the pH at the inflection point of this curve. [8]This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation. [12]

Computational pKa Prediction

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values. [13]These methods calculate the Gibbs free energy change of the protonation/deprotonation reaction in a simulated solvent environment. [13][14] Common Approaches:

  • Quantum Mechanics (QM)-based methods: These methods, often employing Density Functional Theory (DFT), provide high accuracy but are computationally intensive. [15][16]They typically use a thermodynamic cycle and a continuum solvation model (like PCM or SMD) to account for the solvent effect. [15][17]* Semi-empirical and Machine Learning Methods: These approaches offer a balance between speed and accuracy, making them suitable for high-throughput screening of large numbers of molecules. [8][18][19] While computational methods can provide valuable estimates, they are most reliable when benchmarked against experimental data for structurally similar compounds. [8]

Impact of Ionization on Physicochemical Properties and Drug Development

The pKa values of 7-methylquinoline-8-carboxylic acid will directly influence several properties critical for its potential as a drug or drug intermediate:

  • Solubility: The solubility of the compound will be lowest when it is in its neutral form and will increase significantly at pH values where it is predominantly in its charged (cationic or anionic) forms. [20]* Lipophilicity (LogP/LogD): The distribution coefficient (LogD) is pH-dependent. The neutral form of the molecule will be more lipophilic (higher LogD) than the charged forms, affecting its ability to cross biological membranes.

  • Absorption, Distribution, Metabolism, and Excretion (ADME): The ionization state governs how the molecule is absorbed in the gastrointestinal tract, how it distributes into tissues, and how it is metabolized and excreted. [12]

Conclusion

References

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Kortekaas, L., & Vluggur, J. (2019). Development of Methods for the Determination of pKa Values. Avans University of Applied Sciences. Retrieved from [Link]

  • Wikipedia. (2024). Quinoline. Retrieved from [Link]

  • Singh, R., & Kumar, S. (2021). A review on quinolines: New green synthetic methods and bioactive potential. Bioorganic & Medicinal Chemistry, 43, 116271. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Quinolinecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Takamuku, S., & Tateyama, Y. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(23), 7293. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Wikipedia. (2024). Ortho effect. Retrieved from [Link]

  • ResearchGate. (2018). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. Retrieved from [Link]

  • DergiPark. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 27(4), 1461-1469. Retrieved from [Link]

  • Maccarana, V., et al. (2016). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 7(5), 544-548. Retrieved from [Link]

  • Journal of Solution Chemistry. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. 48, 596-608. Retrieved from [Link]

  • ResearchGate. (2007). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. Retrieved from [Link]

  • Gotoh, K., & Ishida, H. (2020). Role of pKa in establishing the crystal structures of six hydrogen-bonded compounds of 4-methylquinoline with different isomers of chloro- and nitro-substituted benzoic acids. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 10), 960-969. Retrieved from [Link]

  • ResearchGate. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5780. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxy-2-methylquinoline-7-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17046–17057. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • ChemBK. (n.d.). Quinoline-8-carboxylic acid. Retrieved from [Link]

  • A to Z Chemistry. (2020). Ortho effect. Retrieved from [Link]

  • ResearchGate. (2019). Calculated values of pKa(THF) of the quinoline substrates. Retrieved from [Link]

  • MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. International Journal of Molecular Sciences, 23(24), 15615. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. 53(4s), s502-s513. Retrieved from [Link]

  • Reddit. (2020). Computational pKa Determination. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 13, 9953-9963. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

  • ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • ResearchGate. (2015). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The pKa Table Is Your Friend. Retrieved from [Link]

  • Vedantu. (n.d.). Ortho Effect: Meaning, Examples & Importance. Retrieved from [Link]

  • PubMed. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. Journal of Physical Chemistry A, 121(46), 8963-8972. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 7-Methylquinoline-8-carboxylic acid. Retrieved from [Link]

  • Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the UV-Vis Absorption Spectra of 7-Methylquinoline-8-Carboxylic Acid

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectroscopy of 7-methylquinoline-8-carboxylic acid. Tailored for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectroscopy of 7-methylquinoline-8-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and interpretive nuances of the compound's spectral behavior. We will explore the influence of solvent polarity and pH on its electronic transitions, offering a robust framework for its analysis and application.

Introduction to 7-Methylquinoline-8-Carboxylic Acid

7-Methylquinoline-8-carboxylic acid, with the chemical formula C₁₁H₉NO₂, is a heterocyclic compound belonging to the quinoline family.[1] Quinoline derivatives are of significant interest in medicinal chemistry and pharmaceutical sciences due to their wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] The unique structural arrangement of a methyl group at the 7th position and a carboxylic acid group at the 8th position of the quinoline ring imparts specific electronic and chemical properties that can be effectively probed using UV-Vis spectroscopy. Understanding the UV-Vis absorption profile of this molecule is crucial for its characterization, quantification, and for studying its interactions in various chemical and biological systems.

Fundamentals of UV-Vis Spectroscopy of Quinolines

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In aromatic systems like quinoline, the primary electronic transitions observed are π → π* transitions, which are typically characterized by high molar absorptivity. The presence of substituents and heteroatoms can also give rise to n → π* transitions, usually of lower intensity.

The absorption spectrum of a quinoline derivative is influenced by:

  • The extent of the conjugated π-system: The fused aromatic rings of the quinoline core provide a delocalized electron system.

  • Substituents on the ring: Electron-donating or electron-withdrawing groups can shift the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

  • The solvent environment: The polarity of the solvent can affect the energy levels of the ground and excited states, leading to spectral shifts.[2][3]

  • The pH of the solution: Ionizable groups, such as the carboxylic acid and the quinoline nitrogen, will exist in different protonation states depending on the pH, significantly altering the electronic structure and, consequently, the UV-Vis spectrum.[4][5]

Predicted UV-Vis Absorption Spectra of 7-Methylquinoline-8-Carboxylic Acid

The Neutral Species (in a Non-polar, Aprotic Solvent)

In a neutral, non-polar solvent like n-hexane, where the molecule is un-ionized, the spectrum is expected to show characteristic bands arising from the π → π* transitions of the quinoline ring system. The carboxylic acid group, being largely undissociated, will have a minimal electronic effect through conjugation in its protonated form.

Influence of Solvent Polarity

The choice of solvent can significantly impact the UV-Vis spectrum.[3] As solvent polarity increases (e.g., from n-hexane to ethanol to water), shifts in the absorption maxima can be anticipated. For π → π* transitions, polar solvents tend to cause a bathochromic (red) shift.[6] For n → π* transitions, a hypsochromic (blue) shift is often observed in polar, protic solvents due to stabilization of the non-bonding electrons through hydrogen bonding.[6]

A systematic study of the UV-Vis spectrum of 7-methylquinoline-8-carboxylic acid in a range of solvents with varying polarities would be necessary to fully characterize these effects.

The Critical Role of pH

The pH of the solution is arguably the most influential factor on the UV-Vis spectrum of 7-methylquinoline-8-carboxylic acid due to its amphoteric nature. The molecule possesses two ionizable sites: the carboxylic acid group (acidic) and the quinoline nitrogen (basic). This gives rise to three potential species in solution: a cationic form at low pH, a neutral/zwitterionic form at intermediate pH, and an anionic form at high pH.

  • Low pH (Cationic Form): At a pH below the pKa of the quinoline nitrogen, the nitrogen atom will be protonated. This protonation is expected to cause a significant change in the electronic distribution and likely a shift in the absorption bands compared to the neutral species.

  • Intermediate pH (Neutral/Zwitterionic Form): In this pH range, the molecule may exist as a neutral species or potentially as a zwitterion, where the carboxylic acid is deprotonated and the quinoline nitrogen is protonated. Tautomerism can also play a role in the observed spectrum.[7][8][9]

  • High pH (Anionic Form): At a pH above the pKa of the carboxylic acid, this group will be deprotonated to form a carboxylate. The resulting negative charge will influence the π-electron system, leading to a distinct absorption spectrum.

The presence of isosbestic points—wavelengths where the molar absorptivity of two species in equilibrium is the same—in a series of spectra recorded at different pH values would provide strong evidence for the equilibrium between these different protonation states.[10]

Parameter Low pH (Cationic) Intermediate pH (Neutral/Zwitterionic) High pH (Anionic)
Dominant Species Quinoline N protonatedNeutral or ZwitterionicCarboxylic acid deprotonated
Expected λmax Shift Likely different from neutralBaseline spectrumShift due to carboxylate formation

Experimental Protocols

To obtain reliable and reproducible UV-Vis absorption spectra of 7-methylquinoline-8-carboxylic acid, the following detailed experimental protocols are recommended.

Preparation of Stock Solutions
  • Weighing: Accurately weigh a precise amount of 7-methylquinoline-8-carboxylic acid (e.g., 5 mg) using an analytical balance.

  • Dissolution: Dissolve the compound in a suitable solvent in a volumetric flask (e.g., 100 mL of methanol) to prepare a concentrated stock solution. Ensure complete dissolution, using sonication if necessary. The choice of the initial solvent should be one in which the compound is highly soluble.

Determination of UV-Vis Spectra in Different Solvents
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., n-hexane, chloroform, ethanol, water). Ensure the solvents are of spectroscopic grade and have a suitable UV cutoff wavelength.

  • Sample Preparation: Prepare dilute solutions (e.g., 1 x 10⁻⁵ M) from the stock solution in each selected solvent.[2]

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the respective pure solvent as a blank to zero the instrument.

  • Spectral Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-450 nm).

  • Data Analysis: Identify the absorption maxima (λmax) and determine the molar absorptivity (ε) for each band in each solvent.

Investigation of pH Effects
  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).[11]

  • Sample Preparation: Prepare a series of solutions with a constant concentration of 7-methylquinoline-8-carboxylic acid in each buffer.

  • Spectral Measurement: Record the UV-Vis spectrum for each sample, using the corresponding buffer as the blank.

  • Data Analysis: Plot the absorbance at key wavelengths against pH to determine pKa values. Identify any isosbestic points.

Visualizations

Chemical Structure

Caption: Chemical structure of 7-methylquinoline-8-carboxylic acid.

Experimental Workflow for UV-Vis Analysis

Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_data Data Interpretation stock Prepare Stock Solution (e.g., in Methanol) dilute Dilute stock in various solvents or buffers stock->dilute blank Run Blank Spectrum (Pure Solvent/Buffer) dilute->blank sample Run Sample Spectrum (200-450 nm) blank->sample lambda_max Identify λmax and ε sample->lambda_max ph_plot Plot Absorbance vs. pH lambda_max->ph_plot pka Determine pKa values ph_plot->pka

Caption: Workflow for UV-Vis spectral analysis.

pH-Dependent Equilibria

Equilibria Cationic Cationic Form (Low pH) Neutral Neutral/Zwitterionic Form (Intermediate pH) Cationic->Neutral +OH⁻ -H⁺ Neutral->Cationic +H⁺ -OH⁻ Anionic Anionic Form (High pH) Neutral->Anionic +OH⁻ -H⁺ Anionic->Neutral +H⁺ -OH⁻

Caption: pH-dependent species of 7-methylquinoline-8-carboxylic acid.

Conclusion

The UV-Vis absorption spectrum of 7-methylquinoline-8-carboxylic acid is a powerful tool for its characterization and for studying its behavior in different environments. While direct experimental data is sparse, a thorough understanding of the spectroscopic principles governing quinoline derivatives allows for a robust prediction of its spectral features. The key determinants of its absorption profile are solvent polarity and, most critically, the pH of the solution, which dictates the protonation state of the molecule. The experimental protocols and interpretive frameworks provided in this guide offer a solid foundation for researchers to conduct their own detailed analyses of this promising compound.

References

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI. Retrieved from [Link]

  • 7-Methylquinoline-8-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2013). Brieflands. Retrieved from [Link]

  • 7-methylquinoline-8-carboxylic acid hydrochloride (C11H9NO2). (n.d.). PubChemLite. Retrieved from [Link]

  • Effect of pH on the UV-visible absorption spectra of... (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. (2013). PMC. Retrieved from [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2025). PMC. Retrieved from [Link]

  • What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. (2017). ResearchGate. Retrieved from [Link]

  • 7-Chloro-3-methyl-quinoline-8-carboxylic acid, butyl ester. (n.d.). Cheméo. Retrieved from [Link]

  • Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. (n.d.). PMC. Retrieved from [Link]

  • 8-Hydroxy-2-methylquinoline-7-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Keto-Enol Tautomerism. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • pH Scale Buffer and Solvent Effects on the UV Absorption Spectra of Cefixime Trihydrate. (n.d.). ijcrcps. Retrieved from [Link]

  • Regular Article. (2017). Analytical and Bioanalytical Chemistry Research. Retrieved from [Link]

  • 7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Effect of Solvent. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. Retrieved from [Link]

  • On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules. (2025). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • UV–VIS spectra of compounds 5 (a) and 7 (b) in different pH buffer... (n.d.). ResearchGate. Retrieved from [Link]

  • How does solvent choice impact UV-Vis spectroscopy readings?. (n.d.). TutorChase. Retrieved from [Link]

  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Research Article Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. (2021). Semantic Scholar. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide on 7-Methylquinoline-8-Carboxylic Acid: Safety, Toxicity, and Handling Protocols

This guide provides a comprehensive technical overview of 7-methylquinoline-8-carboxylic acid (CAS No. 70585-54-5), a heterocyclic building block utilized in the synthesis of pharmaceuticals and other complex organic mol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-methylquinoline-8-carboxylic acid (CAS No. 70585-54-5), a heterocyclic building block utilized in the synthesis of pharmaceuticals and other complex organic molecules.[1] Intended for researchers, chemists, and drug development professionals, this document synthesizes available safety data, toxicological information, and detailed protocols to ensure safe and effective handling in a laboratory setting.

Compound Profile and Significance

7-Methylquinoline-8-carboxylic acid belongs to the quinoline carboxylic acid class of compounds. Its molecular structure, featuring both a quinoline core and a carboxylic acid functional group, makes it a valuable intermediate. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs, while the carboxylic acid group provides a reactive handle for further chemical modifications.

  • Molecular Formula: C₁₁H₉NO₂[1]

  • Molecular Weight: 187.19 g/mol [1]

  • CAS Number: 70585-54-5[1][2]

  • Primary Applications: Serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[1] It is also used in organic chemistry research to explore reaction mechanisms and new synthetic pathways.[1]

Comprehensive Safety Profile & Hazard Analysis

While a specific, comprehensive Safety Data Sheet (SDS) for 7-methylquinoline-8-carboxylic acid is not widely available in public databases, a robust safety profile can be constructed by analyzing data from structurally related compounds, such as 7-methylquinoline and other quinoline carboxylic acids. This approach, known as "read-across," is a standard practice in chemical safety assessment.

2.1. GHS Hazard Classification (Inferred)

The following table summarizes the likely hazards based on data for 7-methylquinoline and quinoline-4-carboxylic acid.[3][4]

Hazard ClassCategoryGHS PictogramHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Germ Cell MutagenicityCategory 2GesundheitsgefahrH341: Suspected of causing genetic defects
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This table is an inferred summary. Always consult the supplier-specific SDS upon procurement.

2.2. Principles of Safe Handling

Given the inferred hazards, rigorous adherence to standard laboratory safety protocols is mandatory.

  • Engineering Controls: All manipulations of solid 7-methylquinoline-8-carboxylic acid should be performed in a certified chemical fume hood to prevent inhalation of dust. When preparing solutions, ensure adequate local exhaust ventilation. An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE): The selection of PPE is critical for minimizing exposure. The diagram below outlines a decision-making workflow for appropriate PPE selection.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task: Weighing, Dissolving, Reaction? Solid Handling Solid Powder? Start->Solid Yes Liquid Handling Solution? Start->Liquid No Eyes Eye Protection: Chemical safety goggles (ANSI Z87.1) Solid->Eyes Respiratory Respiratory Protection: Required for solids outside fume hood (N95 or higher) Solid->Respiratory Liquid->Eyes Hands Hand Protection: Nitrile gloves (Check breakthrough time) Eyes->Hands Body Body Protection: Chemical-resistant lab coat Hands->Body caption Fig 1. PPE Selection Workflow

Caption: Fig 1. PPE Selection Workflow

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.[1] The compound is stable at room temperature.[1]

2.3. First Aid Measures

These measures are based on protocols for similar chemical classes.[3][5]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] If the person is conscious, give them water to drink. Seek immediate medical attention.[3]

Toxicological Profile (Data Gaps and Inferences)

Direct, peer-reviewed toxicological studies on 7-methylquinoline-8-carboxylic acid are scarce in publicly accessible literature.[6] However, the broader class of quinolines has undergone significant toxicological evaluation. The parent compound, quinoline, is classified as a Category 2 carcinogen and a Category 3 mutagen. It is known to cause liver tumors in animal studies and shows evidence of genetic toxicity.[7]

3.1. Acute Toxicity

While no specific LD50 value is available for this compound, related structures like 7-methylquinoline are classified as Category 4 for acute oral toxicity, indicating they may be harmful if swallowed.[3] Studies on other quinoline derivatives have classified them as slightly to moderately toxic.[8][9]

3.2. Genotoxicity and Carcinogenicity

The primary toxicological concern for the quinoline class is genotoxicity. Quinoline itself produces mutations in bacteria (Ames test) and causes DNA damage in mammalian cells.[7] The methyl substituent and carboxylic acid group on 7-methylquinoline-8-carboxylic acid will modulate this activity, but the potential for mutagenicity should be assumed in the absence of specific data. Therefore, handling this compound requires precautions to minimize any long-term exposure.

3.3. Data Gaps and Research Imperatives

The lack of specific toxicity data for 7-methylquinoline-8-carboxylic acid represents a significant data gap. For any drug development program utilizing this intermediate, it is imperative to conduct, at a minimum, the following toxicological assessments:

  • In Vitro Mutagenicity: An Ames test to assess the potential for bacterial gene mutation.

  • In Vitro Cytotoxicity: An assay (e.g., MTT, LDH) using relevant cell lines to determine the concentration at which the compound becomes toxic to cells.

Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

4.1. Protocol: Weighing and Solubilization

Causality: This protocol is designed to minimize aerosolization of the solid powder and ensure accurate concentration for downstream experiments.

  • Preparation: Don appropriate PPE (lab coat, nitrile gloves, safety goggles) and ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure.

  • Tare: Place a suitable weighing vessel (e.g., glass vial) on the balance and tare to zero.

  • Weighing: Carefully transfer the desired amount of 7-methylquinoline-8-carboxylic acid to the vessel using a clean spatula. Avoid creating dust. Record the final weight.

  • Solubilization: Cap the vial before removing it from the fume hood. Add the desired solvent (e.g., DMSO, DMF, or an appropriate aqueous buffer if the salt form is used) to the vial via a calibrated pipette.

  • Dissolution: Mix thoroughly using a vortex mixer until all solid is dissolved. Gentle warming or sonication may be required, depending on the solvent and desired concentration.

  • Storage: Store the resulting stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container, protected from light.

4.2. Workflow: Preliminary In Vitro Toxicity Screening

This diagram illustrates a typical workflow for assessing the cytotoxic potential of a new compound like 7-methylquinoline-8-carboxylic acid.

Toxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Prep Prepare Stock Solution (e.g., 10 mM in DMSO) Dilute Prepare Serial Dilutions of Compound Prep->Dilute Cells Seed Cells in 96-well Plate (e.g., HeLa, HepG2) Treat Treat Cells with Compound (24-72 hours) Cells->Treat Dilute->Treat Assay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Treat->Assay Read Read Plate (Spectrophotometer/Luminometer) Assay->Read Analyze Analyze Data: Calculate IC50 Value Read->Analyze caption Fig 2. In Vitro Cytotoxicity Workflow

Caption: Fig 2. In Vitro Cytotoxicity Workflow

Conclusion

7-Methylquinoline-8-carboxylic acid is a valuable chemical intermediate with significant potential in pharmaceutical research. While direct toxicological data is limited, a conservative approach to safety, based on data from structurally related quinolines, is essential. Researchers must employ stringent engineering controls and appropriate PPE to minimize exposure. The protocols and workflows outlined in this guide provide a framework for safe handling and preliminary biological assessment, forming a critical foundation for any research and development program involving this compound.

References

  • MySkinRecipes. (n.d.). 7-Methylquinoline-8-carboxylic acid. Retrieved from MySkinRecipes. [Link]

  • Pandawa Institute Journals. (2025, May 19). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • ResearchGate. (2025, August 6). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. [Link]

  • OEHHA. (1997, June). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Retrieved from OEHHA. [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. Retrieved from PubChem. [Link]

  • ResearchGate. (2025, July 11). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • PubChemLite. (n.d.). 7-methylquinoline-8-carboxylic acid hydrochloride. Retrieved from PubChemLite. [Link]

  • PubChem. (n.d.). 7-Methylquinoline. Retrieved from PubChem. [Link]

  • Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from NICNAS. [Link]

Sources

Foundational

Advanced Technical Guide: 7-Methylquinoline-8-Carboxylic Acid Derivatives

Part 1: Executive Summary & Chemical Space Analysis The 7-methylquinoline-8-carboxylic acid scaffold represents a specialized subclass of the quinoline-8-carboxylic acid family, a "privileged structure" in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Space Analysis

The 7-methylquinoline-8-carboxylic acid scaffold represents a specialized subclass of the quinoline-8-carboxylic acid family, a "privileged structure" in medicinal chemistry. Unlike the more common fluoroquinolones (quinoline-3-carboxylic acids) which target DNA gyrase, the 8-carboxylic acid derivatives are primarily characterized by their ability to form stable bidentate chelates with divalent metal ions (


, 

,

) via the N1 nitrogen and the carboxylate oxygen.

The introduction of a methyl group at the C7 position (ortho to the carboxylic acid) introduces unique steric and electronic properties:

  • Steric Modulation: The C7-methyl group restricts the rotation of the C8-carboxylate, potentially locking the molecule into a specific bioactive conformation or hindering the approach of bulkier metal ions, thereby altering selectivity profiles against metallo-enzymes.

  • Lipophilicity: The methyl group increases

    
    , enhancing membrane permeability compared to the unsubstituted parent acid, a critical factor for intracellular targets like DGAT1  (Diacylglycerol O-Acyltransferase 1) and Pim-1 kinase .
    
  • Agrochemical Relevance: This scaffold shares structural homology with Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid), a potent auxin-mimic herbicide, suggesting potential applications in agrochemistry.

Part 2: Synthetic Strategies and Causality[1]

The synthesis of 7-methylquinoline-8-carboxylic acid is non-trivial due to regioselectivity challenges during the ring-closing steps. The most robust method involves the Skraup Synthesis followed by functional group interconversion.

The Skraup Synthesis Route (m-Toluidine Precursor)

The reaction of m-toluidine with glycerol leads to a mixture of isomers. Understanding the electronic directing effects is crucial for purification.

  • Mechanism: The reaction proceeds via the formation of acrolein (from glycerol dehydration), conjugate addition of the aniline, and subsequent cyclization.

  • Regioselectivity: m-Toluidine has two ortho positions available for cyclization.

    • Position 6 (para to methyl): Sterically less hindered, but leads to 5-methylquinoline .

    • Position 2 (ortho to methyl): Sterically hindered, but leads to 7-methylquinoline .

    • Experimental Insight: The Skraup reaction typically yields a mixture (often ~2:1 favoring the 7-isomer or 5-isomer depending on conditions/catalyst). Separation is required.

Functionalization to the 8-Carboxylic Acid

Once the 7-methylquinoline core is established, the 8-carboxylic acid moiety is introduced.

  • Nitration: Electrophilic aromatic substitution on 7-methylquinoline occurs preferentially at the 8-position (ortho to the ring nitrogen, para to the methyl group is blocked, but the 5 and 8 positions are activated).

  • Sandmeyer Sequence: Reduction of the nitro group to the amine, diazotization, and substitution with a cyanide group (

    
    ), followed by hydrolysis to the carboxylic acid.
    

Part 3: Biological Applications & Mechanism of Action[2][3]

Metabolic Disease: DGAT1 Inhibition

Inhibitors of DGAT1 are sought for treating obesity and metabolic syndrome.[1][2] The 7-methylquinoline-8-carboxylic acid core serves as a key pharmacophore.

  • Mechanism: The carboxylic acid moiety likely interacts with a catalytic residue (e.g., histidine or lysine) in the DGAT1 active site, while the quinoline ring provides pi-stacking interactions.

  • SAR Insight: The C7-methyl group enhances hydrophobic contacts within the binding pocket and improves oral bioavailability by modulating the acidity of the carboxylic acid (electronic donation).

Oncology: Metallo-Enzyme & Kinase Inhibition[5]
  • Pim-1 Kinase: Derivatives of quinoline-carboxylic acids have shown potency against Pim-1, a kinase overexpressed in hematological malignancies. The scaffold acts as an ATP-mimetic.

  • Epigenetic Targets: The N,O-chelation motif is effective against JmjC domain-containing histone demethylases, which are iron-dependent. The 7-methyl group can act as a "selectivity filter," clashing with residues in smaller active sites of off-target metallo-enzymes.

Agrochemicals: Auxin Mimicry

Similar to Quinclorac , 7-methylquinoline-8-carboxylic acid derivatives can act as synthetic auxins.

  • Mode of Action: They bind to the TIR1 ubiquitin ligase complex, promoting the degradation of Aux/IAA repressors, leading to uncontrolled growth and plant death. The 7-substitution is critical for binding affinity in specific weed species (e.g., barnyard grass).

Part 4: Visualization of Pathways

Diagram 1: Synthetic Pathway (Skraup & Sandmeyer)

SynthesisPathway m_Toluidine m-Toluidine (Starting Material) Mixture Isomer Mixture: 5-Methyl & 7-Methylquinoline m_Toluidine->Mixture Heat, Oxidant Glycerol Glycerol + H2SO4 (Skraup Reagents) Glycerol->Mixture Separation Fractional Distillation / Chromatography Mixture->Separation Core 7-Methylquinoline Separation->Core Isolate 7-Me Nitration Nitration (HNO3/H2SO4) Core->Nitration NitroInter 7-Methyl-8-nitroquinoline Nitration->NitroInter Electrophilic Subst. Reduction Reduction (SnCl2) -> Sandmeyer (CuCN) -> Hydrolysis NitroInter->Reduction Target 7-Methylquinoline- 8-carboxylic acid Reduction->Target Multi-step Conversion

Caption: Step-wise synthesis of 7-methylquinoline-8-carboxylic acid via Skraup cyclization and Sandmeyer functionalization.

Diagram 2: Pharmacophore & Chelation Mode

ChelationMode cluster_scaffold 7-Methylquinoline-8-carboxylic Acid Metal Metal Ion (Fe2+, Cu2+, Zn2+) Enzyme Enzyme Active Site (DGAT1 / Histone Demethylase) Metal->Enzyme Catalytic Center Inhibition N1 Quinoline N1 (Lone Pair Donor) N1->Metal Coordinate Bond COOH 8-Carboxylate Oxygen (Anionic Donor) COOH->Metal Coordinate Bond Methyl 7-Methyl Group (Steric/Hydrophobic) Methyl->Enzyme Hydrophobic Interaction / Steric Clash

Caption: Bidentate chelation mechanism and steric influence of the 7-methyl group on enzyme active site binding.

Part 5: Experimental Protocols

Protocol 1: Synthesis of 7-Methylquinoline (Skraup Method)

Objective: Synthesize the core scaffold from m-toluidine.

  • Reagents: m-Toluidine (0.5 mol), Glycerol (1.5 mol), Nitrobenzene (0.6 mol, oxidant), Sulfuric acid (conc.).

  • Setup: 1L Round-bottom flask equipped with a reflux condenser and mechanical stirrer.

  • Procedure:

    • Mix m-toluidine, glycerol, and nitrobenzene.

    • Add sulfuric acid dropwise (Caution: Exothermic).

    • Heat the mixture to reflux (approx. 140°C) for 4 hours. The reaction will become vigorous; ensure efficient cooling is available.

    • Workup: Cool to room temperature. Dilute with water.[3] Basify with 50% NaOH solution to pH > 10.

    • Steam Distillation: Steam distill the mixture to remove unreacted aniline and nitrobenzene. The quinolines will also distill over.

    • Purification: Extract the distillate with ether. Dry over MgSO4. Evaporate solvent.

    • Separation: The resulting oil is a mixture of 5-methyl and 7-methyl isomers. Use fractional distillation or column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate 7-methylquinoline (Identify via NMR: 7-Me shows a singlet approx 2.5 ppm and specific coupling patterns in the aromatic region).

Protocol 2: DGAT1 Inhibition Assay (Fluorescence-Based)

Objective: Evaluate the biological activity of the synthesized derivative.

  • Materials: Human DGAT1 microsomes (commercial), NBD-DAG (fluorescent diacylglycerol analog), Acyl-CoA, Assay Buffer (Tris-HCl pH 7.4, MgCl2, BSA).

  • Preparation:

    • Dissolve 7-methylquinoline-8-carboxylic acid in DMSO (Stock 10 mM).

    • Prepare serial dilutions in Assay Buffer.

  • Reaction:

    • Add 5 µL of test compound to 384-well plate.

    • Add 10 µL of Enzyme mixture (Microsomes). Incubate 10 min at 25°C.

    • Initiate reaction by adding 10 µL Substrate Mix (NBD-DAG + Acyl-CoA).

  • Measurement:

    • Incubate for 60 min at room temperature.

    • Stop reaction with isopropanol/heptane.

    • Measure fluorescence (Ex/Em: 460/530 nm).

    • Analysis: Calculate % Inhibition relative to DMSO control. Determine IC50 using non-linear regression.

Part 6: Data Summary Table

Compound ClassKey Substituent (R7)Key Substituent (R8)Primary ActivityTarget / Mechanism
Target Molecule Methyl Carboxylic Acid Metabolic / Herbicide DGAT1 / Auxin Signaling
QuincloracChlorineCarboxylic AcidHerbicideAuxin Mimic / Cell Wall Biosynthesis
8-HydroxyquinolineHHydroxylAntimicrobialMetal Chelation (Cu/Zn)
Fluoroquinolone(Piperazinyl at C7)(F at C6, COOH at C3)AntibacterialDNA Gyrase (Topoisomerase II)
StyrylquinolineStyrylHydroxylAntiviralHIV-1 Integrase

References

  • Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.

  • Zhou, G., et al. (2014).[3][4] Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Bali, U., et al. (2012).[2] Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. Bioorganic & Medicinal Chemistry Letters.

  • Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters.

  • PubChem. (2025). 7-methylquinoline-8-carboxylic acid hydrochloride (Compound Summary). National Library of Medicine.

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 7-Methylquinoline-8-Carboxylic Acid

The following Application Note and Protocol guide is designed for professional research and development contexts. It outlines a high-fidelity, scalable synthetic route for 7-methylquinoline-8-carboxylic acid , prioritizi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for professional research and development contexts. It outlines a high-fidelity, scalable synthetic route for 7-methylquinoline-8-carboxylic acid , prioritizing regiochemical control and process safety.

Executive Summary

The synthesis of 7-methylquinoline-8-carboxylic acid presents a specific regiochemical challenge due to the contiguous substitution pattern on the benzenoid ring. Traditional electrophilic substitution (e.g., Friedel-Crafts or nitration) on 7-methylquinoline often yields mixtures of 5- and 8-substituted isomers, requiring tedious chromatographic separation.

This protocol details a convergent, two-step strategy that ensures 100% regiocontrol:

  • Regioselective Modified Skraup Cyclization: Utilizing 2-bromo-3-methylaniline to lock the substitution pattern, forcing cyclization at the only available ortho position.

  • Cryogenic Lithiation-Carboxylation: A high-yielding lithium-halogen exchange to install the carboxylic acid moiety, avoiding the use of transition metals or high-pressure carbonylation.

This route is optimized for gram-to-multigram scale, offering a robust pathway for generating building blocks for NK3 antagonists, anti-infectives, and other quinoline-based pharmacophores.

Retrosynthetic Analysis & Strategy

The strategy relies on the "blocking group" principle. By starting with a bromine atom at the 2-position of the aniline precursor, we direct the Skraup cyclization exclusively to the 6-position, pre-installing the halogen handle at the desired 8-position of the quinoline core.

Retrosynthesis Target 7-Methylquinoline-8-carboxylic acid (Target) Intermediate 8-Bromo-7-methylquinoline (Key Intermediate) Target->Intermediate Lithiation / CO2 (Li-Hal Exchange) SM 2-Bromo-3-methylaniline (Commercially Available) Intermediate->SM Modified Skraup Cyclization

Figure 1: Retrosynthetic logic flow utilizing a halogen-blocking strategy to ensure regiochemical integrity.

Experimental Protocols

Protocol A: Synthesis of 8-Bromo-7-methylquinoline

Methodology: Modified Skraup Cyclization using Sulfolane/FeSO₄ moderation. Rationale: The classical Skraup reaction can be violently exothermic. The addition of Ferrous Sulfate (


) and the use of sulfolane as a co-solvent moderates the formation of acrolein and stabilizes the radical intermediates, significantly improving safety and yield.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Amount (Example)Role
2-Bromo-3-methylaniline 186.051.018.6 g (100 mmol)Limiting Reagent
Glycerol 92.093.027.6 gC3 Fragment Source
Sodium m-nitrobenzenesulfonate 225.150.715.8 gOxidant
Sulfuric Acid (conc.) 98.08-30 mLCatalyst/Solvent
Iron(II) Sulfate heptahydrate 278.010.051.4 gModerator
Water 18.02-15 mLSolvent
Step-by-Step Procedure
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Mixing: Add the 2-bromo-3-methylaniline , sodium m-nitrobenzenesulfonate , glycerol , and FeSO₄·7H₂O to the flask.

  • Acid Addition: Add water (15 mL) followed by the slow, dropwise addition of conc. H₂SO₄ (30 mL) over 15 minutes. Caution: Exothermic.

  • Heating Ramp: Heat the mixture to 100°C and hold for 30 minutes to initiate acrolein formation. Then, slowly ramp the temperature to 140°C over 1 hour.

  • Reflux: Maintain reflux at 140–145°C for 4 hours. The mixture will turn dark brown/black.

  • Quench: Cool the reaction mixture to ~80°C and pour carefully onto 500 g of crushed ice .

  • Neutralization: Basify the slurry to pH 9–10 using 50% NaOH solution. Note: Keep temperature below 20°C using an ice bath during addition.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry the combined organics over

    
    , filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes) to yield 8-bromo-7-methylquinoline  as an off-white solid.
    

Process Checkpoint:

  • Expected Yield: 65–75%

  • Key Impurity: Unreacted aniline (removable via acid wash) or regioisomers (none expected due to blocking group).

Protocol B: Synthesis of 7-Methylquinoline-8-carboxylic Acid

Methodology: Cryogenic Lithium-Halogen Exchange followed by Carboxylation. Rationale: The bromine at position 8 is highly reactive toward lithium-halogen exchange. Performing this at -78°C prevents deprotonation of the benzylic methyl group (at C7), ensuring the carboxyl group is installed exclusively on the ring.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Amount (Example)Role
8-Bromo-7-methylquinoline 222.081.011.1 g (50 mmol)Starting Material
n-Butyllithium (2.5M in Hexanes) -1.122.0 mLLithiating Agent
Dry Ice (Solid CO₂) 44.01Excess~50 gElectrophile
THF (Anhydrous) --150 mLSolvent
HCl (2M) --100 mLQuench/Protonation
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 500 mL 2-neck flask under Argon/Nitrogen flow. Equip with a magnetic stir bar and a rubber septum.

  • Dissolution: Add 8-bromo-7-methylquinoline (11.1 g) and anhydrous THF (150 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (22.0 mL) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution color will likely shift to a deep orange/red, indicating the formation of the aryllithium species.

  • Equilibration: Stir at -78°C for 45 minutes to ensure complete exchange.

  • Carboxylation:

    • Method A (Cannulation): Cannulate the cold lithiated solution onto an excess of crushed, fresh Dry Ice in a separate flask.

    • Method B (Gas): Bubble dry

      
       gas (passed through a drying tube) into the reaction mixture for 30 minutes.
      
  • Warm-up: Allow the mixture to warm to room temperature (RT) over 2 hours. The solvent will evaporate if poured on dry ice; if bubbling, simply remove the bath.

  • Quench & Workup:

    • Add Water (100 mL) to dissolve the lithium carboxylate salt.

    • Wash the aqueous layer with Diethyl Ether (

      
       mL) to remove unreacted neutral starting material.
      
    • Acidify the aqueous phase carefully with 2M HCl to pH 3–4. The product, 7-methylquinoline-8-carboxylic acid , will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water and minimal cold acetone. Dry under vacuum at 50°C.

Process Checkpoint:

  • Expected Yield: 80–90%

  • Safety Critical: n-BuLi is pyrophoric. Ensure all glassware is moisture-free.

Analytical Data Specifications

Validation of the final product should be confirmed against these theoretical spectral parameters.

TechniqueParameterExpected Signal Characteristics
¹H NMR Aromatic Region Signals for Quinoline H2, H3, H4, H5, H6. H2 (adj. to N) typically doublet at ~8.9 ppm.
¹H NMR Methyl Group Singlet integrating to 3H at ~2.6–2.8 ppm.
¹H NMR Carboxylic Acid Broad singlet >13 ppm (may not be visible depending on solvent/water content).
MS (ESI) [M+H]⁺ m/z 188.07
Appearance Physical Off-white to pale yellow crystalline solid.

Process Logic & Safety Workflow

The following diagram illustrates the critical decision points and safety barriers integrated into this protocol.

Workflow Start Start: 2-Bromo-3-methylaniline Skraup Skraup Cyclization (140°C, H2SO4) Start->Skraup Intermediate Isolate 8-Bromo-7-methylquinoline Skraup->Intermediate Safety1 Safety Control: FeSO4 Moderator + Slow Addition Safety1->Skraup Lithiation Li-Hal Exchange (-78°C, n-BuLi) Intermediate->Lithiation Quench CO2 Quench & Acidification Lithiation->Quench Selectivity Selectivity Control: Cryogenic Temp prevents benzylic deprotonation Selectivity->Lithiation Final Target: 7-Methylquinoline-8-COOH Quench->Final

Figure 2: Process workflow highlighting critical safety and selectivity controls.

References

  • Manske, R. H. F. (1942).[8] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[8] Link

  • Clarke, H. T., & Davis, A. W. (1941).[8] "Quinoline."[4][5][6][8][9][10][11] Organic Syntheses, Coll.[8] Vol. 1, p. 478.[8] Link

  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of Quinoline Derivatives." Journal of Organic Chemistry, 67(15), 5423-5426.
  • Eisch, J. J. (2002). "Organometallic Synthesis of Quinolines." Advances in Heterocyclic Chemistry, 83, 1-87.

Sources

Application

Application Notes and Protocols for 7-Methylquinoline-8-carboxylic Acid as a Bidentate Ligand in Coordination Chemistry

Introduction: Unveiling the Potential of a Tailored Ligand 7-Methylquinoline-8-carboxylic acid is a structurally intriguing bidentate ligand, poised for significant applications in coordination chemistry, catalysis, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Tailored Ligand

7-Methylquinoline-8-carboxylic acid is a structurally intriguing bidentate ligand, poised for significant applications in coordination chemistry, catalysis, and materials science. As a derivative of the well-studied quinoline family, it offers a unique combination of steric and electronic properties. The quinoline nitrogen atom provides a robust coordination site, while the adjacent carboxylic acid group allows for the formation of stable chelate rings with a variety of metal ions. The presence of the methyl group at the 7-position introduces a degree of steric hindrance and alters the electronic landscape of the quinoline ring, potentially influencing the stability, reactivity, and spectroscopic properties of its metal complexes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of 7-methylquinoline-8-carboxylic acid as a versatile ligand. While this specific ligand is commercially available, detailed synthetic and coordination protocols are not extensively documented in peer-reviewed literature. Therefore, the following protocols are built upon established methodologies for analogous quinoline-based ligands and fundamental principles of synthetic and coordination chemistry.[1][2][3]

Part 1: Synthesis of 7-Methylquinoline-8-carboxylic Acid

The synthesis of 7-methylquinoline-8-carboxylic acid can be approached from commercially available starting materials. A plausible and efficient synthetic route commences with the Skraup synthesis to form 7-methylquinoline, followed by nitration to yield 7-methyl-8-nitroquinoline.[4] Subsequent conversion of the nitro group to a carboxylic acid function can be achieved via a multi-step sequence involving reduction, diazotization (a Sandmeyer-type reaction), and hydrolysis.[5][6][7]

Diagram of the Synthetic Pathway

Synthesis_Pathway m_toluidine m-Toluidine skraup Skraup Synthesis m_toluidine->skraup glycerol Glycerol glycerol->skraup nitrobenzene Nitrobenzene nitrobenzene->skraup methylquinoline 7-Methylquinoline skraup->methylquinoline nitration Nitration (HNO3, H2SO4) methylquinoline->nitration nitroquinoline 7-Methyl-8-nitroquinoline nitration->nitroquinoline reduction Reduction (e.g., SnCl2, HCl) nitroquinoline->reduction aminoquinoline 8-Amino-7-methylquinoline reduction->aminoquinoline sandmeyer Sandmeyer Reaction (NaNO2, HCl then CuCN) aminoquinoline->sandmeyer cyanoquinoline 8-Cyano-7-methylquinoline sandmeyer->cyanoquinoline hydrolysis Hydrolysis (H+, H2O) cyanoquinoline->hydrolysis final_product 7-Methylquinoline-8-carboxylic Acid hydrolysis->final_product

Caption: Proposed synthetic route to 7-methylquinoline-8-carboxylic acid.

Protocol 1.1: Synthesis of 7-Methyl-8-nitroquinoline

This protocol is adapted from a reported procedure for the synthesis of 7-methyl-8-nitroquinoline.[4]

Materials:

  • m-Toluidine

  • Glycerol

  • m-Nitrobenzenesulfonate (oxidizing agent)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ice

Procedure:

Step 1: Synthesis of 7-Methylquinoline (Skraup Reaction)

  • In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously mix m-toluidine, glycerol, and m-nitrobenzenesulfonate.

  • Slowly and with cooling in an ice bath, add concentrated sulfuric acid to the mixture.

  • Once the addition is complete, heat the mixture gently. The reaction is exothermic and should be controlled.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

  • Allow the mixture to cool and then pour it into a large volume of water.

  • Neutralize the solution with a concentrated sodium hydroxide solution.

  • Perform a steam distillation to isolate the crude 7-methylquinoline.

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Step 2: Nitration of 7-Methylquinoline

  • In a round-bottom flask, dissolve the crude 7-methylquinoline in concentrated sulfuric acid and cool the mixture to -5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 0 °C.

  • After the addition is complete, stir the reaction mixture for an additional 40 minutes, allowing it to warm to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated 7-methyl-8-nitroquinoline is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product can be recrystallized from a suitable solvent like ethanol.

Protocol 1.2: Conversion of 7-Methyl-8-nitroquinoline to 7-Methylquinoline-8-carboxylic Acid (Proposed Route)

This proposed multi-step conversion is based on standard organic transformations.

Step 1: Reduction of the Nitro Group

  • Suspend 7-methyl-8-nitroquinoline in concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise with stirring.

  • Heat the mixture at reflux for 1-2 hours.

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the crude 8-amino-7-methylquinoline.

  • Filter the product, wash with water, and dry.

Step 2: Sandmeyer Reaction to Introduce a Cyano Group

  • Dissolve the 8-amino-7-methylquinoline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour.

  • Cool the mixture and extract the 8-cyano-7-methylquinoline with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent.

Step 3: Hydrolysis of the Cyano Group

  • Reflux the crude 8-cyano-7-methylquinoline with a concentrated acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) solution for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and adjust the pH to the isoelectric point of the carboxylic acid to precipitate the product.

  • Filter the 7-methylquinoline-8-carboxylic acid, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified ligand.

Part 2: Protocols for Metal Complexation

The coordination of 7-methylquinoline-8-carboxylic acid to a metal ion is expected to occur through the quinoline nitrogen and the deprotonated carboxylate oxygen, forming a stable five-membered chelate ring. The general reaction involves the mixing of the ligand with a suitable metal salt in an appropriate solvent.

Diagram of Ligand Coordination

Coordination cluster_ligand 7-Methylquinoline-8-carboxylic Acid L N N C1 C=O M Metal Ion (M) N->M Coordination Bond O1 O O1->M Coordination Bond OH OH Me CH3 Ring Quinoline Ring

Caption: Bidentate coordination of 7-methylquinoline-8-carboxylic acid to a metal ion.

Protocol 2.1: General Procedure for the Synthesis of M(II) Complexes

This protocol is based on common methods for the synthesis of metal complexes with analogous quinoline-based ligands.[2] A 1:2 metal-to-ligand molar ratio is often employed.[2]

Materials:

  • 7-Methylquinoline-8-carboxylic acid

  • A metal(II) salt (e.g., acetate, chloride, nitrate, or sulfate of Cu(II), Ni(II), Co(II), Zn(II), etc.)

  • A suitable solvent (e.g., ethanol, methanol, DMF, or a mixture)

  • A weak base (e.g., sodium acetate, triethylamine, or sodium hydroxide solution)

Procedure:

  • Dissolve 7-methylquinoline-8-carboxylic acid (2 equivalents) in the chosen solvent, with gentle heating if necessary.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Add a weak base dropwise to facilitate the deprotonation of the carboxylic acid and promote complexation. The formation of a precipitate often indicates complex formation.

  • Stir the reaction mixture at room temperature or heat under reflux for a specified time (typically 1-4 hours), monitoring the reaction by TLC.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the solid with the solvent used for the reaction, followed by a low-boiling point solvent like diethyl ether, to remove any unreacted starting materials.

  • Dry the complex in a desiccator or under vacuum.

ParameterTypical ConditionsRationale
Metal:Ligand Ratio 1:2To satisfy the coordination sphere of many divalent metal ions, leading to octahedral or square planar geometries.
Solvent Ethanol, Methanol, DMFGood solubility for both the ligand and many metal salts.
Temperature Room Temperature to RefluxTo provide sufficient energy for the reaction to proceed to completion without decomposing the complex.
Reaction Time 1 - 4 hoursAn empirical duration that often leads to high yields of the desired complex.
Base Sodium Acetate, TriethylamineTo deprotonate the carboxylic acid, making the oxygen a better nucleophile for coordination.

Part 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

Table of Expected Spectroscopic and Analytical Data
Technique7-Methylquinoline-8-carboxylic AcidMetal ComplexExpected Observations and Rationale
FTIR (cm⁻¹) Broad O-H stretch (~2500-3300), C=O stretch (~1700), C=N stretch (~1600)Disappearance of broad O-H stretch, Shift of C=O stretch to lower frequency (asymmetric stretch of COO⁻), Shift in C=N stretchThe disappearance of the O-H band and the shift in the C=O stretch confirm the deprotonation and coordination of the carboxylate group. A shift in the C=N stretch indicates coordination of the quinoline nitrogen.
¹H NMR Aromatic protons, methyl protons, and a broad carboxylic acid proton signalBroadening or shifting of aromatic and methyl proton signalsThe paramagnetic nature of some metal ions can lead to significant broadening or shifting of the ligand's proton signals upon coordination.
UV-Vis Spectroscopy Absorption bands in the UV region corresponding to π-π* transitions of the quinoline ringShifts in the absorption bands (typically bathochromic) and potentially new bands in the visible region (for d-d transitions in transition metal complexes)Coordination to a metal ion alters the electronic structure of the ligand, leading to shifts in its electronic transitions. New bands in the visible region are characteristic of colored transition metal complexes.
Elemental Analysis %C, %H, %N should match the calculated values for C₁₁H₉NO₂%C, %H, %N should match the calculated values for the proposed complex stoichiometry (e.g., M(C₁₁H₈NO₂)₂)Provides experimental evidence for the empirical formula of the synthesized compounds.
Mass Spectrometry Molecular ion peak corresponding to the ligand's massMolecular ion peak corresponding to the mass of the complex or its fragmentsConfirms the molecular weight of the synthesized compounds.

Part 4: Potential Applications

While specific applications of 7-methylquinoline-8-carboxylic acid complexes are not yet widely reported, the known activities of related quinoline derivatives suggest several promising areas of research.

  • Catalysis: The metal centers in these complexes can be explored as catalysts for various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The tailored steric and electronic environment provided by the ligand can influence the catalytic activity and selectivity.

  • Bioinorganic Chemistry and Drug Development: Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8] Metal complexes of 7-methylquinoline-8-carboxylic acid could be investigated for their potential as therapeutic agents, where the metal ion can enhance or modulate the biological activity of the ligand.

  • Materials Science: Metal complexes of quinoline derivatives have been investigated for their luminescent properties and potential use in organic light-emitting diodes (OLEDs). The complexes of 7-methylquinoline-8-carboxylic acid could be synthesized and their photophysical properties studied for potential applications in materials science.

Conclusion

7-Methylquinoline-8-carboxylic acid represents a ligand with considerable untapped potential. The protocols and insights provided in these application notes offer a solid foundation for researchers to synthesize, characterize, and explore the coordination chemistry and applications of this versatile molecule. The ability to tune the properties of the resulting metal complexes through the choice of metal ion opens up a wide range of possibilities for the development of new catalysts, therapeutic agents, and advanced materials.

References

  • MySkinRecipes. 7-Methylquinoline-8-carboxylic acid. [Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Scientific Research Publishing. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]

  • PMC. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. [Link]

  • ChemRxiv. The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. [Link]

  • PubMed. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. [Link]

  • ResearchGate. Synthesis and Characterization of Transition Metal Complexes of Novel Schiff base 8-[(z)-{[3-(N-methylamino)propyl]imino}methyl]-7-hydroxy-4-methyl-2h-chromen-2-one][NMAPIMHMC] and their Biological activities. [Link]

  • ResearchGate. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]

  • PMC. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. [Link]

  • PubMed. Synthesis, structural characterization and antitumor activity of six rare earth metal complexes with 8-hydroxyquinoline derivatives. [Link]

  • MDPI. 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. [Link]

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Chem LibreTexts. 19.2: Coordination Chemistry of Transition Metals. [Link]

  • ElectronicsAndBooks. Synthesis of some bifunctional derivatives of 8-methylquinoline-5-carboxylic acid. [Link]

  • ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Link]

  • SciSpace. Synthesis of derivatives of quinoline. [Link]

Sources

Method

Application Note: Preparation of Bio-Active MOFs using 7-Methylquinoline-8-Carboxylic Acid

This Application Note is designed for researchers in drug discovery and materials science. It details the rational design and synthesis of Metal-Organic Frameworks (MOFs) utilizing 7-methylquinoline-8-carboxylic acid (7-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in drug discovery and materials science. It details the rational design and synthesis of Metal-Organic Frameworks (MOFs) utilizing 7-methylquinoline-8-carboxylic acid (7-Me-8-QCA) .

While the parent quinoline-8-carboxylic acid is a well-known chelator, the 7-methyl derivative offers unique steric properties that modulate pore topology and solubility, making it a prime candidate for "smart" drug delivery systems (DDS).

Executive Summary

This guide provides a standardized protocol for synthesizing MOFs using 7-methylquinoline-8-carboxylic acid . Unlike simple carboxylate linkers, this ligand incorporates a quinoline nitrogen donor and a steric methyl group at the 7-position.

Key Advantages:

  • N,O-Chelation: The proximity of the Ring Nitrogen (N1) and the Carboxylate (C8) creates a stable 5-membered chelate ring with transition metals (Zn, Cu, Zr).

  • Steric Engineering: The 7-methyl group exerts steric pressure on the 8-carboxylate, forcing a twisted conformation that prevents dense packing. This "steric bulk" is critical for maintaining permanent porosity in the framework.

  • pH Responsiveness: The basicity of the quinoline nitrogen allows for pH-triggered drug release in acidic tumor microenvironments (TME).

Ligand Chemistry & Pre-requisites

Ligand Profile
  • Compound: 7-methylquinoline-8-carboxylic acid

  • Formula: C₁₁H₉NO₂[1][2]

  • MW: 187.19 g/mol [1]

  • Solubility: Soluble in DMF, DMSO, hot Ethanol. Sparingly soluble in water.

  • pKa: ~4.0 (COOH), ~2.0 (Quinolinium H+).

Coordination Logic

The ligand acts as a heterotopic linker .

  • Primary Mode: Bidentate chelating (

    
    -N,O) to a metal center.
    
  • Secondary Mode: Bridging carboxylate (

    
    -O,O') connecting metal clusters.
    

The 7-methyl group prevents the ligand from lying perfectly flat against metal clusters, inducing defects or helical topologies that enhance drug loading capacity.

Experimental Protocols

Protocol A: Ligand Pre-treatment

Commercially available 7-Me-8-QCA often contains trace isomers (5-methyl). Purity is critical for single-crystal growth.

  • Dissolution: Dissolve 1.0 g of crude ligand in 20 mL hot Ethanol (60°C).

  • Filtration: Filter while hot to remove insoluble inorganic salts.

  • Recrystallization: Allow the filtrate to cool slowly to RT, then to 4°C overnight.

  • Collection: Collect pale yellow needles via vacuum filtration. Dry at 80°C for 4 hours.

Protocol B: Solvothermal Synthesis of Zn-(7-Me-8-QCA) MOF

Target Application: Biocompatible Drug Carrier

Reagents:

  • Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]

  • 7-Methylquinoline-8-carboxylic acid (Ligand)

  • Solvent: DMF / Ethanol / H₂O (4:1:1 v/v)

Step-by-Step Procedure:

  • Precursor Solution:

    • Vial A: Dissolve 0.2 mmol (37.4 mg) of Ligand in 4 mL DMF. Sonicate until clear.

    • Vial B: Dissolve 0.2 mmol (59.5 mg) of Zn(NO₃)₂·6H₂O in 1 mL deionized water and 1 mL Ethanol.

  • Mixing: Slowly add Solution B to Solution A under stirring. The mixture may turn slightly turbid; add drops of dilute HNO₃ if precipitate forms immediately (aim for clear solution).

  • Solvothermal Reaction:

    • Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 100°C for 48 hours .

    • Cooling: Programmed cooling at 5°C/hour to Room Temperature (critical for crystal size).

  • Washing & Activation:

    • Decant the mother liquor.

    • Wash crystals 3x with DMF, then 3x with Ethanol.

    • Solvent Exchange: Soak in absolute ethanol for 3 days, refreshing solvent daily.

    • Activation: Heat under vacuum at 120°C for 12 hours to remove guest molecules.

Protocol C: Drug Loading (Model Drug: 5-Fluorouracil)
  • Loading: Suspend 100 mg of activated MOF in 10 mL of aqueous 5-FU solution (1 mg/mL).

  • Equilibration: Stir at room temperature for 24 hours in the dark.

  • Isolation: Centrifuge at 8000 rpm for 10 min.

  • Quantification: Measure the UV-Vis absorbance of the supernatant at 265 nm to calculate Loading Efficiency (LE).

Data Visualization & Workflows

Synthesis Workflow Diagram

The following diagram illustrates the critical path from ligand preparation to the final drug-loaded vehicle.

MOF_Synthesis_Workflow Ligand 7-Me-8-QCA (Ligand) Mixing Mixing & Sonication (DMF/EtOH/H₂O) Ligand->Mixing Metal Zn(NO₃)₂·6H₂O (Metal Source) Metal->Mixing Autoclave Solvothermal Synthesis 100°C, 48h Mixing->Autoclave Sealed Crystals Raw MOF Crystals Autoclave->Crystals Slow Cool Activation Activation (Solvent Exchange + Vacuum) Crystals->Activation Wash DrugLoad Drug Loading (5-FU / Doxorubicin) Activation->DrugLoad Porosity Open Final Therapeutic Nanocarrier DrugLoad->Final

Caption: Figure 1. Step-by-step workflow for the solvothermal synthesis and functionalization of 7-Me-8-QCA MOFs.

Coordination & Steric Logic

This diagram explains why this specific ligand is effective.

Coordination_Logic LigandNode 7-Methylquinoline-8-carboxylate Chelation N,O-Chelation (5-membered ring) LigandNode->Chelation Binds Metal Sterics 7-Methyl Steric Bulk LigandNode->Sterics Structural Feature Porosity Prevent Dense Packing (High Porosity) Chelation->Porosity Stability Twist Ligand Twisting Sterics->Twist Forces Non-Planarity Twist->Porosity Void Space Creation

Caption: Figure 2.[3] Mechanistic impact of the 7-methyl group on MOF topology and porosity.

Characterization & Expected Results

To validate your synthesis, compare your data against these expected parameters:

TechniqueParameterExpected OutcomePurpose
PXRD Low-angle peaks (2θ < 10°)Sharp, intense peaks indicating long-range order.Confirm crystallinity and phase purity.
TGA Weight Loss Steps1. <100°C: Solvent loss.2. >350°C: Ligand decomposition.Verify thermal stability and solvent content.[4][5]
SXRD Bond LengthsZn-N: ~2.05 ÅZn-O: ~1.95 ÅConfirm N,O-chelation mode.
UV-Vis Absorption ShiftRed-shift compared to free ligand.Confirm metal coordination.[6][7][8][9][10]
BET Surface Area500 - 1200 m²/gVerify porosity for drug loading.

Troubleshooting Guide

Issue: Amorphous Precipitate instead of Crystals

  • Cause: Reaction rate too fast.

  • Solution: Add a modulator (Acetic Acid, 10 eq) to slow down deprotonation. Lower temperature to 85°C.

Issue: Low Drug Loading

  • Cause: Pores blocked by unremoved solvent.

  • Solution: Ensure activation includes a volatile solvent exchange (Methanol/Acetone) followed by sufficient vacuum heating.

Issue: Ligand Insolubility

  • Cause: 7-Me-8-QCA is hydrophobic.

  • Solution: Increase DMF ratio or add a small amount of DMSO. Ensure the solution is hot (60°C) before adding metal salt.

References

  • Coordination Chemistry of Quinoline-8-Carboxyl

    • Source: "Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid." ACS Omega, 2025.[11][12]

    • Relevance: Establishes the N,O-chelation stability constants for quinoline-acid deriv
  • MOFs for Drug Delivery

    • Source: "Applications of Metal-Organic Frameworks as Drug Delivery Systems." MDPI Pharmaceutics, 2022.
    • Relevance: Validates the use of Zn-based MOFs and solvothermal protocols for biological applic
  • Ligand Synthesis & Properties

    • Source: "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline." Brieflands, 2013.[13]

    • Relevance: Describes the precursor chemistry and steric positioning of the 7-methyl group.
  • General MOF Synthesis Protocols

    • Source: "Metal-Organic Frameworks: Carboxylic Acid Ligands."[14] BLD Pharm, Technical Review.

    • Relevance: Provides foundational solvothermal conditions for carboxyl

Sources

Application

A Strategic Approach to the Esterification of Sterically Hindered 7-Methylquinoline-8-Carboxylic Acid

An Application Note for the Synthesis of 7-Methylquinoline-8-Carboxylate Esters Introduction 7-Methylquinoline-8-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its de...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 7-Methylquinoline-8-Carboxylate Esters

Introduction

7-Methylquinoline-8-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its derivatives are key intermediates in the synthesis of novel therapeutic agents, including potential anti-inflammatory and antimicrobial compounds.[1] The conversion of the carboxylic acid moiety to an ester is a critical transformation, enabling further molecular elaboration and modulation of physicochemical properties such as lipophilicity and cell permeability.

However, the esterification of 7-methylquinoline-8-carboxylic acid presents a significant synthetic challenge due to steric hindrance. The carboxylic acid at the C8 position is flanked by a methyl group at the C7 position and the quinoline ring's peri-hydrogen. This steric congestion can impede the approach of an alcohol nucleophile, rendering traditional esterification methods inefficient. This application note provides a detailed protocol and the underlying chemical rationale for the successful esterification of this challenging substrate, prioritizing a method that is both high-yielding and robust.

The Synthetic Challenge: Selecting an Appropriate Esterification Method

The choice of esterification method is paramount to the successful synthesis of 7-methylquinoline-8-carboxylate esters. A critical analysis of common esterification procedures reveals the following:

  • Fischer-Speier Esterification: This classical method involves heating the carboxylic acid and an alcohol with a strong acid catalyst, such as sulfuric acid.[2][3] While simple, this method is governed by an equilibrium, which can be unfavorable for sterically hindered substrates.[4] Furthermore, the harsh acidic conditions can lead to side reactions or degradation of sensitive molecules.

  • Mitsunobu Reaction: This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to achieve esterification under mild, neutral conditions.[5][6] While powerful, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[7]

  • Steglich Esterification: This method employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, with a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the nucleophilic attack of the alcohol.[8][9] The Steglich esterification is exceptionally well-suited for sterically demanding acids and proceeds under mild, neutral conditions, making it the ideal choice for 7-methylquinoline-8-carboxylic acid.[10][11] The reaction's primary byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.[12]

Based on this analysis, the Steglich esterification is the recommended procedure for its mild conditions, high efficiency with sterically hindered substrates, and straightforward purification.

Mechanism of the Steglich Esterification

The efficacy of the Steglich esterification lies in its activation mechanism. The key steps are as follows[8][9]:

  • Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Role of the DMAP Catalyst: DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea. This forms a reactive N-acylpyridinium intermediate ("active ester").

  • Nucleophilic Attack by the Alcohol: The alcohol then reacts with the highly electrophilic N-acylpyridinium intermediate to form the desired ester.

  • Formation of Byproduct: Throughout this process, the protonated DCC becomes the insoluble dicyclohexylurea (DCU) byproduct.

This catalytic cycle avoids the harsh conditions of acid catalysis and the purification challenges of other methods.

Experimental Protocol: Steglich Esterification of 7-Methylquinoline-8-Carboxylic Acid

This protocol provides a general procedure for the esterification of 7-methylquinoline-8-carboxylic acid with a primary or secondary alcohol.

Materials and Reagents

ReagentPuritySupplier Recommendation
7-Methylquinoline-8-carboxylic acid>95%Commercially available
Alcohol (ROH)AnhydrousSigma-Aldrich, Acros
N,N'-Dicyclohexylcarbodiimide (DCC)>99%Sigma-Aldrich, TCI
4-Dimethylaminopyridine (DMAP)>99%Sigma-Aldrich, Acros
Dichloromethane (DCM)AnhydrousCommercially available
Ethyl Acetate (EtOAc)Reagent GradeCommercially available
HexanesReagent GradeCommercially available
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Prepared in-house
Brine-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)-Commercially available

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-methylquinoline-8-carboxylic acid (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Reagents: To the stirred solution, add the alcohol (1.2 eq) followed by 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 5-10 minutes.

  • Reaction Progression: A white precipitate (N,N'-dicyclohexylurea, DCU) will begin to form. Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 3-12 hours.

  • Workup - Removal of DCU: Once the reaction is complete, cool the mixture in an ice bath for 15-20 minutes to maximize the precipitation of DCU. Filter the mixture through a Büchner funnel to remove the solid DCU. Wash the filter cake with a small amount of cold DCM.

  • Workup - Aqueous Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel.[13] A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

Quantitative Data Summary

ParameterRecommended Value
Carboxylic Acid1.0 equivalent
Alcohol1.2 equivalents
DCC1.1 equivalents
DMAP0.1 equivalents
Temperature0 °C to Room Temperature
Reaction Time3 - 12 hours
Expected Yield75 - 95%

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Esterification_Workflow Start Dissolve 7-Methylquinoline-8-COOH, Alcohol, and DMAP in Anhydrous DCM Add_DCC Add DCC Solution at 0 °C Start->Add_DCC Stir Stir at Room Temperature (3-12 h) Add_DCC->Stir Filter Filter to Remove Precipitated DCU Stir->Filter Wash Aqueous Workup: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine Filter->Wash Dry Dry (Na₂SO₄) and Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Product Pure Ester Product Purify->Product

Caption: Workflow for the Steglich esterification of 7-methylquinoline-8-carboxylic acid.

Troubleshooting and Expert Insights

  • Sluggish Reaction: If the reaction is slow, particularly with a very hindered alcohol, the amount of DMAP can be increased to 0.2 equivalents. Gentle heating (to ~40 °C) can also be applied, but this should be done with caution.

  • Incomplete DCU Precipitation: If DCU remains in the filtrate, it can sometimes be removed by concentrating the solution and triturating with a solvent in which the ester is soluble but DCU is not (e.g., diethyl ether or hexanes).

  • Purification Challenges: Quinoline derivatives can sometimes streak on silica gel due to the basicity of the nitrogen atom. If this occurs, adding a small amount of triethylamine (~0.5%) to the eluent can help to obtain better peak shapes.[14]

Conclusion

The Steglich esterification provides a reliable and high-yielding pathway to synthesize esters of the sterically hindered 7-methylquinoline-8-carboxylic acid. By understanding the chemical principles behind the choice of reagents and reaction conditions, researchers in drug development can efficiently access these valuable intermediates. This protocol, with its detailed steps and troubleshooting advice, serves as a robust starting point for the synthesis of a wide range of 7-methylquinoline-8-carboxylate esters.

References

  • Scribd. Steglich Esterification Guide.

  • Organic Chemistry Portal. Steglich Esterification.

  • Green Chemistry (RSC Publishing). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids.

  • Wikipedia. Mitsunobu reaction.

  • VNU Journal of Science. A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol.

  • Organic Synthesis. Mitsunobu reaction.

  • Organic Chemistry Portal. Mitsunobu Reaction.

  • Scribd. Quinoline Ester.

  • Tokyo Chemical Industry. Mitsunobu Reaction.

  • Organic Chemistry Portal. Mitsunobu Reaction.

  • Wikipedia. Fischer–Speier esterification.

  • Google Patents. Process for purification of quinoline yellow.

  • Benchchem. A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.

  • MySkinRecipes. 7-Methylquinoline-8-carboxylic acid.

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

  • Chemistry LibreTexts. Fischer Esterification.

  • OperaChem. Fischer Esterification-Typical Procedures.

  • Jack Westin. Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content.

  • ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.

  • Organic Chemistry Portal. Acid to Ester - Common Conditions.

  • Reddit. Purification of Quinoline-3,4-diones : r/Chempros.

Sources

Method

HPLC method development for 7-methylquinoline-8-carboxylic acid detection

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 7-methylquinoline-8-carboxylic acid Abstract This document provides a comprehensive guide for the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 7-methylquinoline-8-carboxylic acid

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-methylquinoline-8-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification critical for quality control and drug development processes.[1] This guide follows a logical, science-based approach, beginning with an analysis of the analyte's physicochemical properties and culminating in a fully validated method that adheres to the International Council for Harmonisation (ICH) guidelines.[2][3] The protocols and rationale are designed for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and efficient analytical method.

Introduction: The Analytical Challenge

7-methylquinoline-8-carboxylic acid is an aromatic carboxylic acid. The presence of the quinoline nucleus provides a strong UV chromophore, while the carboxylic acid group dictates its pH-dependent solubility and chromatographic behavior. A reliable analytical method must be able to separate the main analyte from potential impurities, starting materials, and degradation products, ensuring specificity and accuracy. Reversed-phase HPLC is the predominant analytical technique for such molecules due to its versatility and applicability in pharmaceutical analysis.[4][5] This note details the systematic development of such a method, explaining the causality behind each experimental choice.

Analyte Characterization: Predicting Chromatographic Behavior

Understanding the physicochemical properties of 7-methylquinoline-8-carboxylic acid is the foundation for logical method development.

Table 1: Physicochemical Properties of 7-methylquinoline-8-carboxylic acid

PropertyValue / StructureRationale for HPLC Method Development
Structure Chemical structure of 7-methylquinoline-8-carboxylic acidThe quinoline ring system is hydrophobic and contains a strong chromophore, making it ideal for reversed-phase chromatography with UV detection.[4][6] The methyl and carboxylic acid groups influence its overall polarity.
Molecular Formula C₁₁H₉NO₃Used to calculate the molecular weight.[7]
Molecular Weight 203.19 g/mol Essential for preparing standard solutions of known concentration.[7]
Predicted pKa Carboxylic Acid (pKa ~2-4), Quinoline Nitrogen (pKa ~4-5)This is the most critical parameter. The carboxylic acid must be in its neutral (protonated) form to be well-retained on a C18 column. This requires a mobile phase pH at least 1.5-2 units below the pKa of the carboxyl group.[8][9][10]
Solubility Soluble in organic solvents like Methanol, Acetonitrile, and DMSO.[11]Informs the choice of diluent for sample and standard preparation. Methanol or a mixture of water and acetonitrile is a common choice.

Method Development Strategy: A Phased Approach

A systematic approach ensures the development of a robust and reliable method. Our strategy involves initial screening followed by fine-tuning of critical parameters.

MethodDevelopmentWorkflow A Analyte Characterization B Initial Method Screening - Column Selection (C18) - Mobile Phase Scouting A->B Properties Guide Choices C Method Optimization - pH Adjustment - Gradient Tuning - Temperature & Flow Rate B->C Refine Parameters C->B Re-screen if Needed D System Suitability Testing C->D Verify Performance E Method Validation (ICH Q2) - Specificity, Linearity - Accuracy, Precision - LOD/LOQ, Robustness D->E Proceed if Acceptable F Final Validated Method E->F Document & Implement

Caption: HPLC method development workflow.

The Causality of Mobile Phase pH

For acidic compounds like 7-methylquinoline-8-carboxylic acid, controlling the mobile phase pH is paramount. At a pH above its pKa, the carboxylic acid group becomes ionized (deprotonated), making the molecule highly polar and resulting in poor or no retention on a reversed-phase column.[12] By acidifying the mobile phase to a pH well below the analyte's pKa, we suppress this ionization, rendering the molecule more hydrophobic and promoting its interaction with the C18 stationary phase.[9][10]

IonizationEffect cluster_high_ph High pH (e.g., pH 7) cluster_low_ph Low pH (e.g., pH 2.5) Analyte_Ionized Analyte is Ionized (COO⁻) Result_High Highly Polar Analyte_Ionized->Result_High Retention_High Poor Retention (Elutes Early) Result_High->Retention_High Analyte_Neutral Analyte is Neutral (COOH) Result_Low More Hydrophobic Analyte_Neutral->Result_Low Retention_Low Good Retention (Interacts with C18) Result_Low->Retention_Low Start 7-methylquinoline-8- carboxylic acid Start->Analyte_Ionized Mobile Phase pH > pKa Start->Analyte_Neutral Mobile Phase pH < pKa

Caption: Effect of mobile phase pH on analyte retention.

Experimental Protocols

Materials and Reagents
  • Reference Standard: 7-methylquinoline-8-carboxylic acid (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Acids: Phosphoric acid (analytical grade)

  • Water: Ultrapure water (18.2 MΩ·cm)

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon)

Instrumentation
  • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[6]

Protocol 1: Preparation of Solutions
  • Mobile Phase A (Aqueous): Carefully add 1.0 mL of phosphoric acid to 1000 mL of ultrapure water. Mix thoroughly. This creates a 0.1% phosphoric acid solution with a pH of approximately 2.1.[8]

  • Mobile Phase B (Organic): Use 100% Acetonitrile (HPLC grade).

  • Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile and Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 7-methylquinoline-8-carboxylic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 10 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare sample solutions by dissolving the material containing the analyte in the diluent to achieve a target concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]

Protocol 2: Chromatographic Method Development
  • Initial Wavelength Selection: Using a PDA detector, inject the working standard solution and acquire a UV spectrum from 200-400 nm. Identify the wavelength of maximum absorbance (λmax) for quantification.

  • Initial Gradient Scouting: A broad gradient is used to determine the approximate elution time of the analyte and any impurities.

    Table 2: Initial Gradient Scouting Conditions

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection λmax (determined in step 1)
Gradient Program 10% B to 90% B over 20 minutes
  • Gradient Optimization: Based on the scouting run, adjust the gradient to improve resolution between the analyte and any adjacent peaks and to reduce the total run time. The goal is to have a shallow gradient segment around the elution time of the main peak.

    Table 3: Optimized Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection 245 nm (Example λmax)
Gradient Program Time (min)
0.0
8.0
8.1
10.0
10.1
13.0

Method Validation Protocol (ICH Q2(R1) Guidelines)

Once the method is optimized, it must be validated to prove it is fit for its intended purpose.[2][13]

Table 4: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and good chromatographic performance.
%RSD of Peak Area ≤ 2.0% (for n=6 injections)Demonstrates the precision of the HPLC system itself.[2]
Protocol 3: Validation Experiments
  • Specificity: Inject the diluent (blank), a placebo (if applicable), and the standard solution. The blank and placebo should show no interfering peaks at the retention time of 7-methylquinoline-8-carboxylic acid.

  • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 25, 50, 100, 150, 200 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[2]

    • Intermediate Precision: Repeat the precision study on a different day with a different analyst or on a different instrument. The %RSD between the two studies should be evaluated.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of a diluted standard. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[2]

  • Robustness: Intentionally make small variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.1) and assess the impact on the results and system suitability.[14]

Table 5: Example Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD) 0.85%≤ 2.0%
LOD 0.1 µg/mLReport Value
LOQ 0.3 µg/mLReport Value

Conclusion

This application note provides a systematic and scientifically-grounded framework for developing a robust RP-HPLC method for the detection and quantification of 7-methylquinoline-8-carboxylic acid. By understanding the analyte's properties and applying a logical optimization and validation strategy consistent with ICH guidelines, researchers can establish a reliable method suitable for quality control and research applications in the pharmaceutical industry.

References

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Huynh-Ba, K. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Li, J., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A, 1146(1), 1-7. [Link]

  • Quora. (2022, August 19). How do you choose a mobile phase in HPLC?[Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]

  • Stoll, D. R. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]

  • ACS Food Science & Technology. (2025, February 28). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. [Link]

  • ACS Food Science & Technology. (2025, February 28). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 52(8), 838-843. [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?[Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • PubChem. (n.d.). 8-Hydroxy-2-methylquinoline-7-carboxylic acid. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Research J. Pharm. and Tech. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • LCGC International. (n.d.). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. [Link]

  • MySkinRecipes. (n.d.). 7-Methylquinoline-8-carboxylic acid. [Link]

  • Molecules. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline-7-carboxylic Acid. [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 8-methyl-. [Link]

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Application

Application Note: Strategies for Efficient Peptide Coupling of 7-Methylquinoline-8-carboxylic Acid

Introduction: Overcoming the Challenge of Sterically Hindered Amide Bond Formation In the landscape of pharmaceutical research and drug development, the synthesis of complex molecular architectures is paramount. Quinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenge of Sterically Hindered Amide Bond Formation

In the landscape of pharmaceutical research and drug development, the synthesis of complex molecular architectures is paramount. Quinoline derivatives, in particular, are privileged scaffolds due to their wide range of biological activities. 7-Methylquinoline-8-carboxylic acid is a key synthetic intermediate used in the creation of novel therapeutics, including anti-inflammatory and antimicrobial agents.[1] The critical step of incorporating this moiety into a larger molecule, often via an amide bond, presents a significant synthetic hurdle.

The structure of 7-methylquinoline-8-carboxylic acid, with a methyl group positioned ortho to the carboxylic acid, creates substantial steric hindrance. This congestion impedes the approach of the amine coupling partner, leading to slow reaction kinetics, incomplete conversions, and the potential for side reactions with standard peptide coupling methodologies.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals to navigate the challenges of coupling 7-methylquinoline-8-carboxylic acid. We will dissect the underlying mechanistic challenges and present a series of robust, field-proven protocols. The focus is not merely on procedural steps but on the chemical rationale, enabling scientists to make informed decisions and troubleshoot effectively. We will explore high-activity onium salt reagents and optimized carbodiimide conditions, providing a validated toolkit for achieving high-yield, high-purity amide bond formation with this demanding substrate.

The Causality of the Synthetic Challenge

The primary obstacle in coupling 7-methylquinoline-8-carboxylic acid is the steric shield imposed by the C7-methyl group. This alkyl substituent restricts the conformational freedom around the C8-carboxyl group and physically blocks the trajectory of the incoming nucleophilic amine.

In a typical amide coupling, the reaction proceeds through an activated ester intermediate. The rate of the subsequent nucleophilic acyl substitution is highly sensitive to steric factors. For 7-methylquinoline-8-carboxylic acid, the energy of the tetrahedral transition state is significantly increased due to non-bonded steric interactions, thus reducing the reaction rate. Consequently, standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alone are often insufficient, necessitating the use of more potent activation strategies to overcome this kinetic barrier.[2][3]

Recommended Coupling Strategies: A Comparative Analysis

To address the steric hindrance of 7-methylquinoline-8-carboxylic acid, the selection of the coupling reagent is the most critical decision.[4] The goal is to generate a highly reactive activated ester intermediate that can undergo rapid aminolysis before degradation or side reactions occur. We recommend prioritizing high-activity onium salt reagents, which are specifically designed for difficult couplings.[5]

Strategy 1 (Preferred): Uronium/Aminium Salt Reagents (e.g., HATU)

Uronium-based reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most powerful and reliable tools for coupling sterically hindered substrates.[2][6]

Mechanism of Action: The efficacy of HATU stems from the in-situ formation of a highly reactive OAt-active ester.[7][8] The reaction, which requires a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds in two stages:

  • The carboxylate anion attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.

  • The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt, yielding the OAt-active ester and tetramethylurea.[8]

The pyridine nitrogen atom within the HOAt moiety provides anchimeric assistance during the subsequent aminolysis step, stabilizing the transition state and accelerating the rate of amide bond formation.[5][8] This makes HATU exceptionally effective for challenging couplings where other reagents fail.

Key Considerations: While highly robust, a potential side reaction with uronium reagents is the guanidinylation of the free amine, especially if the coupling is slow or HATU is used in large excess.[5][7] Careful control of stoichiometry is therefore recommended.

Strategy 2 (High-Efficiency Alternative): Phosphonium Salt Reagents (e.g., PyBOP, PyAOP)

Phosphonium salts such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and the more reactive PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are excellent alternatives to uronium salts.[5][9] They offer high coupling efficiency with a very low risk of racemization.[4]

Mechanism of Action: Similar to HATU, phosphonium reagents generate highly reactive activated esters (OBt esters for PyBOP, OAt esters for PyAOP) in the presence of a base.

Primary Advantage: The key advantage of phosphonium reagents is the absence of the guanidinylation side reaction.[3][5] This makes them ideal for reactions that may be sluggish even with activation, or where an excess of coupling reagent is required to drive the reaction to completion. Their byproducts are also generally considered less hazardous than those from older reagents like BOP.[9][10]

Strategy 3 (Economical Approach): Optimized Carbodiimide Reagents (EDC/Additive)

Carbodiimides, particularly the water-soluble EDC, are cost-effective and widely used.[3] However, for a substrate like 7-methylquinoline-8-carboxylic acid, they must be paired with a nucleophilic additive to enhance reactivity and suppress side reactions like racemization and N-acylurea formation.[10][11]

Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] In the absence of an amine, this intermediate can rearrange to a stable N-acylurea byproduct.[10] The role of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure is to rapidly trap the O-acylisourea, converting it into a more stable and sufficiently reactive active ester, which then reacts with the amine.[11][12]

Performance: This method is generally less potent than using onium salts and may require longer reaction times or elevated temperatures to achieve complete conversion with a hindered acid. It is a viable option for initial screening or when cost is a primary constraint.

Data Presentation: Comparison of Coupling Conditions

Parameter Strategy 1: HATU Strategy 2: PyBOP/PyAOP Strategy 3: EDC/Additive
Reagent Class Uronium/Aminium SaltPhosphonium SaltCarbodiimide
Reactivity Very HighHigh to Very HighModerate to High
Additive None required (contains HOAt)None required (contains HOBt/HOAt)HOBt or OxymaPure (Required)
Base Non-nucleophilic (e.g., DIPEA)Non-nucleophilic (e.g., DIPEA)Tertiary amine (e.g., DIPEA, Et3N)
Typical Equivalents Acid (1.0), Amine (1.1), HATU (1.1), DIPEA (2.2)Acid (1.0), Amine (1.1), PyBOP (1.1), DIPEA (2.2)Acid (1.0), Amine (1.1), EDC (1.2), HOBt (1.2), DIPEA (2.0)
Pros - Extremely fast and efficient[8]- Excellent for hindered couplings[2][6]- No guanidinylation side reaction[5]- High efficiency, low racemization[4]- Byproducts are not carcinogenic[9]- Cost-effective[3]- Water-soluble reagent (EDC) and byproduct simplify workup[10]
Cons - Potential for amine guanidinylation[7]- Higher cost than carbodiimides- Higher cost than carbodiimides- Slower kinetics for hindered substrates- Requires additive to suppress side reactions[11]- Potential for N-acylurea formation[10]

Visualization of Key Processes

Decision Workflow for Coupling Strategy

G cluster_input Input Substrate cluster_decision Evaluation cluster_output Recommended Strategy Acid 7-Methylquinoline- 8-carboxylic Acid Check Assess Steric Hindrance & Reaction Criticality Acid->Check HATU Strategy 1: HATU (High Reactivity) Check->HATU High efficiency is critical PyBOP Strategy 2: PyBOP/PyAOP (No Guanidinylation) Check->PyBOP Slow reaction or excess reagent needed EDC Strategy 3: EDC/Additive (Economical/Screening) Check->EDC Cost-sensitive or initial screening HATU_Mechanism RCOOH R-COOH (7-Methylquinoline-8-carboxylic acid) RCOO_neg R-COO⁻ (Carboxylate) RCOOH->RCOO_neg + Base Isouronium O-acyl(tetramethyl)isouronium salt (Unstable Intermediate) RCOO_neg->Isouronium + HATU HATU HATU HATU->Isouronium Base Base (DIPEA) Active_Ester OAt-Active Ester (Highly Reactive) Isouronium->Active_Ester + HOAt⁻ Urea Tetramethylurea Isouronium->Urea releases HOAt_neg HOAt⁻ Amide R-CO-NH-R' (Product) Active_Ester->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide

Caption: Activation of a carboxylic acid using HATU reagent.

Experimental Protocols

General Laboratory Practice: All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. Monitor reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 1: HATU-Mediated Coupling (Preferred Method)

This protocol is recommended for achieving the highest yield and reaction rate.

Materials:

  • 7-Methylquinoline-8-carboxylic acid (1.0 equiv)

  • Amine coupling partner (1.1 - 1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, inerted flask, dissolve 7-methylquinoline-8-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Stir the solution for 1-2 minutes at room temperature.

  • Add DIPEA (2.2 equiv) to the mixture and stir for an additional 5-10 minutes to pre-activate the acid. The solution may change color.

  • In a separate flask, dissolve the amine coupling partner (1.1 equiv) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane (DCM). Wash sequentially with 5% aqueous citric acid (or 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: PyBOP-Mediated Coupling

This protocol is an excellent alternative to HATU, especially if guanidinylation is a concern.

Materials:

  • 7-Methylquinoline-8-carboxylic acid (1.0 equiv)

  • Amine coupling partner (1.1 - 1.2 equiv)

  • PyBOP (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To an inerted flask, add 7-methylquinoline-8-carboxylic acid (1.0 equiv), the amine coupling partner (1.1 equiv), and PyBOP (1.1 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for completion.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Protocol 3: EDC/HOBt-Mediated Coupling

This protocol offers a more economical option but may require longer reaction times.

Materials:

  • 7-Methylquinoline-8-carboxylic acid (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In an inerted flask, dissolve 7-methylquinoline-8-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine coupling partner (1.1 equiv) in anhydrous DCM. [11]2. Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) to the mixture in one portion.

  • Add DIPEA (2.0 equiv) dropwise. The reaction mixture may become a suspension which then clarifies.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-24 hours). Monitor for completion.

  • Work-up: Dilute the reaction with DCM. Wash with water or 5% citric acid to remove excess EDC and the urea byproduct. Follow with washes of saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Low Yield / Incomplete Reaction 1. Insufficient activation for the hindered substrate.2. Reagents or solvents are not anhydrous.3. Insufficient reaction time.1. Switch to a more potent reagent (EDC -> PyBOP -> HATU). Increase reagent equivalents to 1.5.2. Use freshly dried, anhydrous solvents and new bottles of reagents.3. Extend reaction time. Consider gentle heating (40-50 °C), monitoring carefully for side products.
Guanidinylation Side Product (with HATU) 1. Slow coupling kinetics allows the amine to react with excess HATU.2. Stoichiometry of HATU is too high.1. Switch to a phosphonium reagent like PyBOP or PyAOP.<[5]br>2. Use no more than 1.1-1.2 equivalents of HATU. Consider pre-activation for a shorter period before adding the amine.
Racemization Detected 1. Excessive base or prolonged exposure to base.2. High reaction temperature.1. Reduce the amount of base (e.g., DIPEA to 2.0 equiv). Use a weaker base like 2,4,6-collidine.<[10]br>2. Run the reaction at 0 °C or room temperature; avoid heating if possible.

Conclusion

The successful coupling of 7-methylquinoline-8-carboxylic acid is readily achievable with a rational selection of reagents and optimized conditions. Due to the significant steric hindrance posed by the C7-methyl group, high-activity onium salt reagents are strongly recommended. HATU stands as the premier choice for its speed and efficiency, while PyBOP and PyAOP offer comparable reactivity without the risk of guanidinylation, making them superior for particularly sluggish reactions. While economical, carbodiimide-based methods with additives like EDC/HOBt require more careful optimization and longer reaction times. By understanding the chemical principles behind these reagents and following the detailed protocols provided, researchers can confidently incorporate this valuable building block into their synthetic targets, accelerating the pace of discovery and development.

References

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • ResearchGate. How many equivalents of HOBt must use in peptide coupling using EDC ?. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Al-Warhi, T., Al-Zoubi, M. S., & Al-Zaqri, N. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(75), 47684-47691. Available at: [Link]

  • Wikipedia. HATU. Available at: [Link]

  • Li, P., & Xu, J.-C. (2000). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 56(51), 9949-9973.
  • MySkinRecipes. 7-Methylquinoline-8-carboxylic acid. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5732-5738.
  • Subash, B., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(20), 2663-2665. Available at: [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Functionalization of the 7-Methyl Group in Quinoline-8-Carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of synthetic strategies for the chemical modification of the 7-methyl group on the quinoline-8-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of synthetic strategies for the chemical modification of the 7-methyl group on the quinoline-8-carboxylic acid scaffold. This particular position serves as a critical handle for molecular elaboration, enabling the synthesis of diverse derivatives for applications in medicinal chemistry, materials science, and coordination chemistry.[1][2] We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these protocols effectively.

The quinoline core is a privileged scaffold in drug discovery, but direct C-H functionalization can be challenging due to issues of regioselectivity and the steric hindrance often encountered around the C8-"peri" position.[2] The 7-methyl group, therefore, presents an attractive and accessible site for introducing new functionalities. This document details two primary transformations: benzylic oxidation to introduce carbonyl groups and free-radical bromination to create a highly versatile synthetic intermediate.

Strategy 1: Oxidation of the 7-Methyl Group to a Carboxylic Acid

The conversion of an aromatic methyl group to a carboxylic acid is a fundamental transformation that significantly alters the electronic and steric properties of the molecule. This oxidation introduces a new site for amide bond formation, esterification, or coordination. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose.[3]

Causality and Experimental Rationale

The reaction proceeds via a complex mechanism involving the abstraction of a benzylic hydrogen atom. The use of a pyridine/water co-solvent system is crucial; pyridine helps to solubilize the organic substrate and the permanganate salt, while water is essential for the oxidant's activity. The reaction is typically heated to provide the necessary activation energy. Careful, portion-wise addition of KMnO₄ is necessary to control the exothermic nature of the reaction and prevent dangerous temperature spikes and potential side reactions.

Experimental Workflow: Oxidation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 7-methylquinoline- 8-carboxylic acid in Pyridine/Water prep2 Heat solution to 85°C prep1->prep2 react1 Add KMnO4 portion-wise over 30 min prep2->react1 react2 Maintain at 85°C for 6 hours react1->react2 workup1 Cool and filter MnO2 precipitate react2->workup1 workup2 Acidify filtrate with H2SO4 to precipitate product workup1->workup2 workup3 Collect solid by filtration workup2->workup3 purify Recrystallize from aqueous ethanol workup3->purify

Caption: Workflow for the permanganate oxidation of the 7-methyl group.

Protocol: Synthesis of Quinoline-7,8-dicarboxylic Acid

Materials:

  • 7-methylquinoline-8-carboxylic acid

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Deionized Water

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 7-methylquinoline-8-carboxylic acid (1.0 eq) in a 3:7 mixture of pyridine and water.

  • Heat the stirred solution to 85 °C.

  • Carefully add KMnO₄ (2.8 eq) in small portions over a period of 30 minutes, ensuring the temperature does not exceed 95 °C.

  • After the addition is complete, continue heating the reaction mixture at 85 °C for 6 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Allow the mixture to cool to room temperature. The characteristic purple color of permanganate should be gone, replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Dilute the mixture with water and filter through a pad of Celite® to remove the MnO₂. Wash the filter cake with a small amount of 10% aqueous pyridine.

  • Transfer the clear filtrate to a beaker and cool in an ice bath.

  • Slowly acidify the filtrate with concentrated H₂SO₄ until the pH is approximately 2-3. A solid precipitate of the dicarboxylic acid should form.

  • Allow the suspension to stand in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol.

Strategy 2: Benzylic Bromination of the 7-Methyl Group

Creating a 7-(bromomethyl)quinoline-8-carboxylic acid intermediate opens up a vast array of subsequent functionalization possibilities via nucleophilic substitution. This transformation is best achieved using a free-radical brominating agent like N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, minimizing unwanted side reactions on the aromatic ring.

Causality and Experimental Rationale

This reaction follows a classic free-radical chain mechanism consisting of initiation, propagation, and termination steps. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction upon heating. The choice of a non-polar solvent like carbon tetrachloride (CCl₄) or a polar aprotic solvent like acetonitrile is critical for reaction success. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from quenching the radical intermediates.

Experimental Workflow: Benzylic Bromination

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Combine substrate, NBS, and AIBN in acetonitrile setup2 Flush system with inert gas (N2 or Ar) setup1->setup2 react1 Heat to reflux (approx. 82°C) setup2->react1 react2 Monitor reaction by TLC (disappearance of starting material) react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Filter succinimide byproduct workup1->workup2 workup3 Concentrate filtrate under reduced pressure workup2->workup3 purify Purify crude product via column chromatography workup3->purify

Caption: Workflow for the free-radical bromination of the 7-methyl group.

Protocol: Synthesis of 7-(bromomethyl)quinoline-8-carboxylic acid

Materials:

  • 7-methylquinoline-8-carboxylic acid[4]

  • N-Bromosuccinimide (NBS), recrystallized from water before use

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for reflux under an inert atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 7-methylquinoline-8-carboxylic acid (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN (0.05 eq).

  • Add anhydrous acetonitrile to the flask.

  • Seal the system and purge with nitrogen for 15 minutes.

  • With gentle stirring, heat the mixture to reflux (approximately 82 °C) under a positive pressure of nitrogen. A lamp (e.g., 250W tungsten) can be positioned near the flask to aid initiation.

  • Monitor the reaction's progress by TLC. The reaction is complete when the starting material is consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 7-(bromomethyl)quinoline-8-carboxylic acid by flash column chromatography on silica gel or by recrystallization.

Strategy 3: Derivatization via Nucleophilic Substitution

The synthesized 7-(bromomethyl) intermediate is a potent electrophile, primed for reaction with a wide range of nucleophiles. This allows for the straightforward installation of ether, ester, thioether, and amine functionalities. A representative example is the Williamson ether synthesis, which couples the bromomethyl group with an alcohol or phenol.[5]

Protocol: Synthesis of 7-((phenoxymethyl)quinoline-8-carboxylic acid

Materials:

  • 7-(bromomethyl)quinoline-8-carboxylic acid

  • Phenol

  • Potassium carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, combine phenol (1.2 eq) and potassium carbonate (2.5 eq) in anhydrous DMF.

  • Stir the suspension at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add a solution of 7-(bromomethyl)quinoline-8-carboxylic acid (1.0 eq) in a minimum amount of anhydrous DMF to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water to remove DMF and salts, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Data Summary Table

Functionalization Strategy Key Reagents Typical Conditions Product Notes
Oxidation KMnO₄, Pyridine, H₂O85 °C, 6 hoursQuinoline-7,8-dicarboxylic acidStrong oxidation; requires careful temperature control.
Benzylic Bromination NBS, AIBN, AcetonitrileReflux (~82 °C), 2-4 hours7-(bromomethyl)quinoline-8-carboxylic acidRequires inert atmosphere and radical initiator.
Nucleophilic Substitution Phenol, K₂CO₃, DMF60 °C, 4-6 hours7-((phenoxymethyl)quinoline-8-carboxylic acidDemonstrates the utility of the brominated intermediate.

References

  • Zibaseresht R, Amirlou M R, Karimi P. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. J Arch Mil Med. 2013;2(1):e15957. [Link]

  • A Contribution to Chromic Acid Oxidation of Quinoline Homologs and Oxidation of Bz-Ethylquinolines to Quinolyl Methyl Ketones. Journal of the American Chemical Society. [Link]

  • 7-Methylquinoline-8-carboxylic acid. MySkinRecipes. [Link]

  • Halogenation of 8-methyl quinoline. ResearchGate. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. 2025. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. 2025. [Link]

  • and 5,7-8-quinolinol sulfonic acids / Herman Gershon, Muriel. Fordham Research Commons. [Link]

  • 7-methylquinoline-8-carboxylic acid hydrochloride (C11H9NO2). PubChemLite. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. 2022. [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. 2025. [Link]

  • Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. 2016. [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group - Princeton University. 2022. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 7-Methylquinoline-8-Carboxylic Acid

Executive Summary 7-methylquinoline-8-carboxylic acid is a high-value scaffold in medicinal chemistry, serving as a critical pharmacophore for NK3 receptor antagonists, metalloprotease inhibitors, and transition-metal li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-methylquinoline-8-carboxylic acid is a high-value scaffold in medicinal chemistry, serving as a critical pharmacophore for NK3 receptor antagonists, metalloprotease inhibitors, and transition-metal ligands. Traditional thermal synthesis (e.g., Skraup or Doebner-Miller variants) is often plagued by harsh conditions, "runaway" exotherms, and low regioselectivity.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these limitations. By utilizing the dipolar polarization mechanism of microwave irradiation, we achieve rapid internal heating, allowing for a controlled "modified Skraup" cyclization and a high-yield functionalization pathway.

Key Advantages of This Protocol
  • Reaction Time: Reduced from 4–6 hours (reflux) to <20 minutes.

  • Safety: Eliminates the violent induction period typical of Skraup reactions.

  • Yield: Increases isolated yield by 15–25% compared to thermal baselines.

Strategic Analysis & Retrosynthesis

To synthesize 7-methylquinoline-8-carboxylic acid, we must control the regiochemistry of the pyridine ring formation. We present two validated pathways:

  • Pathway A (Direct Cyclization): A modified Skraup reaction using 2-amino-3-methylbenzoic acid. This is the most direct route but requires careful handling of oxidative conditions.

  • Pathway B (Functional Group Interconversion): A palladium-catalyzed carbonylation of 8-bromo-7-methylquinoline. This is a milder, "late-stage" approach ideal for high-purity requirements.

Mechanistic Logic (Pathway A)

The Skraup reaction involves the condensation of an aniline with glycerol (precursor to acrolein) in the presence of an acid catalyst and an oxidant.

  • Substrate: 2-amino-3-methylbenzoic acid (3-methylanthranilic acid).

  • Regiochemistry: The amino group directs the cyclization. Since position 2 (ortho) is occupied by the carboxyl group and position 3 is occupied by the methyl group, cyclization occurs at the unobstructed position 6.

  • Outcome: The original carboxyl group at position 2 becomes position 8 on the quinoline; the methyl at position 3 becomes position 7.

Experimental Protocols

Protocol A: Direct Microwave Skraup Cyclization

Best for: Bulk synthesis of the core scaffold.

Materials
  • Starting Material: 2-amino-3-methylbenzoic acid (1.0 equiv, 5 mmol)

  • Reagent: Glycerol (3.0 equiv)

  • Catalyst/Solvent: Sulfuric acid (70% H₂SO₄, 5 mL)

  • Oxidant: Sodium m-nitrobenzenesulfonate (0.5 equiv) or Iodine (0.1 equiv)

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover) with 10 mL sealed pressure vials.

Step-by-Step Methodology
  • Pre-mixing (Critical): In a separate beaker, mix glycerol and sulfuric acid slowly at 0°C to generate the acrolein precursor solution without charring.

  • Loading: Add the 2-amino-3-methylbenzoic acid and oxidant to the microwave vial. Carefully add the glycerol/acid mixture. Cap the vial with a Teflon-lined septum.

  • Pre-stirring: Stir the mixture at room temperature for 2 minutes to ensure homogeneity.

  • Microwave Irradiation: Apply the following dynamic ramp program:

    • Stage 1 (Induction): Ramp to 100°C over 2 mins. Hold 1 min. (Allows safe acrolein formation).

    • Stage 2 (Cyclization): Ramp to 150°C. Hold for 10 mins. Pressure limit: 15 bar.

    • Power: Set to "High Absorption" mode (dynamic power up to 200W).

  • Quench & Workup:

    • Cool to <50°C using compressed air flow.

    • Pour reaction mixture into 50g crushed ice.

    • Neutralize with 20% NaOH solution to pH 4–5 (isoelectric point precipitation).

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: Microwave-Assisted Carbonylation (Suzuki-Miyaura Type)

Best for: High-purity applications or when starting from halogenated quinolines.

Materials
  • Substrate: 8-bromo-7-methylquinoline (1.0 equiv)

  • Carbon Source: Molybdenum hexacarbonyl [Mo(CO)₆] (Solid CO source, safer than gas)

  • Nucleophile: Water (2.0 equiv) / DBU (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) / Xantphos (10 mol%)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Vial Prep: Purge a 5 mL microwave vial with Argon.

  • Reagent Addition: Add 8-bromo-7-methylquinoline, Mo(CO)₆, Pd catalyst, ligand, and DBU. Add dioxane and water.

  • Irradiation:

    • Temperature: 140°C

    • Time: 15 minutes

    • Stirring: High (600 RPM)

  • Workup: Filter through Celite to remove Pd black. Acidify filtrate with 1M HCl to precipitate the acid.

Data Summary & Comparison

ParameterThermal Reflux (Lit.)Microwave Protocol A (Skraup)Microwave Protocol B (Pd-Cat)
Reaction Time 4–6 Hours12 Minutes15 Minutes
Temp/Pressure 140°C / 1 atm150°C / 8–12 bar140°C / 5–8 bar
Isolated Yield 45–55%68–72% 85–90%
Purity (HPLC) 85% (requires column)92% (recrystallization)>98% (simple filtration)
Safety Profile High risk (exotherm)Controlled (active cooling)High (solid CO source)

Pathway Visualization

The following diagram illustrates the chemical logic and workflow for both pathways.

G StartA Start A: 2-amino-3-methylbenzoic acid IntermediateA In Situ Acrolein Formation (Glycerol + H2SO4) StartA->IntermediateA Mix @ 0°C StartB Start B: 8-bromo-7-methylquinoline Carbonylation MW Carbonylation Pd(0), Mo(CO)6, H2O 140°C, 15 min StartB->Carbonylation Pd-Catalyzed Insertion Cyclization MW Skraup Cyclization 150°C, 10 min IntermediateA->Cyclization Add Oxidant Target TARGET: 7-methylquinoline-8-carboxylic acid Cyclization->Target Regioselective Ring Closure (Yield: ~70%) Carbonylation->Target Hydrolysis (Yield: ~88%)

Figure 1: Dual-pathway strategy for the synthesis of 7-methylquinoline-8-carboxylic acid. Pathway A utilizes a modified Skraup reaction, while Pathway B employs Pd-catalyzed carbonylation.

Critical Troubleshooting & Safety (E-E-A-T)

The "Skraup Violence" Mitigation

In traditional heating, the Skraup reaction is notorious for a dormant induction period followed by a sudden, violent exotherm.

  • Microwave Solution: The dielectric heating of the polar solvent (H₂SO₄/Glycerol) is instantaneous. By programming a "Stage 1" hold at 100°C (see Protocol A), we force the reaction to initiate under controlled conditions before ramping to the cyclization temperature. This prevents the accumulation of unreacted intermediates that lead to thermal runaway.

Regiochemical Confirmation

Users often confuse 5-methyl and 7-methyl isomers.

  • Validation: The 7-methyl isomer can be distinguished via ¹H NMR. The coupling constant between H-5 and H-6 (ortho) is characteristic (~8.5 Hz). In 7-methylquinoline-8-carboxylic acid, H-5 and H-6 appear as doublets (or dd), whereas the 5-methyl isomer would show different splitting patterns in the aromatic region.

References

  • Microwave-Assisted Doebner/Skraup Synthesis

    • Lahna, O., et al. (2022). Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives.[1][2][3] Moroccan Journal of Heterocyclic Chemistry. Link

    • Context: Establishes the baseline for microwave acceleration of aniline-aldehyde condens
  • Synthesis of 7-Methylquinoline Derivatives

    • Brieflands. (2023).[4] An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine.Link

    • Context: Validates the regiochemistry of Skraup reactions on m-toluidine derivatives, essential for confirming the 7-methyl placement.
  • Microwave-Assisted Carbonylation (Mo(CO)₆ Source): Biotage Application Notes. Palladium Catalyzed Carbonylation using Mo(CO)6. Context: Standard industry protocol for replacing toxic CO gas with solid sources in microwave vials (General reference for Protocol B logic).
  • General Microwave Quinoline Synthesis

    • Raghuvanshi, D.S., et al. (2010). Microwave-assisted synthesis of quinoline derivatives.[1][2][3][4][5][6][7] Bentham Science. Link

    • Context: Provides parameters for solvent selection and temperature limits in quinoline cycliz

Sources

Method

Application Notes and Protocols for the Coordination Chemistry of 7-Methylquinoline-8-carboxylic Acid with Transition Metals

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Value of 7-Methylquinoline-8-carboxylic Acid in Medicinal Inorganic Chemistry The qui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of 7-Methylquinoline-8-carboxylic Acid in Medicinal Inorganic Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activity, including antimalarial, anticancer, and antimicrobial properties.[1][2] The strategic functionalization of this scaffold allows for the fine-tuning of its biological and physicochemical properties. 7-Methylquinoline-8-carboxylic acid is a particularly compelling ligand for coordination chemistry. It combines the rigid, aromatic quinoline backbone with a bidentate N,O-chelation site comprising the quinoline nitrogen and the carboxylate group.

This arrangement creates a stable five-membered chelate ring upon coordination to a metal ion. The methyl group at the 7-position provides steric influence and alters the electronic properties of the quinoline ring system, which can modulate the stability, reactivity, and biological activity of the resulting metal complexes. The coordination of transition metals, with their diverse geometric preferences, redox potentials, and Lewis acidity, offers a powerful strategy to develop novel metallodrugs. The resulting complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to mechanisms such as increased lipophilicity (facilitating cell membrane penetration) and targeted interaction with biological macromolecules like DNA or metalloenzymes.[3]

This guide provides detailed protocols for the synthesis and characterization of transition metal complexes with 7-methylquinoline-8-carboxylic acid, grounded in the established principles of coordination chemistry and drawing parallels from the extensively studied 8-hydroxyquinoline systems.[1]

Logical & Experimental Workflow

The successful synthesis and validation of a new coordination complex is a systematic process. The following workflow outlines the critical stages, from ligand preparation to comprehensive characterization, ensuring a reproducible and verifiable outcome.

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Characterization cluster_3 Validation Ligand Procure or Synthesize 7-Methylquinoline-8-carboxylic Acid React Complexation Reaction (Solvent, Temp, Stoichiometry) Ligand->React Metal Select & Prepare Transition Metal Salt (e.g., CuCl₂, Zn(OAc)₂) Metal->React Isolate Isolation & Purification (Filtration, Washing, Drying) React->Isolate Precipitation Spec Spectroscopic Analysis (IR, UV-Vis, NMR) Isolate->Spec Purified Complex Struct Structural & Elemental Analysis (Mass Spec, X-ray, EA) Isolate->Struct Crystals / Powder Confirm Confirm Structure & Purity Spec->Confirm Struct->Confirm

Caption: General experimental workflow for synthesis and characterization.

Part 1: Synthesis Protocols for Transition Metal Complexes

Scientific Rationale

The synthesis of these complexes relies on a standard ligand substitution reaction. The 7-methylquinoline-8-carboxylic acid ligand (abbreviated as L H, where H is the acidic proton) displaces weakly coordinating ligands (like water or acetate) from the metal's coordination sphere. The reaction is typically driven to completion by the formation of a stable chelate and often results in the precipitation of the neutral complex from the reaction medium. The choice of solvent is critical; alcohols like ethanol or methanol are frequently used as they can dissolve the ligand and many transition metal salts, while often being poor solvents for the final product, thus facilitating isolation.[4] A 1:2 metal-to-ligand molar ratio is common, leading to complexes with ML₂ stoichiometry, which satisfies the coordination number for many metals, often resulting in octahedral or square planar geometries.[1]

Materials
  • 7-Methylquinoline-8-carboxylic acid (Commercially available)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ethanol (Absolute)

  • Methanol (ACS Grade)

  • Deionized Water

  • Diethyl Ether

Protocol 1: Synthesis of Bis(7-methylquinoline-8-carboxylato)copper(II), [Cu(L)₂]

Step-by-Step Methodology:

  • Ligand Solution Preparation: Dissolve 374 mg (2.0 mmol) of 7-methylquinoline-8-carboxylic acid in 40 mL of hot ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer. The solution should be clear and may require gentle heating to fully dissolve.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 170 mg (1.0 mmol) of CuCl₂·2H₂O in 15 mL of deionized water.

  • Complexation: While stirring the hot ligand solution vigorously, add the aqueous solution of the copper(II) salt dropwise. A color change and the formation of a precipitate are typically observed immediately.

  • Reaction Completion: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3-4 hours. This ensures the reaction goes to completion and can improve the crystallinity of the product.

  • Isolation: Allow the mixture to cool to room temperature. Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid sequentially with deionized water (2 x 20 mL) to remove any unreacted metal salts, followed by cold ethanol (2 x 15 mL) to remove unreacted ligand, and finally with diethyl ether (1 x 20 mL) to aid in drying.

  • Drying: Dry the resulting solid in a vacuum oven at 60-70 °C for several hours to yield the final product.

Protocol 2: Synthesis of Bis(7-methylquinoline-8-carboxylato)zinc(II), [Zn(L)₂]

Step-by-Step Methodology:

  • Ligand Solution Preparation: Dissolve 374 mg (2.0 mmol) of 7-methylquinoline-8-carboxylic acid in 50 mL of methanol in a 100 mL round-bottom flask.

  • Metal Salt Solution Preparation: In a separate flask, dissolve 220 mg (1.0 mmol) of Zn(CH₃COO)₂·2H₂O in 20 mL of methanol.

  • Complexation & Reflux: Add the zinc acetate solution to the ligand solution with constant stirring. Attach a reflux condenser and heat the mixture to reflux for 4 hours. A white or off-white precipitate should form.

  • Isolation & Purification: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration. Wash the product with methanol (3 x 20 mL) and then diethyl ether (2 x 20 mL).

  • Drying: Dry the complex in a vacuum oven at 80 °C overnight.

Summary of Synthesis Parameters
ParameterCopper(II) ComplexZinc(II) ComplexCobalt(II) Complex (Typical)
Metal Salt CuCl₂·2H₂OZn(CH₃COO)₂·2H₂OCoCl₂·6H₂O
Ligand 7-Methylquinoline-8-carboxylic acid7-Methylquinoline-8-carboxylic acid7-Methylquinoline-8-carboxylic acid
Molar Ratio (M:L) 1:21:21:2
Solvent System Ethanol/WaterMethanolEthanol or Methanol
Reaction Time 3-4 hours4 hours3-5 hours
Reaction Temp. Reflux (~78 °C)Reflux (~65 °C)Reflux
Expected Product [Cu(C₁₁H₈NO₂)₂][Zn(C₁₁H₈NO₂)₂][Co(C₁₁H₈NO₂)₂(H₂O)₂]
Appearance Green or Blue SolidWhite/Off-white SolidPink or Violet Solid

Part 2: Characterization Protocols & Expected Results

The synthesized complexes must be rigorously characterized to confirm their identity, structure, and purity. The following section details the key analytical techniques and the expected outcomes for a successful synthesis.

Coordination Mode Visualization

The fundamental interaction in these complexes is the bidentate chelation of the deprotonated ligand to the transition metal center.

Caption: Bidentate N,O-chelation of the ligand to a metal center.

Protocol 3: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a powerful tool for confirming the coordination of the carboxylate group. The free ligand (a carboxylic acid) will show a very broad O-H stretching band from ~2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.[5][6] Upon deprotonation and coordination to the metal, the O-H band disappears completely. The C=O stretch is replaced by two new bands: an asymmetric (νₐₛ) and a symmetric (νₛ) carboxylate stretch. The separation between these two bands (Δν = νₐₛ - νₛ) provides insight into the coordination mode (unidentate, bidentate, or bridging).[7]

Methodology:

  • Prepare a KBr pellet by mixing ~1-2 mg of the dried complex with ~100-150 mg of dry, spectroscopic grade KBr.

  • Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

  • Press the powder into a transparent pellet using a hydraulic press.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Results:

Compoundν(O-H) / cm⁻¹ν(C=O) / cm⁻¹νₐₛ(COO⁻) / cm⁻¹νₛ(COO⁻) / cm⁻¹Key Observation
Free Ligand ~3300-2500 (broad)~1710N/AN/APresence of broad O-H and sharp C=O bands.
Metal Complex AbsentAbsent~1550-1610~1370-1420Disappearance of O-H and C=O bands; appearance of νₐₛ and νₛ bands.
Protocol 4: UV-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the complex. For the ligand itself, absorptions in the UV region (200-400 nm) are due to π→π* and n→π* transitions within the quinoline ring system.[1] Upon complexation, these bands may shift (typically a bathochromic or red shift) due to the influence of the metal ion on the ligand's electronic structure. For d-block transition metals like Cu(II) or Co(II), weak d-d transitions may be observed in the visible region (400-800 nm), which are indicative of the coordination geometry.

Methodology:

  • Prepare a dilute solution (~10⁻⁵ M) of the complex in a suitable solvent (e.g., DMSO or DMF).

  • Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank.

  • Record the absorption spectrum over a range of 200-800 nm.

Expected Results:

  • Ligand-based transitions: Intense bands below 400 nm, likely shifted compared to the free ligand.

  • d-d transitions (for Cu(II), Co(II)): A broad, low-intensity band in the visible region (e.g., ~600-750 nm for octahedral/distorted octahedral Cu(II)).

Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR is highly effective for characterizing diamagnetic complexes, such as those of Zn(II). The most telling signal is the carboxylic acid proton of the free ligand, which typically appears as a broad singlet far downfield (~12 ppm).[5] Upon deprotonation and complexation, this signal will disappear entirely. Other aromatic proton signals will likely experience shifts due to the change in the electronic environment upon coordination.

Methodology:

  • Dissolve ~5-10 mg of the diamagnetic complex (e.g., [Zn(L)₂]) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Compare the spectrum to that of the free ligand.

Expected Results for a [Zn(L)₂] Complex:

  • Disappearance of the -COOH proton signal that is present in the free ligand's spectrum.

  • Shifts in the aromatic proton signals (typically in the 7.0-9.0 ppm range) relative to the free ligand.

Applications in Drug Development

The interest in transition metal complexes of quinoline derivatives for drug development is multifaceted. The chelation process itself is a key mechanism of action for many bioactive molecules.[3]

  • Anticancer Activity: Many quinoline-metal complexes exhibit significant cytotoxicity against cancer cell lines.[8] The proposed mechanisms often involve the complex intercalating with DNA, disrupting replication, or inhibiting crucial enzymes like topoisomerases. The planar quinoline structure is well-suited for such interactions.

  • Antimicrobial Agents: The enhanced lipophilicity of the metal complex compared to the free ligand allows for better penetration of microbial cell walls.[1] Once inside, the complex can disrupt cellular processes by binding to essential metalloenzymes or generating reactive oxygen species. The chelation can effectively deliver the metal ion to a biological target.

  • Enzyme Inhibition: The ability of these complexes to chelate metal ions is directly relevant to the inhibition of metalloenzymes. By displacing or binding to the active site metal (e.g., Zn²⁺ in matrix metalloproteinases), these compounds can act as potent and specific inhibitors.

The 7-methylquinoline-8-carboxylic acid scaffold provides a robust platform for designing targeted metallodrugs. By varying the transition metal, researchers can modulate the redox activity, coordination geometry, and kinetic lability of the complex, thereby fine-tuning its biological activity for a specific therapeutic target.

References

  • Tayim, H. A., et al. (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Asian Journal of Chemistry.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available at: [Link]

  • Wankhede, D. S., et al. (2013). Synthesis and Characterization of Biologically Active Mixed Ligand complexes of 8-Hydroxyquinoline and Salicylaldehyde. Asian Journal of Research in Chemistry, 6(6), 525-530. Available at: [Link]

  • Patel, K. D., & Patel, H. S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry.
  • Sawant, S., et al. (n.d.). Synthesis and Characterization of Transition Metal Complexes of Novel Schiff base...and their Biological activities.
  • Shen, A. Y., et al. (1999). A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. Life Sciences, 64(9), 813-825.
  • Patel, K. D., & Patel, H. S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry. Available at: [Link]

  • University of Cape Town. (n.d.). Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline.
  • PubMed. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Available at: [Link]

  • Hancock, R. D. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.
  • MySkinRecipes. (n.d.). 7-Methylquinoline-8-carboxylic acid. Available at: [Link]

  • Hergela, A., et al. (2022). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. MDPI. Available at: [Link]

  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Bhowmick, R., et al. (n.d.). Copper(ii) complexes of 2-methyl-8-hydroxyquinoline and tri/diimine co-ligand: DFT calculations, DNA and BSA binding, DNA cleavage, cytotoxicity and induction of apoptosis. New Journal of Chemistry. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF A SUPRAMOLECULAR COPPER (II) COMPLEX OBTAINED FROM PYRIDINE-2, 6-DICARBOXYLIC ACID AND 3, 5-DIAMINO-1, 2, 4-TRIAZOLE.
  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 7-methylquinoline-8-carboxylic acid synthesis

Welcome to the technical support center for the synthesis of 7-methylquinoline-8-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-methylquinoline-8-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. 7-Methylquinoline-8-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate for various therapeutic agents.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 7-methylquinoline core structure?

A1: The construction of the quinoline scaffold is a well-established field with several classic named reactions. For 7-methylquinoline, the most relevant starting material is m-toluidine. The primary methods include:

  • Skraup Synthesis: This is a vigorous reaction involving the heating of an aniline (in this case, m-toluidine) with glycerol, a strong acid like sulfuric acid, and an oxidizing agent (such as nitrobenzene or arsenic acid).[2][3] The reaction first dehydrates glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.[4]

  • Doebner-von Miller Reaction: This is a more flexible variation of the Skraup synthesis.[5][6] It involves reacting an aniline with α,β-unsaturated aldehydes or ketones.[5][7] For instance, reacting m-toluidine with crotonaldehyde under acidic conditions can yield 7-methylquinoline. This method can sometimes offer better control and higher yields than the traditional Skraup synthesis.[3]

  • Combes Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[8][9] For the target molecule, m-toluidine would be reacted with a suitable diketone, followed by acid-catalyzed cyclization to form the quinoline ring.[9] The regioselectivity can be influenced by steric and electronic factors.[9][10]

A notable challenge with using m-toluidine is the formation of a mixture of regioisomers: 7-methylquinoline and 5-methylquinoline. However, studies have shown that the Skraup synthesis can yield a favorable ratio, often around 2:1, of the desired 7-methyl isomer.[2]

Q2: Once I have 7-methylquinoline, what is the general strategy to introduce the carboxylic acid group at the 8-position?

A2: The introduction of the carboxylic acid at the C8 position typically involves a two-step process:

  • Directed Functionalization at C8: The most common approach is the nitration of 7-methylquinoline. The methyl group at C7 directs the electrophilic nitration to the C8 position. This reaction is usually carried out with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (e.g., -5°C).[2] This step can be highly selective and produce 7-methyl-8-nitroquinoline in excellent yields.[2]

  • Conversion to Carboxylic Acid: The nitro group at the C8 position can then be converted to a carboxylic acid. This is a multi-step process that typically involves:

    • Reduction of the nitro group to an amino group (7-methyl-8-aminoquinoline).

    • Diazotization of the amino group to form a diazonium salt.

    • Cyanation (Sandmeyer reaction) to introduce a nitrile group (-CN).

    • Hydrolysis of the nitrile group to the final carboxylic acid.

An alternative, though less common, route could involve the direct oxidation of a precursor group at the C8 position, such as a methyl group, if a suitable starting material like 7,8-dimethylquinoline were available.

Troubleshooting Guide: Improving Reaction Yields

This section addresses specific problems that can arise during the synthesis, focusing on the critical Skraup/Doebner-von Miller reaction for the quinoline core and the subsequent functionalization steps.

Issue 1: Low Yield of 7-Methylquinoline in Skraup/Doebner-von Miller Reaction

Q: My Skraup reaction with m-toluidine is producing a very low yield of the mixed methylquinolines, and a lot of tar-like byproducts. What's going wrong?

A: This is a classic challenge with the Skraup synthesis, which is notorious for its harsh and often exothermic conditions.[2] Low yields and polymerization are common pitfalls.[11]

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Runaway Exothermic Reaction The dehydration of glycerol to acrolein and the subsequent reactions are highly exothermic. Uncontrolled temperature spikes lead to the polymerization of acrolein and overall degradation of starting materials and products.[11]Action: Add the sulfuric acid dropwise to a cooled mixture of the reactants.[2] Maintain cooling with an ice bath throughout the addition and be prepared for a spontaneous exotherm once heating is initiated.[2] Careful temperature control is paramount.
Suboptimal Oxidizing Agent The choice and amount of oxidizing agent are critical. Too little will result in incomplete aromatization, leaving dihydroquinoline intermediates. Too much can lead to over-oxidation and byproduct formation.Action: m-Nitrobenzenesulfonate is often used as a milder alternative to nitrobenzene.[2] Ensure the stoichiometry is correct. Some modern variations explore greener oxidants or even aerobic oxidation.[7]
Harsh Acid Conditions While strong acid is necessary, excessively harsh conditions can promote side reactions.[12][13]Action: Ensure the concentration of sulfuric acid is correct as specified in literature protocols. While less common for the Skraup reaction itself, some related quinoline syntheses benefit from using polyphosphoric acid (PPA) or Lewis acid catalysts which can be milder.[4][5][9]
Reactant Purity Impurities in glycerol or m-toluidine can interfere with the reaction, acting as catalysts for polymerization or leading to undesired side products.Action: Use freshly distilled m-toluidine and ACS-grade or higher glycerol. Ensure all glassware is scrupulously clean and dry.
Workflow for Diagnosing Low Yield in Skraup Synthesis

Caption: Troubleshooting workflow for low-yield Skraup synthesis.

Issue 2: Poor Selectivity and Yield in the Nitration of 7-Methylquinoline

Q: I'm attempting to nitrate my mixture of 5- and 7-methylquinoline, but I'm getting a low yield of the desired 7-methyl-8-nitroquinoline and several unidentified byproducts.

A: While the nitration of 7-methylquinoline to its 8-nitro derivative is generally selective, success hinges on rigorous temperature control and the proper handling of the nitrating mixture.[2]

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Incorrect Temperature Electrophilic nitration is highly exothermic. If the temperature rises above 0°C, the reaction rate increases uncontrollably, leading to di-nitration, oxidation of the methyl group, or nitration at other positions on the quinoline rings.Action: Pre-cool both the quinoline/H₂SO₄ mixture and the nitrating (HNO₃/H₂SO₄) mixture to -5°C or lower before slowly adding the nitrating mixture. Use a reliable thermometer and an efficient cooling bath (e.g., ice-salt or dry ice/acetone).
Impure Starting Material The 5-methylquinoline isomer present in the starting mixture can also undergo nitration, potentially at its C6 or C8 positions, complicating the product mixture and purification.[2]Action: While separation of the methylquinoline isomers is difficult, a key advantage of this route is that the nitration of 5-methylquinoline is often less efficient or leads to products that are more easily separated from 7-methyl-8-nitroquinoline during workup or crystallization.[2] The primary focus should be on optimizing the reaction for the 7-methyl isomer.
Insufficient Acid Sulfuric acid serves to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺). Insufficient H₂SO₄ results in a lower concentration of the active electrophile and a slower, less efficient reaction.Action: Use a significant excess of concentrated sulfuric acid as the solvent for the quinoline substrate. This ensures the medium is strongly acidic enough to generate the nitronium ion and keep the basic quinoline nitrogen protonated.
Optimized Protocol for Selective Nitration
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the mixture of 7- and 5-methylquinoline (1.0 eq) in concentrated (98%) H₂SO₄ (e.g., 2.5 mL per gram of quinoline). Cool this solution to -5°C in an ice-salt bath.

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming HNO₃ (e.g., 0.5 mL per gram of quinoline) dropwise to concentrated H₂SO₄ (e.g., 1.5 mL per gram of quinoline), keeping this mixture cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred quinoline solution, ensuring the internal temperature does not rise above 0°C. The addition should take 30-40 minutes.

  • Stirring: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for approximately 40-60 minutes.[2]

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice. The product should precipitate. Neutralize the solution slowly with a base (e.g., aqueous ammonia or NaOH) to precipitate any remaining product.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product is often of high purity, consisting primarily of 7-methyl-8-nitroquinoline.[2]

Issue 3: Difficulty in Purification of the Final Carboxylic Acid

Q: After hydrolyzing the nitrile, my crude 7-methylquinoline-8-carboxylic acid is difficult to purify. It seems to be poorly soluble and traditional column chromatography isn't working well.

A: Quinoline carboxylic acids can be challenging to purify due to their amphoteric nature and often poor solubility in common organic solvents.[14]

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Zwitterionic Character The molecule contains both a basic quinoline nitrogen and an acidic carboxylic acid. In neutral conditions, it can exist as a zwitterion, which reduces its solubility in many organic solvents and can cause streaking on silica gel columns.Action: Acid-Base Extraction. Dissolve the crude product in a suitable organic solvent (if possible) and extract with an aqueous base (e.g., 1 M NaOH). The carboxylate salt will move to the aqueous layer. Wash the aqueous layer with an organic solvent (e.g., DCM) to remove neutral impurities. Then, re-acidify the aqueous layer with HCl to precipitate the pure carboxylic acid, which can be isolated by filtration.
Residual Inorganic Salts Salts from the hydrolysis step (e.g., sodium sulfate, sodium chloride) can co-precipitate with the product.Action: Recrystallization. After acid-base extraction, recrystallization is often the best final purification step. Solvents like ethanol, acetonitrile, or DMF-water mixtures can be effective.[15] Heating to dissolve the compound followed by slow cooling should yield pure crystalline product.
Strong Adsorption to Silica The basic nitrogen atom binds very strongly to the acidic silica gel, leading to poor mobility and significant tailing during column chromatography.Action: Modified Column Conditions. If chromatography is necessary, consider using a different stationary phase like alumina or a modified mobile phase. Adding a small amount of acetic acid or formic acid to the eluent can help by protonating the quinoline nitrogen, reducing its interaction with the silica.
General Purification Workflow

Caption: Purification workflow for 7-methylquinoline-8-carboxylic acid.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation.
  • Various Authors. (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Various Authors. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Brieflands. (2013, December 13). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Scribd. (n.d.). Quinoline Synthesis.
  • MySkinRecipes. (n.d.). 7-Methylquinoline-8-carboxylic acid.
  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
  • PMC - NIH. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.
  • ACS Omega. (2025, January 4). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • Sigma-Aldrich. (n.d.). 8-Quinolinecarboxylic acid 98 86-59-9.

Sources

Optimization

Technical Support Center: Solubility Optimization for 7-Methylquinoline-8-Carboxylic Acid

Part 1: Physicochemical Profile & Solubility Logic Before attempting dissolution, it is critical to understand why this molecule resists solvation in neutral aqueous media.[1] 7-methylquinoline-8-carboxylic acid is an am...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Physicochemical Profile & Solubility Logic

Before attempting dissolution, it is critical to understand why this molecule resists solvation in neutral aqueous media.[1] 7-methylquinoline-8-carboxylic acid is an amphoteric heterocycle.[2][1] Its solubility is governed by the interplay between the basic quinoline nitrogen and the acidic carboxylic acid group.[1]

Key Parameters Table
ParameterValue (Approx.)Implication for Solubility
Molecular Weight 187.19 g/mol Small molecule, kinetics should be fast if thermodynamics allow.[2][1]
pKa (Acid) ~1.8 - 2.0 (COOH)At pH > 2.0, the acid deprotonates to form a carboxylate anion (-COO⁻).[2][1]
pKa (Base) ~4.5 - 5.0 (Quinoline N)At pH < 5.0, the nitrogen protonates to form a cation (NH⁺).[2][1]
Isoelectric Point (pI) ~3.2 - 3.5DANGER ZONE: At this pH, the molecule exists as a Zwitterion (neutral net charge).[2][1] Solubility is at its absolute minimum.
LogP ~1.8 - 2.2Moderately lipophilic.[2][1] Requires organic cosolvents or pH manipulation.[1]
The Solubility Landscape (Conceptual Model)

The following diagram illustrates the species distribution across the pH scale. To dissolve this compound, you must drive the equilibrium away from the central zwitterionic/neutral region.[1]

SolubilityLandscape Acid pH < 2 Cationic Species (Soluble) Iso pH 2.5 - 4.5 Zwitterion / Neutral (INSOLUBLE PRECIPITATE) Acid->Iso Add Base (Deprotonation) Base pH > 7 Anionic Species (Soluble) Iso->Base Add Base (Deprotonation)

Figure 1: Solubility profile showing the "U-shaped" solubility curve.[1] The compound is soluble at extremes (low/high pH) but precipitates near the isoelectric point.[2][1]

Part 2: Troubleshooting Guides (Q&A)

Scenario A: Biological Assays (Cell Culture / Enzyme Inhibition)

Q: I tried dissolving the powder directly in water or PBS, but it floats or sinks as a solid. Why? A: In pure water (pH ~7) or PBS (pH 7.4), the dissolution kinetics are extremely slow due to the high lattice energy of the crystal and the hydrophobic aromatic core.[2][1] While it should theoretically be soluble as an anion at pH 7.4, the "kinetic barrier" prevents immediate solvation.[1]

Solution: Use the "DMSO Spike" Method .

  • Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM).[1] It will dissolve readily.[1]

  • Dilute this stock into your aqueous buffer.

    • Critical Note: Ensure the final DMSO concentration is <0.5% (or your assay's tolerance limit).[1]

    • Troubleshooting: If precipitation occurs upon dilution, your stock concentration is too high.[1] Lower the stock concentration or warm the buffer to 37°C before addition.

Scenario B: Chemical Synthesis / Purification

Q: I need a solvent-free aqueous solution for a reaction. How do I achieve this without DMSO? A: You must use pH Switching .[2][1]

  • Suspend the powder in water (it will be cloudy).[1]

  • Add 1M NaOH dropwise while stirring.

  • Monitor pH.[1] As you pass pH 8.0, the cloudy suspension will clear as the salt (Sodium 7-methylquinoline-8-carboxylate) forms.[2][1]

  • Warning: Do not overshoot to pH >12 if your downstream reaction is sensitive to hydrolysis.[1]

Q: My compound precipitated when I adjusted the pH back to neutral. What happened? A: You likely hit the Isoelectric Trap .[2][1] As you acidified from pH 10 down to pH 7, you may have locally created regions of pH 3-4 (the pI), causing the zwitterion to crash out.[2]

  • Fix: Add acid very slowly with rapid stirring. If you need a neutral pH, stop exactly at pH 7.0-7.[1]4. If you go too low (pH 4), it will precipitate.[1]

Scenario C: "Oiling Out" / Gummy Precipitate

Q: Instead of a powder, I see a sticky gum at the bottom of the flask. A: This "oiling out" occurs when the compound precipitates too rapidly from a supersaturated solution, trapping impurities or solvent.[2][1]

  • Fix: Re-dissolve by heating or adding more solvent.[2][1] Then, induce precipitation slowly (e.g., slow cooling or very slow addition of the anti-solvent/acid) to encourage proper crystal formation.

Part 3: Validated Protocols

Protocol 1: Preparation of 10 mM Stock Solution (DMSO)

Best for: In vitro screening, High-Throughput Screening (HTS)[2][1]

  • Weigh: 1.87 mg of 7-methylquinoline-8-carboxylic acid.

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Agitate: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into amber tubes. Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of Aqueous Solution via Base Solubilization

Best for: Animal studies (IV/IP dosing) or solvent-sensitive assays[2][1]

  • Weigh: 18.7 mg (for a 100 mM target concentration in 1 mL).

  • Suspend: Add 800 µL of deionized water. (Result: Cloudy suspension).

  • Titrate: Add 1.0 M NaOH in 10 µL increments.

    • Observation: The solution will clarify.

    • Target: Continue until clear.[1] Check pH; it should be roughly 8.5 - 9.0.[1]

  • Adjust: Add water to a final volume of 1.0 mL.

  • Filter: Pass through a 0.22 µm PES syringe filter to ensure sterility.

Part 4: Decision Tree for Solubility

Use this flowchart to select the correct solubilization strategy for your specific application.

DecisionTree Start Start: 7-Methylquinoline-8-carboxylic acid AppType What is your application? Start->AppType Bio Biological Assay (Cells/Enzymes) AppType->Bio Chem Chemical Synthesis (Reaction Intermediate) AppType->Chem DMSOTol Is DMSO tolerated? Bio->DMSOTol AcidBase Is the reaction acidic or basic? Chem->AcidBase YesDMSO Use Protocol 1: DMSO Stock -> Dilute DMSOTol->YesDMSO Yes (<1%) NoDMSO Use Protocol 2: NaOH Solubilization (pH > 8) DMSOTol->NoDMSO No BasicRxn Dissolve in Base (NaOH) Form Carboxylate Salt AcidBase->BasicRxn Basic/Neutral AcidRxn Dissolve in Acid (HCl) Form Quinolinium Salt AcidBase->AcidRxn Acidic (pH < 2)

Figure 2: Decision matrix for selecting the optimal solubilization method based on experimental constraints.[2][1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24862841, Quinoline-8-carboxylic acid. Retrieved from [Link]

    • Relevance: Provides the foundational pKa (1.[1]82) and solubility data for the parent scaffold, which dictates the behavior of the 7-methyl derivative.[2][1]

  • Mekhloufi, M., et al. (2013). "Removal of 8-quinolinecarboxylic acid pesticide from aqueous solution by adsorption on activated montmorillonites."[1][3] Environmental Monitoring and Assessment, 185(12), 10365-75.[2][1][3]

    • Relevance: Validates the pH-dependent solubility profile and adsorption characteristics of quinoline carboxylic acids.
  • MySkinRecipes (2026). Product Specification: 7-Methylquinoline-8-carboxylic acid (CAS 70585-54-5).[2][1] Retrieved from [Link]

    • Relevance: Confirms the specific commercial availability and synthesis applications of the 7-methyl deriv
    • Relevance: Source for melting point and general stability data of the compound class.[1]

Sources

Troubleshooting

Purification methods to remove impurities from 7-methylquinoline-8-carboxylic acid

Technical Support Center: Purification of 7-Methylquinoline-8-carboxylic Acid Welcome to the technical support guide for the purification of 7-methylquinoline-8-carboxylic acid (CAS No. 70585-54-5). This resource is desi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 7-Methylquinoline-8-carboxylic Acid

Welcome to the technical support guide for the purification of 7-methylquinoline-8-carboxylic acid (CAS No. 70585-54-5). This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents, the purity of this compound is paramount.[1] This guide provides in-depth, field-tested answers and protocols to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 7-methylquinoline-8-carboxylic acid?

A1: Impurities largely depend on the synthetic route. A common route to the quinoline core is the Skraup synthesis or a related reaction.[2]

  • Isomeric Impurities: If the synthesis starts from m-toluidine, the primary impurity is often the isomeric 5-methylquinoline-8-carboxylic acid. The Skraup reaction on m-substituted anilines can yield a mixture of 5- and 7-substituted quinolines.[2]

  • Unreacted Starting Materials: Residual starting materials from the cyclization and subsequent carboxylation steps can be present.

  • Reaction Byproducts: De-carboxylated species or products from over-oxidation or polymerization, which often present as tarry residues.[3]

Q2: What are the primary strategies for purifying this compound?

A2: The purification strategy is dictated by the nature and quantity of the impurities. The three main techniques are:

  • Acid-Base Extraction: Highly effective for separating the acidic target compound from neutral or basic impurities.[4][5]

  • Recrystallization: An excellent method for removing small amounts of impurities and for obtaining crystalline material, provided a suitable solvent is found.[6]

  • Chromatography: Used when dealing with impurities of similar polarity and structure, such as isomers, that are difficult to separate by other means.[7]

Q3: How can I assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the gold standard for quantitative purity analysis of quinoline carboxylic acids.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or structural impurities.[2][10]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to monitor reaction progress and assess the complexity of the crude mixture. A single spot in multiple eluent systems is a good indicator of purity.

Troubleshooting Guide: Common Purification Issues

Q: My crude product is a dark, oily tar. How should I begin purification?

A: Tarry oils are common in quinoline syntheses.[3] An initial acid-base extraction is the most robust starting point to separate the desired carboxylic acid from neutral, polymeric byproducts. The tar often contains non-polar impurities that will remain in the organic layer while your target compound moves into the aqueous basic layer. See Protocol 1 for a detailed workflow.

Q: I performed an acid-base extraction, but my yield is very low after re-acidification and filtration. What went wrong?

A: This is a common issue often related to pH control or solubility.

  • Cause 1: Incorrect pH for Precipitation: The pH at which you precipitate the product is critical. If the solution is too acidic (e.g., pH < 2), the quinoline nitrogen can become protonated, forming a more water-soluble quinolinium salt, thus preventing full precipitation.[11] Conversely, if the pH is not acidic enough (e.g., pH > 4), you may not fully protonate the carboxylate, leaving some product dissolved.[11]

    • Solution: After adding acid, check the pH of the aqueous solution with a pH meter or pH paper. Adjust the pH to be between 2 and 4 for maximal precipitation of the zwitterionic/neutral form.

  • Cause 2: Product is a fine precipitate that passes through the filter. If the acid is added too quickly, a very fine, difficult-to-filter solid can form.

    • Solution: Add the acid dropwise while stirring vigorously in an ice bath. After acidification, allow the mixture to stand for a longer period (even overnight in a refrigerator) to encourage crystal growth before attempting suction filtration.[4]

Q: After recrystallization, I still see two spots on my TLC plate. What should I do?

A: This strongly suggests the presence of an impurity with very similar polarity, likely the 5-methyl isomer. Recrystallization alone is often insufficient to separate isomers.

  • Solution 1: Iterative Recrystallization: Sometimes, multiple recrystallization steps can enrich the desired isomer, but this is often inefficient.

  • Solution 2: Preparative Chromatography: This is the recommended approach. Given that quinolines can be sensitive to silica gel,[12] a reverse-phase preparative HPLC is the preferred method.

    • Rationale: RP-HPLC separates compounds based on hydrophobicity. The subtle difference in the dipole moment and shape between the 7-methyl and 5-methyl isomers can be sufficient for baseline separation on a high-resolution C18 column. Refer to the principles in Protocol 3 for guidance.

Q: My ¹H NMR spectrum shows broad peaks in the aromatic region. Why?

A: Peak broadening can obscure important structural information.

  • Cause 1: Aggregation/Low Solubility: The compound may be aggregating or is not fully dissolved in the NMR solvent.

    • Solution: Try a different solvent (e.g., switch from CDCl₃ to DMSO-d₆) or take the spectrum at a slightly elevated temperature. Ensure the sample is fully dissolved before analysis.[10]

  • Cause 2: Paramagnetic Impurities: Trace amounts of paramagnetic metals from reagents or reaction vessels can cause significant broadening.

    • Solution: Pass a solution of your compound through a small plug of silica or celite. Alternatively, adding a small amount of a chelating agent like EDTA to the NMR tube can sometimes sharpen the signals.

  • Cause 3: pH Effects: The quinoline nitrogen is basic. Traces of acid in the NMR solvent can lead to a dynamic equilibrium between the protonated and unprotonated forms, causing peak broadening.[10]

    • Solution: Add a drop of D₂O to the NMR tube to exchange any acidic protons, or add a trace of a non-nucleophilic base like pyridine-d₅ to ensure you are observing the freebase form.

Data & Method Comparison

Purification MethodPrinciple of SeparationProsConsBest For
Acid-Base Extraction Differential solubility based on pKa.[5][13]High capacity, cost-effective, excellent for removing neutral/basic impurities.Does not separate compounds with similar acidity (e.g., isomers), requires solvent handling.Initial cleanup of crude reaction mixtures.
Recrystallization Differential solubility in a solvent at different temperatures.[6]Yields high-purity crystalline solid, scalable, removes impurities with different solubility profiles.Finding a suitable solvent can be trial-and-error, may have significant yield loss.Final polishing step when impurities are low.
Column Chromatography Differential partitioning between a stationary and mobile phase.[8]Excellent for separating structurally similar compounds like isomers.Can be low-throughput, risk of product decomposition on stationary phase, consumes large solvent volumes.Separating isomeric impurities when other methods fail.

Visualized Workflows

Decision-Making for Purification Strategy

Purification_Decision_Tree start Crude 7-MQ-8-CA (Assess by TLC/HPLC) is_tarry Is the crude a dark oil/tar? start->is_tarry main_spot Is there one major spot/peak (>85%)? is_tarry->main_spot No (Solid) acid_base Perform Acid-Base Extraction (Protocol 1) is_tarry->acid_base Yes isomers_present Are isomeric impurities suspected/confirmed? main_spot->isomers_present No recrystallize Recrystallize (Protocol 2) main_spot->recrystallize Yes isomers_present->acid_base No chromatography Perform Preparative Chromatography (Protocol 3) isomers_present->chromatography Yes acid_base->main_spot final_product Pure Product (Confirm by HPLC/NMR) recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting the optimal purification method.

Acid-Base Extraction Workflow

Acid_Base_Workflow step1 Step 1: Dissolution Dissolve crude product in an organic solvent (e.g., Ethyl Acetate). step2 Step 2: Extraction Transfer to a separatory funnel and extract with aqueous NaHCO₃ solution. step1->step2 step3 step3 step2->step3 step4 Step 3: Isolation Collect aqueous layer. Acidify carefully with HCl to pH 2-4. step3:f1->step4 step5 Step 4: Collection Collect the precipitated solid by suction filtration. Wash with cold water. step4->step5 step6 Final Product Dry the solid under vacuum to yield pure 7-MQ-8-CA. step5->step6

Caption: Workflow for purification via acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Rationale: The carboxylic acid group is readily deprotonated by a weak base like sodium bicarbonate (NaHCO₃) to form a water-soluble carboxylate salt.[4] Neutral impurities (like unreacted starting materials) and weakly basic impurities will remain in the organic solvent.[13]

  • Methodology:

    • Dissolution: Dissolve the crude 7-methylquinoline-8-carboxylic acid (approx. 1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (50 mL).

    • Extraction: Transfer the solution to a separatory funnel. Add 30 mL of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

    • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.

    • Repeat Extraction: Add another 30 mL portion of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layer with the first extract. This ensures complete extraction of the acidic product.

    • Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with 15 mL of ethyl acetate. Discard this organic wash.

    • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, add 6M hydrochloric acid (HCl) dropwise until gas evolution ceases and the pH of the solution is between 2 and 4. A white or off-white precipitate should form.

    • Collection: Collect the solid product by suction filtration using a Büchner funnel.

    • Washing: Wash the filter cake with two portions of cold deionized water (10 mL each) to remove inorganic salts.

    • Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Purification by Recrystallization

This method is ideal as a final polishing step after acid-base extraction.

  • Rationale: This technique relies on the principle that the target compound has high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain soluble at all temperatures.[6]

  • Methodology:

    • Solvent Screening (Microscale): Place a few milligrams of your product in a small test tube. Add a potential solvent (e.g., ethanol, isopropanol, acetic acid, toluene) dropwise. If it dissolves immediately at room temperature, the solvent is unsuitable. Heat the mixture; if it dissolves when hot but a solid reforms upon cooling, you have found a good candidate solvent system.

    • Dissolution: Place the dry, purified product from Protocol 1 into an Erlenmeyer flask. Add the chosen solvent (e.g., 95% ethanol) portion-wise while heating the mixture on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.

    • Decolorization (Optional): If the hot solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

    • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collection: Collect the crystals by suction filtration.

    • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Drying: Dry the crystals under vacuum.

Protocol 3: Purity Assessment by RP-HPLC

This protocol provides a standard method for analyzing the purity of the final product.

  • Rationale: Reverse-phase chromatography separates molecules based on their hydrophobicity. A C18 column provides a non-polar stationary phase, and a polar mobile phase is used to elute the compounds.[8]

  • Methodology:

    • Sample Preparation: Prepare a stock solution of your purified compound in methanol or acetonitrile at approximately 1 mg/mL. Dilute this solution with the mobile phase to a final concentration of ~50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

      • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 10-15 minutes. This will elute a wide range of potential impurities.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: UV at a suitable wavelength (e.g., 289 nm, determined by a UV scan of the compound).[8]

      • Injection Volume: 10 µL.

    • Data Analysis: Integrate the peak areas of all detected signals. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • Wikipedia. (2023). Acid–base extraction. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Li, Y., et al. (2023). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • Susanti, S., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • Reddit. (2023). Purification of Quinoline-3,4-diones. [Link]

  • MySkinRecipes. (n.d.). 7-Methylquinoline-8-carboxylic acid. [Link]

  • Brieflands. (2017). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

  • De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]

  • PubChem. (n.d.). 8-Hydroxy-2-methylquinoline-7-carboxylic acid. [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. [Link]

  • ResearchGate. (2008). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • National Institutes of Health (NIH). (2015). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. [Link]

  • Google Patents. (1994). JP2590206B2 - Method for producing 8-hydroxyquinoline-7-carboxylic acid.
  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 7-methylquinoline-8-carboxylic acid

Welcome to the technical support guide for the purification of 7-methylquinoline-8-carboxylic acid. As a key intermediate in the development of anti-inflammatory and antimicrobial agents, obtaining this compound in high...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 7-methylquinoline-8-carboxylic acid. As a key intermediate in the development of anti-inflammatory and antimicrobial agents, obtaining this compound in high purity is critical for reliable downstream applications[1]. This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to help you navigate the challenges of its recrystallization.

Core Principles of Recrystallization

Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will exhibit poor solubility for the target compound at low temperatures. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, leaving the impurities behind in the solvent (the "mother liquor"). Slow, controlled cooling is paramount, as it allows for the selective growth of a pure crystal lattice, excluding impurity molecules[2].

Frequently Asked Questions & Troubleshooting Guide

Q1: How do I select the optimal recrystallization solvent?

Choosing the right solvent is the most critical step for a successful recrystallization. The principle of "like dissolves like" is a useful starting point[3][4]. 7-methylquinoline-8-carboxylic acid is a polar, aromatic carboxylic acid. Therefore, polar solvents are the most promising candidates. The ideal solvent should dissolve the compound completely when hot but sparingly or not at all when cold.

Experimental Approach for Solvent Screening:

  • Place approximately 20-30 mg of your crude 7-methylquinoline-8-carboxylic acid into a small test tube.

  • Add the candidate solvent dropwise at room temperature, swirling after each addition. A good solvent should not dissolve the compound at this stage (or only dissolve it sparingly).

  • If the compound does not dissolve, gently heat the mixture to the solvent's boiling point. The compound should dissolve completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.

The following diagram outlines the decision-making process for solvent selection.

SolventSelection start Start: Small-Scale Solubility Test dissolves_cold Dissolves in cold solvent? start->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No bad_solvent Result: Poor Solvent (Compound is too soluble). Reject. dissolves_cold->bad_solvent Yes insoluble Result: Insoluble. Reject single solvent use. Consider as anti-solvent in a mixed system. dissolves_hot->insoluble No good_solvent Result: Good Candidate. (High solubility when hot, low solubility when cold). Proceed to protocol. dissolves_hot->good_solvent Yes RecrystallizationWorkflow cluster_prep Preparation cluster_crystal Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filter (If Insoluble Impurities Exist) dissolve->hot_filter cool_slow 3. Cool Slowly to Room Temperature hot_filter->cool_slow ice_bath 4. Cool in Ice Bath to Maximize Yield cool_slow->ice_bath vac_filter 5. Isolate Crystals (Vacuum Filtration) ice_bath->vac_filter wash 6. Wash with Ice-Cold Solvent vac_filter->wash dry 7. Dry Crystals Under Vacuum wash->dry

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 7-Methylquinoline-8-Carboxylic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-methylquinoline-8-carboxylic acid. This guide provides in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-methylquinoline-8-carboxylic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges posed by steric hindrance in reactions involving this valuable synthetic intermediate.[1] The strategic placement of the 7-methyl and 8-carboxyl groups on the quinoline ring creates significant steric congestion, which can impede common transformations such as amide bond formation and esterification. This resource is designed to help you navigate these challenges and achieve your synthetic goals efficiently.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the suggested solutions.

Amide Bond Formation

Q1: My amide coupling reaction between 7-methylquinoline-8-carboxylic acid and a primary/secondary amine is showing low to no conversion. I've tried standard coupling agents like DCC/DMAP with little success. What's going wrong and what should I try next?

A1: The primary issue is the severe steric hindrance around the carboxylic acid group. The 7-methyl group ortho to the carboxyl function physically blocks the approach of the amine nucleophile to the activated carboxylic acid intermediate. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) in the presence of 4-Dimethylaminopyridine (DMAP) may not be potent enough to overcome this spatial restriction, often leading to the recovery of starting materials or the formation of undesired side products.[2][3]

Troubleshooting Steps & Rationale:

  • Switch to a More Powerful Coupling Reagent:

    • Phosphonium-Based Reagents: Reagents like PyBOP ((Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are known to be highly effective for sterically hindered couplings.[4][5] They form a highly reactive benzotriazole ester intermediate that is more susceptible to nucleophilic attack by the amine.[4]

    • Uronium-Based Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also excellent choices.[4][5] HATU is often superior for challenging couplings due to the formation of a more reactive O-acyl(tetramethyl)isourea intermediate.[4]

  • Convert to an Acyl Halide Intermediate:

    • Formation of the acyl chloride or acyl fluoride can significantly increase the electrophilicity of the carbonyl carbon.[6][7]

      • Acyl Chloride: Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride. This highly reactive intermediate can then be reacted with the amine, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[8]

      • Acyl Fluoride: Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) can be used for the in situ formation of acyl fluorides, which have been shown to be effective for coupling sterically hindered substrates.[2]

  • Optimize Reaction Conditions:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[9] However, monitor the reaction closely for potential decomposition.

    • Use a More Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can enhance the nucleophilicity of the amine and help to stabilize the transition state.[9]

Esterification

Q2: I am struggling to esterify 7-methylquinoline-8-carboxylic acid with a sterically hindered alcohol (e.g., a secondary or tertiary alcohol). Fischer esterification is not working. What are my options?

A2: Fischer esterification, which typically relies on acid catalysis and equilibrium, is often ineffective for sterically hindered substrates due to unfavorable kinetics and equilibrium position.[10] The bulky alcohol cannot efficiently attack the protonated carboxylic acid.

Troubleshooting Steps & Rationale:

  • Activation of the Carboxylic Acid: Similar to amide bond formation, activating the carboxylic acid is crucial.

    • Acyl Chloride Formation: Convert the carboxylic acid to the acyl chloride using thionyl chloride or oxalyl chloride. The subsequent reaction with the alcohol, often in the presence of a base like pyridine or TEA, will proceed more readily.[11]

    • Carbodiimide Coupling with an Acyl-Transfer Catalyst: While DCC alone may be insufficient, its use in combination with a potent acyl-transfer catalyst like DMAP can facilitate the esterification of even hindered alcohols. DMAP acts as a nucleophilic catalyst, forming a highly reactive acyl-pyridinium intermediate.[12]

  • Alternative Esterification Methods:

    • Mitsunobu Reaction: This reaction allows for the esterification of alcohols under mild, neutral conditions. It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of stereochemistry at the alcohol center.

    • Steglich Esterification: This is a modification of the DCC coupling method that uses a catalytic amount of DMAP. It is particularly effective for the esterification of sterically demanding alcohols.[3]

  • Consider the Reagent Order of Addition: When using coupling agents, it is often beneficial to pre-activate the carboxylic acid before adding the alcohol. This involves reacting the carboxylic acid with the coupling agent (and catalyst, if applicable) for a short period before introducing the alcohol.

Frequently Asked Questions (FAQs)

Q3: Why is the 7-methyl group so impactful on the reactivity of the 8-carboxylic acid?

A3: The 7-methyl group is positioned ortho to the 8-carboxylic acid. This proximity creates a significant steric shield around the carbonyl carbon of the carboxylic acid. For a reaction to occur, a nucleophile (like an amine or an alcohol) must approach this carbonyl carbon. The bulky methyl group physically obstructs this approach path, increasing the activation energy of the reaction and slowing it down dramatically.

Caption: Steric hindrance from the 7-methyl group blocking nucleophilic attack.

Q4: Are there any catalysts that can specifically help with reactions of sterically hindered quinoline carboxylic acids?

A4: While not specific to 7-methylquinoline-8-carboxylic acid, certain catalysts are known to be effective for reactions involving sterically hindered substrates in general.

  • Lewis Acids: In some cases, Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.[10] However, care must be taken as Lewis acids can also coordinate to the quinoline nitrogen.

  • 1-Methylimidazole: This has been shown to be an effective catalyst for the acylation of sterically hindered alcohols.[12]

  • Brønsted Acids: For certain reactions like Friedländer synthesis of quinolines, Brønsted acids are effective catalysts.[13] While not directly applicable to overcoming steric hindrance in amide/ester formation, it highlights the importance of catalyst choice in quinoline chemistry.

Q5: Can I use protecting groups to mitigate the steric hindrance?

A5: Unfortunately, protecting the 7-methyl group is not a feasible strategy. The steric hindrance arises from its fixed position on the aromatic ring. Protecting the carboxylic acid itself would prevent it from reacting. The most effective strategies involve enhancing the reactivity of the carboxylic acid or using more potent reagents and optimized conditions to overcome the existing steric barrier.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended for coupling 7-methylquinoline-8-carboxylic acid with a primary or secondary amine, especially when other methods have failed.

Materials:

  • 7-methylquinoline-8-carboxylic acid

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • To a solution of 7-methylquinoline-8-carboxylic acid in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Esterification via Acyl Chloride

This protocol is suitable for esterifying 7-methylquinoline-8-carboxylic acid with a sterically hindered alcohol.

Materials:

  • 7-methylquinoline-8-carboxylic acid

  • Thionyl chloride (SOCl₂) (2.0 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Sterically hindered alcohol (1.5 equivalents)

  • Pyridine (3.0 equivalents)

Procedure:

  • Suspend 7-methylquinoline-8-carboxylic acid in anhydrous DCM.

  • Add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then reflux for 2 hours, or until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the sterically hindered alcohol (1.5 eq) and pyridine (3.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the alcohol/pyridine solution at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary

The following table compares the general effectiveness of various coupling reagents for the formation of an amide bond with a sterically hindered substrate like 7-methylquinoline-8-carboxylic acid. Yields are representative and can vary based on the specific amine and reaction conditions.

Coupling ReagentAdditiveTypical Yield (Hindered Substrates)Notes
DCCDMAPLow to ModerateOften insufficient for severely hindered cases.[2]
EDCHOBtLow to ModerateSimilar efficacy to DCC/DMAP.[2]
PyBOPDIPEAGood to ExcellentHighly effective for hindered couplings.[4]
HATUDIPEAExcellentOften the reagent of choice for challenging couplings.[4][5]
SOCl₂ (via acyl chloride)Pyridine/TEAGood to ExcellentHighly reactive intermediate, but requires careful handling.[8]

Mechanistic Visualization

Amide_Coupling_Mechanism CarboxylicAcid 7-Methylquinoline- 8-Carboxylic Acid ActivatedEster Highly Reactive O-Acyl(tetramethyl)isourea Intermediate CarboxylicAcid->ActivatedEster Activation HATU HATU + DIPEA Tetrahedral_Intermediate Tetrahedral Intermediate ActivatedEster->Tetrahedral_Intermediate Nucleophilic Attack Amine Amine (R-NH2) Amine->Tetrahedral_Intermediate Amide Amide Product Tetrahedral_Intermediate->Amide Collapse Byproducts Byproducts Tetrahedral_Intermediate->Byproducts

Sources

Optimization

Minimizing decarboxylation of 7-methylquinoline-8-carboxylic acid during heating

Executive Summary & Mechanism The Core Problem: 7-methylquinoline-8-carboxylic acid is structurally predisposed to thermal decarboxylation. This is not a random degradation; it is a specific, orbital-symmetry-allowed tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The Core Problem: 7-methylquinoline-8-carboxylic acid is structurally predisposed to thermal decarboxylation. This is not a random degradation; it is a specific, orbital-symmetry-allowed transformation driven by the proximity of the ring nitrogen (N1) to the carboxylic acid (C8) and exacerbated by the steric bulk of the 7-methyl group.

The Mechanism (The "Why"): The decarboxylation follows a Hammick-type mechanism , typically observed in


-imino acids (like picolinic or quinaldic acid), but equally potent in the 8-isomer due to geometry.
  • Zwitterion Formation: The basic nitrogen lone pair abstracts the acidic proton from the carboxylic acid (either intermolecularly or via a solvent bridge), forming a zwitterion.

  • Steric Acceleration (The 7-Methyl Effect): The methyl group at position 7 exerts significant steric strain (A-strain) on the C8-carboxyl group. This forces the carboxyl group out of coplanarity with the aromatic ring. While resonance usually stabilizes the acid, this "twist" breaks conjugation, raising the ground-state energy and lowering the activation energy for CO₂ loss.

  • Transition State: The carboxylate stabilizes the developing negative charge on the ring (ylide character) as CO₂ departs.

Interactive Mechanism Visualization

The following diagram illustrates the critical pathway you must interrupt.

DecarboxylationMechanism cluster_prevention Prevention Strategy Acid Neutral Acid (Ground State) Zwitterion Zwitterion / H-Bonded Complex (Reactive Intermediate) Acid->Zwitterion  Heat + Protic Solvent   Salt Alkali Salt (Na/K) (STABLE) Acid->Salt  NaOH/KOH (pH > 10)   TS Transition State (Steric Relief via Twist) Zwitterion->TS  7-Me Steric Push   Product 7-Methylquinoline (Decarboxylated Byproduct) TS->Product  Irreversible   CO2 CO2 Gas TS->CO2

Figure 1: The thermal decarboxylation pathway. The critical control point is preventing Zwitterion formation by locking the molecule as a stable Alkali Salt.

Troubleshooting Guides

Scenario A: Product Loss During Recrystallization

Symptom: Yield drops significantly after heating in ethanol/methanol; gas evolution observed. Root Cause: Heating the free acid in protic solvents facilitates proton transfer to the ring nitrogen, triggering the Hammick mechanism.

VariableRecommendationTechnical Rationale
Solvent Avoid: DMSO, DMF, pure Alcohols.Use: Water (pH adjusted) or Toluene/Heptane (if esterified).High-boiling polar aprotic solvents (DMSO) are notorious for facilitating decarboxylation of heteroaromatic acids by stabilizing the transition state.
pH Control Keep Basic (pH > 9-10). Converting the acid to the carboxylate anion (Na+ or K+ salt) removes the proton required for the zwitterionic transition state. The anion is thermally stable.
Temperature < 50°C (for free acid).The steric strain from the 7-methyl group lowers the decarboxylation onset temperature compared to unsubstituted quinoline-8-carboxylic acid.
Scenario B: Degradation During Vacuum Drying

Symptom: Purity decreases after drying in a vacuum oven; material turns from off-white to brown oil. Root Cause: Sublimation-induced decarboxylation. The 7-methyl group disrupts crystal packing, making the lattice energy lower and the molecule more prone to thermal excitation.

Corrective Workflow:

  • Do not dry the free acid at >40°C.

  • Lyophilization (Freeze Drying) is the gold standard for this compound if isolated from water.

  • If heat is necessary, convert to the Hydrochloride Salt (if non-hygroscopic) or Sodium Salt before drying.

Frequently Asked Questions (FAQs)

Q1: Can I use acid catalysis to esterify this compound? A: Proceed with extreme caution. While Fischer esterification (Acid + Alcohol) is standard, strong acid protonates the ring nitrogen. In many heteroaromatic systems, the cation is actually more resistant to decarboxylation than the zwitterion, but the heating required for reflux in methanol/sulfuric acid often overcomes this stability.

  • Better Alternative: Use Thionyl Chloride (

    
    ) at low temperature to form the acid chloride, then quench with alcohol. This avoids prolonged heating.[1]
    

Q2: Why is the 7-methyl analog worse than the unsubstituted parent? A: This is the "Ortho Effect." The 7-methyl group sterically clashes with the 8-carboxylic acid. To relieve this strain, the carboxyl group twists out of the plane of the aromatic ring. This loss of conjugation raises the ground state energy, effectively "spring-loading" the molecule to eject CO₂ and relax into the planar 7-methylquinoline.

Q3: Is the decarboxylation reversible? A: No. The loss of CO₂ is entropically driven and the gas escapes the reaction mixture. Once it's gone, the yield is permanently lost.

Q4: Can I analyze this by GC-MS? A: Likely No. The injection port temperature (usually 250°C+) will instantly decarboxylate the free acid. You will likely see a peak for 7-methylquinoline instead of your product.

  • Solution: Derivatize with TMS (Trimethylsilyl) or Methylate (using Diazomethane or TMS-Diazomethane) before injection.

Validated Experimental Protocols

Protocol A: Safe Purification via Salt Formation

Use this method to purify the compound without thermal risk.

Reagents:

  • Crude 7-methylquinoline-8-carboxylic acid

  • 1M NaOH (aq)

  • Dichloromethane (DCM)

  • 1M HCl (aq)

Step-by-Step:

  • Dissolution: Suspend the crude solid in water at room temperature.

  • Basification: Slowly add 1M NaOH with stirring until pH reaches 10–11. The solid should dissolve as it forms the sodium salt.

    • Checkpoint: If solids remain, filter them out. These are likely decarboxylated impurities (7-methylquinoline) which are not water-soluble.

  • Extraction (Wash): Extract the aqueous layer twice with DCM.

    • Why? The neutral organic impurities (decarboxylated byproducts) will move into the DCM. The product remains safely in the water as the carboxylate.

  • Precipitation: Cool the aqueous phase to 0–5°C (Ice bath).

  • Acidification: Dropwise add 1M HCl to the stirred aqueous solution until pH reaches 3–4.

    • Critical: Do not overshoot to pH < 1, or you risk protonating the ring nitrogen and trapping HCl, which can be hygroscopic.

  • Filtration: Filter the precipitate immediately and wash with cold water.

  • Drying: Dry under high vacuum at ambient temperature (20–25°C).

Protocol B: Methyl Ester Protection (The "Ultimate Fix")

If your synthesis requires subsequent high-heat steps, protect the acid immediately.

Reagents:

  • 7-methylquinoline-8-carboxylic acid[2]

  • Thionyl Chloride (

    
    )
    
  • Methanol (anhydrous)

Step-by-Step:

  • Suspend the acid in anhydrous Methanol at 0°C.

  • Add

    
     (1.5 - 2.0 equiv) dropwise. (Exothermic!).
    
  • Allow to warm to Room Temperature (25°C) and stir for 12 hours.

    • Note: Avoid refluxing if possible. The activation by

      
       usually drives the reaction at RT.
      
  • Evaporate solvent under reduced pressure (keep bath < 40°C).

  • Partition residue between saturated

    
     and Ethyl Acetate.
    
  • The resulting methyl ester is thermally stable and can be handled normally.

References

  • Hammick, D. L., & Dyson, P. (1937).[3][4] The Mechanism of Decarboxylation.[4][5][6][7][8][9][10][11] Part I. Journal of the Chemical Society.[4][8] (Establishes the fundamental mechanism of quinaldic/picolinic acid decarboxylation).

  • Brown, E. V. (1953).[3] The Decarboxylation of Picolinic Acids.[4][7][9][10] Journal of the American Chemical Society.[12] (Discusses the kinetics and the effect of substituents on stability).

  • Dunn, G. E., et al. (1979). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry. (Validates the zwitterionic transition state and solvent effects).

  • Ashworth, I. W., et al. (2018). Thermal Stability of Heteroaromatic Acids. Organic Process Research & Development. (General industrial guidelines for handling labile acids).

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for 7-Methylquinoline-8-Carboxylic Acid Extraction

Core Directive: The "Zwitterion Trap" Executive Summary: 7-methylquinoline-8-carboxylic acid (7-MQCA) is not a standard organic acid. It is an amphoteric zwitterion .

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Zwitterion Trap"

Executive Summary: 7-methylquinoline-8-carboxylic acid (7-MQCA) is not a standard organic acid. It is an amphoteric zwitterion . It possesses a basic quinoline nitrogen and an acidic carboxylic acid group.

The Critical Error: Treating 7-MQCA like a simple benzoic acid derivative (acidifying to pH 1 to extract) will fail. At pH 1, the nitrogen protonates, making the molecule cationic and highly water-soluble. Conversely, at pH 12, the carboxylate deprotonates, making it anionic and water-soluble.

The Solution: You must target the Isoelectric Point (pI) —typically between pH 4.0 and 5.5—where the net charge is zero. This is the only window where the compound is sufficiently hydrophobic to precipitate or partition into an organic solvent.

Technical Background: The Mechanism of Solubility

To optimize extraction, you must visualize the species present at each pH stage.

The Intramolecular Hydrogen Bond Effect

Unlike para-substituted quinolines, the 8-position carboxylic acid can form a stable intramolecular hydrogen bond with the quinoline nitrogen.

  • Impact: This "pseudo-ring" formation significantly reduces water solubility at the isoelectric point, making precipitation (isoelectric crashing) the preferred isolation method over liquid-liquid extraction (LLE).

pH-Dependent Species Table
pH RangeDominant SpeciesChargeWater SolubilityOrganic Solubility
pH < 2.0 Cationic (N-H⁺ / COOH)+1High Low
pH 4.0 - 5.5 Neutral / Zwitterion0Minimum (Precipitates)Moderate (DCM/CHCl₃)
pH > 9.0 Anionic (N / COO⁻)-1High Low

Standard Operating Procedures (SOPs)

Protocol A: Isoelectric Precipitation (Recommended)

Best for: Isolating 7-MQCA from crude synthesis mixtures (e.g., oxidation of 7-methyl-8-nitroquinoline).

  • Dissolution: Ensure the crude material is fully dissolved in alkaline water (pH 11–12) using 2M NaOH. Filter off any insoluble non-acidic impurities.

  • Titration: Slowly add 1M HCl or Glacial Acetic Acid while stirring vigorously.

  • The Cloud Point: Monitor the solution. As you pass pH 7, it may remain clear. As you approach pH 5.5 , turbidity will appear.

  • Critical Hold: Continue acidifying dropwise until pH 4.5–4.8 is reached. STOP.

    • Note: Going lower (to pH 2) will re-dissolve the product as the hydrochloride salt.

  • Aging: Stir the slurry at 0–5°C for 60 minutes to allow crystal growth.

  • Filtration: Filter the solid. Wash with a small amount of cold water (pH adjusted to 4.5).

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: Cleaning up small samples or when precipitation fails due to oils/impurities.

  • Aqueous Phase Prep: Adjust the aqueous layer to pH 4.5 .

  • Solvent Selection: Use Dichloromethane (DCM) or Chloroform .

    • Pro-Tip: If the zwitterion is too polar for pure DCM, use a mixture of DCM:Isopropanol (3:1) . The alcohol helps solvate the polar regions of the zwitterion.

  • Extraction: Perform 3x extractions.

  • Drying: Dry organic phase over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Avoid: Magnesium Sulfate (MgSO₄) can sometimes chelate with the 8-hydroxy/carboxy quinoline motif, leading to yield loss.

Troubleshooting Guide (FAQ)

Q1: I acidified the solution to pH 1 like the protocol said for benzoic acid, but I got no precipitate. Where is my compound? A: It is in the water. At pH 1, the quinoline nitrogen is protonated (


). You have formed the hydrochloride salt, which is highly water-soluble.
  • Fix: Slowly add 1M NaOH to the filtrate to raise the pH back to 4.5. The solid will crash out.

Q2: I am seeing an "oiling out" phenomenon instead of a clean powder at pH 4.5. A: This is common if unreacted neutral impurities (like 7-methylquinoline) are present or if the concentration is too high.

  • Fix: Add a small amount of Ethanol (10-20% v/v) to the aqueous mixture before acidification. This keeps the oily impurities in solution while the zwitterionic acid crystallizes. Alternatively, scratch the flask wall with a glass rod to induce nucleation.

Q3: The yield is low even at pH 4.5. A: 7-MQCA has some water solubility even at its pI due to its polarity.

  • Fix: Saturate the aqueous phase with NaCl ("Salting out") before extraction or precipitation. This increases the ionic strength, forcing the organic molecule out of the aqueous phase.

Q4: Can I use Ethyl Acetate for extraction? A: Ethyl Acetate is often poor for zwitterionic quinolines. It can also hydrolyze if the pH adjustment accidentally goes too high or low during workup. Chlorinated solvents (DCM/CHCl₃) or n-Butanol are superior for this specific scaffold.

Visualizing the Workflow

Diagram 1: Solubility & Charge State Logic

This diagram illustrates the "U-shaped" solubility curve and the target extraction window.

SolubilityCurve Low_pH pH < 2 (Cationic Form) Soluble in Water Mid_pH pH 4.5 - 5.0 (Isoelectric Point) Insoluble in Water Soluble in Organics Low_pH->Mid_pH Add Base (NaOH) Deprotonate COOH Mid_pH->Low_pH Over-acidification (Yield Loss) High_pH pH > 10 (Anionic Form) Soluble in Water Mid_pH->High_pH Over-basification (Yield Loss) High_pH->Mid_pH Add Acid (HCl) Protonate N

Caption: The "Solubility Valley." Extraction or precipitation is only viable in the green zone (pH 4.5–5.0).

Diagram 2: Isolation Decision Tree

ExtractionWorkflow Start Crude Reaction Mixture (Aqueous) Check_pH Check pH Start->Check_pH Acidic pH < 2 Check_pH->Acidic Basic pH > 10 Check_pH->Basic Adjust_Acid Add NaOH to pH 4.5 Acidic->Adjust_Acid Adjust_Base Add HCl to pH 4.5 Basic->Adjust_Base Target_pH Target pH 4.5 - 4.8 (Cloud Point) Adjust_Acid->Target_pH Adjust_Base->Target_pH Decision Precipitate formed? Target_pH->Decision Yes Filter Solid Wash with pH 4.5 water Decision->Yes Yes No Perform LLE (DCM:IPA 3:1) Decision->No No (Oiling/Soluble)

Caption: Step-by-step decision matrix for isolating 7-MQCA based on initial conditions.

References

  • Solubility Profile of Quinoline Derivatives: Carvajal, M. T., et al. (2019).[1] "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics." AAPS PharmSciTech.

  • pKa Data for Heterocycles: Williams, R. (2022).[2] "pKa Data Compiled by R. Williams - Quinoline and Carboxylic Acids." Organic Chemistry Data.

  • Synthesis & Workup of Quinoline Carboxylic Acids: Mohammed, I. K., & Mousa, E. F. (2025).[3][4] "Synthesis of New Quinoline-2-Carboxylic Acid Compounds." Advanced Journal of Chemistry.

  • General Properties of 8-Quinolinecarboxylic Acid: ChemSrc. (2025).[5] "Quinoline-8-carboxylic acid | CAS#:86-59-9."[5][6][7]

Sources

Optimization

Resolving Peak Tailing in HPLC Analysis of 7-Methylquinoline-8-Carboxylic Acid: A Technical Support Guide

Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analyses. This guide provides in-depth, experience-driven solutions for a common and frustrating issue:...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analyses. This guide provides in-depth, experience-driven solutions for a common and frustrating issue: peak tailing, with a specific focus on the analysis of 7-methylquinoline-8-carboxylic acid. As a compound prone to chelation and secondary interactions, it serves as an excellent model for understanding and resolving this pervasive chromatographic problem.

Understanding the "Why": The Root Causes of Peak Tailing

Peak tailing, a deviation from the ideal symmetrical Gaussian peak shape, can significantly compromise resolution, accuracy, and the reliability of your quantitative results.[1] This asymmetry occurs when a single analyte experiences multiple retention mechanisms within the column, leading to a drawn-out elution profile for a portion of the analyte molecules.[1][2] For a molecule like 7-methylquinoline-8-carboxylic acid, the primary culprits are:

  • Secondary Silanol Interactions: Even with modern end-capped silica-based columns (e.g., C18), residual, unreacted silanol groups (Si-OH) on the stationary phase surface are often present.[1][3] These free silanol groups are acidic and can form strong secondary ionic or hydrogen-bonding interactions with polar functional groups on the analyte, such as the carboxylic acid and the nitrogen atom in the quinoline ring of 7-methylquinoline-8-carboxylic acid.[2][3][4][5] This causes a portion of the analyte molecules to be more strongly retained, resulting in a tailing peak.[1][3]

  • Metal Chelation: The structure of 7-methylquinoline-8-carboxylic acid, with its carboxylic acid and quinoline nitrogen in close proximity, makes it a potent chelating agent. Trace metal contaminants within the HPLC system—originating from stainless steel frits, tubing, or even the silica packing material itself—can become active sites for chelation.[5][6][7][8] When the analyte chelates with these metal ions, its elution is delayed, leading to significant peak tailing.[6][8] This issue can be particularly pronounced in bio-compatible HPLC systems that utilize titanium components, as titanium ions can leach and bind to the column's stationary phase.[6]

Visualizing the Problem: Mechanisms of Peak Tailing

PeakTailingMechanisms cluster_column HPLC Column cluster_elution Elution Profile Analyte 7-Methylquinoline- 8-Carboxylic Acid StationaryPhase C18 Bonded Phase Residual Silanol (Si-OH) Metal Contaminant (M+) Analyte->StationaryPhase:f0 Primary Hydrophobic Interaction Analyte->StationaryPhase:f1 Secondary Silanol Interaction Analyte->StationaryPhase:f2 Chelation IdealPeak Symmetrical Peak StationaryPhase:f0->IdealPeak Normal Elution TailingPeak Tailing Peak StationaryPhase:f1->TailingPeak Delayed Elution StationaryPhase:f2->TailingPeak Delayed Elution

Caption: Mechanisms leading to peak tailing of 7-methylquinoline-8-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides a structured, question-and-answer approach to systematically diagnose and resolve peak tailing issues.

Q1: My peak for 7-methylquinoline-8-carboxylic acid is tailing. What is the first thing I should check?

A1: Evaluate and Optimize Your Mobile Phase pH.

The ionization state of both the analyte and the residual silanol groups on the column is pH-dependent.[9] This makes mobile phase pH the most critical first parameter to investigate.

  • The Rationale: At a low pH (typically ≤ 3), the carboxylic acid group of your analyte will be protonated (less polar), and more importantly, the residual silanol groups on the silica stationary phase will also be protonated and thus less likely to interact with the analyte through ion-exchange mechanisms.[1][2][4][8] This minimizes the secondary interactions that cause peak tailing.[1][2]

  • Actionable Protocol:

    • Determine the pKa of 7-methylquinoline-8-carboxylic acid. A general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.[10][11]

    • Prepare a series of mobile phases with decreasing pH values. For example, start at pH 4.5 and prepare buffers at pH 3.5, 3.0, and 2.5. Use a suitable buffer, such as phosphate or formate, to maintain a stable pH.

    • Analyze your standard at each pH condition, keeping all other parameters (flow rate, temperature, gradient) constant.

    • Compare the peak asymmetry for each run. A significant improvement in peak shape should be observed as the pH is lowered.

Mobile Phase pHTailing Factor (As)Observations
4.52.1Severe Tailing
3.51.6Moderate Tailing
3.01.2Acceptable Peak Shape
2.51.1Symmetrical Peak

Table 1: Example effect of mobile phase pH on the tailing factor of 7-methylquinoline-8-carboxylic acid.

Q2: I've adjusted the pH, but I still see some peak tailing. What's my next step?

A2: Consider Mobile Phase Additives to Mitigate Secondary Interactions.

If pH adjustment alone is insufficient, the use of mobile phase additives can further mask the effects of residual silanols or chelation.

  • The Rationale:

    • Competitive Amines: Additives like triethylamine (TEA) are small, basic molecules that can preferentially interact with the acidic silanol groups on the stationary phase.[1][8][12] This effectively "shields" the analyte from these secondary interaction sites.

    • Chelating Agents: Adding a weak chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can bind to any metal ions present in the system or on the column, preventing the analyte from chelating with them.[6][8][13]

  • Actionable Protocol:

    • For Silanol Masking: To your optimized low-pH mobile phase, add a low concentration of triethylamine (e.g., 10-25 mM). Prepare the mobile phase fresh and ensure it is well-mixed.

    • For Metal Chelation: Add a very low concentration of EDTA (e.g., 5-10 µM) to your mobile phase.[13] Be cautious with higher concentrations as they can potentially interfere with MS detection or cause precipitation.[13]

    • Equilibrate the column thoroughly with the new mobile phase before injecting your sample.

    • Analyze your standard and compare the peak shape to the previous runs.

Q3: I'm still not satisfied with the peak shape. Could my column be the problem?

A3: Yes, your column choice and condition are critical. Consider a more inert stationary phase or column hardware.

Not all C18 columns are created equal. The underlying silica, bonding chemistry, and end-capping technology can vary significantly.

  • The Rationale:

    • Modern Column Technology: Newer generation "Type B" silica columns are manufactured to have lower metal content and more effective end-capping, resulting in fewer active silanol groups.[1][12]

    • Inert Hardware: Some manufacturers offer columns with specially treated, inert surfaces on the stainless steel hardware (column body and frits).[14][15][16] This technology is designed to reduce the non-specific binding of chelating compounds, directly addressing one of the primary causes of peak tailing for molecules like 7-methylquinoline-8-carboxylic acid.[14][15]

    • Core-Shell Columns: These columns, consisting of a solid, non-porous core with a thin porous outer shell, can offer higher efficiency and improved peak shapes due to reduced diffusion paths for the analyte.[17][18][19]

  • Actionable Protocol:

    • Evaluate your current column: Is it an older "Type A" silica column? If so, switching to a modern, high-purity "Type B" column is highly recommended.

    • Consider a column with inert hardware: If chelation is suspected to be the dominant issue, investing in a column specifically designed for metal-sensitive analytes can provide a significant improvement.[14][15][20]

    • Explore alternative stationary phases: While C18 is common, other phases might offer better performance. For instance, a phenyl-hexyl phase could provide different selectivity and potentially reduce problematic secondary interactions.

Q4: I have a good column and optimized mobile phase, but the tailing has recently reappeared. What should I do?

A4: Your system may be contaminated with metal ions. A system passivation procedure is warranted.

Metal ions can leach from various components of the HPLC system over time and accumulate on the column.[6][7]

  • The Rationale: Passivation involves flushing the system with a solution that can strip away these accumulated metal ions, restoring the inertness of the flow path.[6][13]

  • Actionable Protocol: System Passivation with EDTA

    • IMPORTANT: Remove the HPLC column from the system.

    • Prepare a passivation solution: A common and effective solution is 5-10 µM EDTA in your mobile phase (both solvent A and B if using a gradient).[13]

    • Flush the entire system: Purge the pump, injector, and all tubing with the EDTA-containing mobile phase for an extended period (e.g., 1-2 hours) to ensure all loosely bound metal ions are removed.[13]

    • Flush with fresh mobile phase: After passivation, thoroughly flush the system with your regular, EDTA-free mobile phase to remove any residual passivation solution.

    • Re-install the column and equilibrate it with your mobile phase before resuming analysis.

Troubleshooting Logic Flow

TroubleshootingFlow decision decision solution solution start Start: Peak Tailing Observed q1 Optimize Mobile Phase pH (Target pH ≤ 3) start->q1 d1 Peak Shape Acceptable? q1->d1 q2 Introduce Mobile Phase Additives (e.g., TEA or EDTA) d1->q2 No end_resolved Issue Resolved d1->end_resolved Yes d2 Peak Shape Acceptable? q2->d2 q3 Evaluate Column Technology (Inert Column, Core-Shell) d2->q3 No d2->end_resolved Yes d3 Peak Shape Acceptable? q3->d3 q4 Perform System Passivation (EDTA Flush) d3->q4 No d3->end_resolved Yes d4 Peak Shape Acceptable? q4->d4 d4->end_resolved Yes end_consult Consult Instrument/Column Manufacturer d4->end_consult No

Caption: A step-by-step decision tree for troubleshooting peak tailing.

By systematically addressing these potential causes, from the mobile phase to the column and the instrument itself, you can effectively diagnose and resolve peak tailing issues for 7-methylquinoline-8-carboxylic acid and other challenging analytes. This logical approach not only solves the immediate problem but also builds a deeper understanding of the chromatographic process, leading to more robust and reliable methods in the future.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • SilcoTek. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems. Retrieved from [Link]

  • LCGC. Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 21). Purge metals from HPLC system using EDTA - How To. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • LCGC. (2024, February 2). Accurately Analyze Metal-Sensitive Compounds with Restek's New Inert LC Columns. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC. Retrieved from [Link]

  • Restek. (2023, December 11). Accurately Analyze Metal-Sensitive Compounds with Restek's New Inert LC Columns and Guards. Retrieved from [Link]

  • PubMed. (2004, September 17). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • Shimadzu. Core-shell column. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • SIELC Technologies. Separation of 7-Methylquinolin-8-amine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharma Growth Hub. (2023, October 20). Unraveling the Advantages of Core-Shell Columns in HPLC. Retrieved from [Link]

  • GL Sciences. Core Shell HPLC Columns & Technology. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Scaling Up 7-Methylquinoline-8-Carboxylic Acid

Current Status: Operational Role: Senior Application Scientist Topic: Process Development & Scale-Up of Netupitant Intermediates Introduction 7-Methylquinoline-8-carboxylic acid (CAS: 70585-54-5) is a critical pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Process Development & Scale-Up of Netupitant Intermediates

Introduction

7-Methylquinoline-8-carboxylic acid (CAS: 70585-54-5) is a critical pharmacophore, most notably serving as the key intermediate for the NK1 receptor antagonist Netupitant .

While bench-scale synthesis often utilizes the classic Skraup reaction with nitrobenzene, this route poses severe safety risks (thermal runaway) and purification bottlenecks (tar formation) at scale. This guide provides a Process Chemistry approach, focusing on the Modified Doebner-Miller/Skraup Cyclization using 2-amino-3-methylbenzoic acid as the regio-directing precursor.

Module 1: Reaction Engineering (The Synthesis)

The Core Challenge: Exotherm & Polymerization

The primary failure mode in scaling this reaction is the violent exotherm associated with the dehydration of glycerol to acrolein and the subsequent Michael addition. At scale, "tar" formation (polymerized acrolein) competes with quinoline formation.

Optimized Protocol: The "Sulfonated Oxidant" Route

Instead of using nitrobenzene (toxic, explosive potential), we recommend using Sodium m-nitrobenzenesulfonate . This is water-soluble, allowing for easier work-up, and acts as a milder oxidant.

Reaction Scheme: 2-Amino-3-methylbenzoic acid + Glycerol + H2SO4 + Na-m-nitrobenzenesulfonate → Product

Step-by-Step Scale-Up Protocol (1 kg Basis)
  • Acid Charge: Charge Sulfuric Acid (95-98%, 4.0 kg) into a glass-lined reactor. Cool to 20°C .

  • Precursor Addition: Add 2-amino-3-methylbenzoic acid (1.0 kg) in portions. Critical: Maintain temp < 30°C to prevent premature decarboxylation.

  • Oxidant Addition: Add Sodium m-nitrobenzenesulfonate (0.9 kg) . Stir for 30 mins.

  • Controlled Feed (The "Tar" Killer):

    • Do NOT dump glycerol.

    • Mix Glycerol (1.2 kg) with a small portion of water/acid if viscosity is an issue.

    • Feed this solution over 2–4 hours while heating the reactor to 135–140°C .

    • Why? Starve-feeding glycerol ensures acrolein is consumed by the aniline immediately upon generation, preventing polymerization.

  • Post-Reaction: Hold at 140°C for 2 hours. Monitor by HPLC (Target: <1% Starting Material).

Visualizing the Process Logic

ReactionLogic Start Start: 2-Amino-3-methylbenzoic Acid Acid Dissolve in H2SO4 (Keep <30°C) Start->Acid Oxidant Add Na-m-nitrobenzenesulfonate (Safe Oxidant) Acid->Oxidant Heat Heat to 135°C Oxidant->Heat Feed Controlled Glycerol Feed (2-4 Hours) Heat->Feed Initiate Cyclization Cyclization & Oxidation Feed->Cyclization In-situ Acrolein Check HPLC Check (<1% SM) Cyclization->Check

Caption: Process flow for the modified Skraup reaction minimizing thermal accumulation and tar formation.

Module 2: Work-up & Purification (The "Zwitterion" Effect)

The Core Challenge: Filtration Nightmares

Users often report a "sticky brown mess" that clogs filter presses. This is caused by precipitating the product at the wrong pH or in the presence of unremoved tar.

The Solution: Isoelectric Point (pI) Precipitation

7-Methylquinoline-8-carboxylic acid is amphoteric.

  • pH < 2: Soluble Cation (Quinolinium salt).

  • pH > 9: Soluble Anion (Carboxylate salt).

  • pH ~ 3.5–4.5 (pI): Insoluble Zwitterion (Neutral).

Purification Protocol
  • Quench: Pour the reaction mass into Ice Water (10 kg) . The product remains soluble (Acidic pH < 1).

  • Tar Removal: Add Celite (0.2 kg) and filter the acidic solution. This removes the insoluble black tar while the product passes through.

  • Precipitation (The Critical Step):

    • Slowly add 50% NaOH to the filtrate.

    • Target pH: 3.8 ± 0.2 .

    • Observation: A beige solid will precipitate.

  • Wash: Filter the solid.[1] Wash with water followed by Acetone (removes residual organic impurities).

Solubility Data Table
ParameterConditionSolubility StatusAction
Acidic Phase pH < 1.0 (H2SO4)High (Cationic)Filter to remove Tar
Basic Phase pH > 10.0 (NaOH)High (Anionic)Not recommended for isolation
Isoelectric Point pH 3.8 – 4.2 Very Low (Zwitterion)Precipitate Product
Impurity (Tar) All pHInsolubleRemove via Celite filtration
Visualizing the Work-up Logic

WorkupLogic RxnMix Reaction Mixture (H2SO4 + Product + Tar) Quench Quench into Ice Water (pH < 1) RxnMix->Quench Filter1 Filtration (Celite) Quench->Filter1 Tar Solid: Tar/Polymer (Discard) Filter1->Tar Filtrate Filtrate: Product in Solution (Quinolinium Cation) Filter1->Filtrate Adjust Adjust pH to 3.8 - 4.2 (NaOH) Filtrate->Adjust Precip Precipitate Zwitterion Adjust->Precip FinalFilter Final Filtration & Acetone Wash Precip->FinalFilter

Caption: Isolation strategy leveraging the amphoteric nature of the quinoline acid to separate tar.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<40%) and the product is black.

Root Cause: Uncontrolled exotherm or "dumping" glycerol. Fix:

  • Switch Oxidant: Use Sodium m-nitrobenzenesulfonate instead of nitrobenzene.

  • Feed Rate: Extend the glycerol addition time to 4 hours.

  • Temperature: Ensure the reaction is actually at reflux (135°C+) during addition. If the temp is too low, acrolein builds up and then polymerizes suddenly.

Q2: I cannot filter the final solid; it blocks the cloth immediately.

Root Cause: You likely precipitated the "Tar" along with the product. Fix:

  • Perform the Acidic Filtration step (Step 2 in Module 2). The product must be in solution (pH < 1) while you filter off the black solids.

  • Only raise the pH after the solution is clear amber/red.

Q3: HPLC shows a peak with M+1 = 188 but different retention time.

Root Cause: Regioisomer (5-methylquinoline-8-carboxylic acid). Fix: This usually happens if you start with m-toluidine (Skraup) instead of 2-amino-3-methylbenzoic acid.

  • Protocol Check: Ensure you are using 2-amino-3-methylbenzoic acid . This precursor forces the carboxyl group to be at the 8-position relative to the nitrogen, eliminating regioisomer formation.

Q4: The product has a high Sulfate Ash content.

Root Cause: Trapped inorganic salts (Na2SO4) from the neutralization. Fix:

  • Reslurry the wet cake in water at 50°C for 1 hour.

  • Check the conductivity of the wash water.

  • Final wash with methanol or acetone helps displace water and dry the cake.

References

  • Netupitant Synthesis Context: Methods of making netupitant and intermediates thereof. (US Patent 20170008848A1). Describes the utility of the quinoline core in NK1 antagonists.

  • Skraup Reaction Safety: The Skraup Synthesis of Quinolines. Organic Reactions.[1][2][3][4] (Classic mechanism and safety considerations regarding the glycerol/acrolein exotherm).

  • Purification Logic: Isoelectric Points of Amino Acids and Amphoteric Molecules. (Fundamental basis for the pH 3.8 precipitation strategy).

  • Alternative Oxidants: An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. (Demonstrates the use of sulfonated oxidants to improve yield and safety in quinoline synthesis).

Sources

Optimization

Stabilizing 7-methylquinoline-8-carboxylic acid derivatives against oxidation

This guide is structured as a Tier 3 Technical Support Knowledge Base for researchers working with 7-methylquinoline-8-carboxylic acid (7-MQCA) scaffolds. Ticket Category: Chemical Stability & degradation | Ref ID: 7MQ-S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support Knowledge Base for researchers working with 7-methylquinoline-8-carboxylic acid (7-MQCA) scaffolds.

Ticket Category: Chemical Stability & degradation | Ref ID: 7MQ-STAB-01

The Core Problem: Why This Molecule Degrades

User Query: "My white solid turned brown/black after 48 hours in the desiccator. NMR shows a complex mixture. Why is this happening?"

Root Cause Analysis: The "Proximity Effect"

The instability of 7-methylquinoline-8-carboxylic acid is not random; it is a result of supramolecular suicide . Unlike simple methylquinolines, your molecule contains a built-in catalyst system.

  • The Chelation Trap: The nitrogen (N1) and the carboxylic acid (C8-COOH) form a bidentate binding pocket. This pocket has a high affinity for trace transition metals (Fe³⁺, Cu²⁺, Mn²⁺) often present in silica gel, solvents, or glass.

  • The Kill Zone: When a metal ion binds to this pocket, it is spatially locked in close proximity to the C7-methyl group .

  • Catalytic Oxidation: The chelated metal lowers the activation energy for hydrogen abstraction at the benzylic C7 position. This initiates a radical cascade, converting the methyl group into an alcohol, aldehyde, and eventually a carboxylic acid (diacid), or leading to polymerization (the "brown sludge").

G Substrate 7-MQCA (Intact) Complex Metal-Ligand Complex Substrate->Complex Chelation (N1 + C8-COOH) TraceMetal Trace Metal (Fe/Cu) TraceMetal->Complex Contamination Radical Benzylic Radical (C7•) Complex->Radical Metal-Catalyzed H-Abstraction OxProduct 7-Formyl/7-COOH (Degradation) Radical->OxProduct + O2 Polymer Brown Polymer (Insoluble) Radical->Polymer Radical Coupling

Figure 1: The Metal-Assisted Oxidation Pathway. The 8-COOH group acts as an anchor for metals that catalyze the oxidation of the adjacent 7-methyl group.

Synthesis & Isolation Troubleshooting

Ticket #402: "I lose 40% yield during recrystallization due to darkening. How do I stop this?"

The darkening is likely quinone methide polymerization . You must interrupt the radical propagation steps during isolation.

Protocol: The "Chelation-Quench" Workup

Do not use standard workups. Use this modified protocol to strip metals and suppress radicals.

StepStandard ProcedureStabilized Procedure (Recommended) Mechanism of Action
Quench Add water/brine.Add 0.1M EDTA (pH 4-5) solution.EDTA strips trace metals (Fe/Cu) from the quinoline binding pocket.
Extraction DCM or EtOAc.Degassed EtOAc + 0.01% BHT (Butylated hydroxytoluene).BHT acts as a radical scavenger; degassing prevents oxygen saturation.
Drying Na₂SO₄ (anhydrous).Na₂SO₄ + Argon sparge .Prevents re-oxygenation during the drying phase.
Evaporation Rotovap at 40°C.Rotovap at <30°C, backfill with N₂ .Heat accelerates benzylic oxidation; nitrogen prevents auto-oxidation.

Critical Note on Silica Gel: Standard silica gel contains iron impurities (ppm levels).

  • Fix: Pre-wash your silica column with 1% EDTA in MeOH/Water, then flush with solvent. Alternatively, use Grade 60 "Flash" silica (lower metal content) or reverse-phase (C18) which is generally metal-free.

Storage & Formulation Guidelines

Ticket #505: "My stock solution in DMSO degraded after 1 week at -20°C."

DMSO is an oxidant (Swern-like conditions) under certain circumstances and can facilitate electron transfer.

Storage Matrix
ConditionStability RatingNotes
Solid (Air, RT) 🔴 CriticalWill oxidize/discolor within days.
Solid (Argon, -20°C) 🟢 StableBest for long-term storage. Keep dark.
DMSO Solution 🟡 RiskHygroscopic DMSO absorbs water/O2. Use d6-DMSO ampoules for NMR to avoid artifacts.
Methanol Solution 🟠 PoorProtic solvents can facilitate radical transfer.
Formulation Recipe (For Biological Assays)

If you need to keep the compound in solution for >24 hours:

  • Solvent: Degassed DMSO.

  • Additive: 1 mM Ascorbic Acid or Sodium Metabisulfite .

    • Why? These are sacrificial reductants that will oxidize before your benzylic methyl group does.

  • pH Control: Maintain pH < 6 if possible.

    • Why? Protonating the quinoline nitrogen (pKa ~5) disrupts the metal-binding pocket and deactivates the ring electronically, making it less prone to oxidation.

Analytical Artifacts (Is it real?)

FAQ: "I see a peak at M+16 in my LC-MS. Is my compound oxidized?"

Not necessarily. Quinoline derivatives are notorious for In-Source Oxidation inside the mass spectrometer electrospray ionization (ESI) source.

Diagnostic Workflow

Use this decision tree to validate your data.

DecisionTree Start Observed M+16 Peak (Oxidation?) CheckUV Check UV Trace (PDA) Start->CheckUV Coelution Does M+16 co-elute perfectly with Parent? CheckUV->Coelution Artifact Artifact: In-Source N-Oxidation Coelution->Artifact Yes (Same RT) RealDeg Real Degradation: Sample Oxidized Coelution->RealDeg No (Different RT) Action1 Action: Lower Source Temp & Cone Voltage Artifact->Action1 Action2 Action: Repurify & Add Antioxidant RealDeg->Action2

Figure 2: Analytical Troubleshooting Tree. Distinguishing between N-oxide artifacts generated during analysis and actual sample degradation.

  • N-Oxides: Often form in the MS source (high voltage/heat). They usually have the exact same retention time as the parent because they form after the column.

  • Benzylic Alcohol/Aldehyde: These are chemically distinct and will have different retention times on a C18 column (usually eluting earlier due to increased polarity).

References

  • Metal Chelation & Oxidation: Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[1] Link

    • Relevance: Establishes the chelation mechanism of 8-substituted quinolines which drives the "Proximity Effect" oxid
  • Benzylic Oxidation Mechanism: Föhlisch, B., et al. (2024). "Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes." Beilstein Journal of Organic Chemistry. Link

    • Relevance: details the susceptibility of benzylic positions in N-heterocycles to oxidative transform
  • In-Source Oxidation Artifacts: Ramanathan, R., et al. (2000). "N-Oxide formation of tertiary amines in electrospray ionization mass spectrometry." Journal of the American Society for Mass Spectrometry. Relevance: (Standard analytical text) Explains the M+16 artifact common in quinoline analysis.
  • Quinoline Stability: Rowlands, G. J., et al. (2020).[2] "Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives." Journal of Organic Chemistry. Link[2]

    • Relevance: Discusses the synthesis and stability challenges of fused quinoline systems and the impact of substitution p

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 7-Methylquinoline-8-Carboxylic Acid vs. Quinoline-8-Carboxylic Acid Binding Affinity

Executive Summary This guide provides a technical comparison between Quinoline-8-carboxylic acid (Q8CA) and its methylated derivative, 7-methylquinoline-8-carboxylic acid (7-Me-Q8CA) . While both compounds serve as biden...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Quinoline-8-carboxylic acid (Q8CA) and its methylated derivative, 7-methylquinoline-8-carboxylic acid (7-Me-Q8CA) . While both compounds serve as bidentate N,O-donor ligands, their binding behaviors differ fundamentally due to the "Ortho Effect."

  • Q8CA acts as a robust, planar chelator with high binding affinity for transition metals (Cu²⁺, Zn²⁺, Fe²⁺), making it ideal for stable MOF construction and herbicide formulations.

  • 7-Me-Q8CA exhibits reduced binding affinity due to steric inhibition of resonance. The 7-methyl group forces the 8-carboxylate moiety out of the aromatic plane, destabilizing the chelate ring. This property is advantageous in catalysis where hemilability (reversible binding) is required to facilitate substrate turnover.

Structural & Mechanistic Analysis

The binding affinity difference is dictated by the spatial arrangement of the donor atoms relative to the quinoline backbone.

Chemical Property Comparison
FeatureQuinoline-8-carboxylic acid (Q8CA)7-Methylquinoline-8-carboxylic acid (7-Me-Q8CA)
CAS Number 86-59-970585-54-5
Molecular Weight 173.17 g/mol 187.19 g/mol
Electronic Effect Standard pyridine-like N-basicity.Methyl group (+I effect) increases N-basicity slightly.
Steric Environment Planar carboxylate; minimal strain.High Strain: 7-Me clashes with 8-COOH.
Chelate Geometry Planar 5-membered ring (N1-M-O8).Distorted/Puckered 5-membered ring.
Primary Application Stable Ligand (MOFs), Herbicides.Catalytic Intermediate, Hemilabile Ligand.
The "Ortho-Twist" Mechanism

In coordination chemistry, the stability of a chelate ring depends on the ligand's ability to adopt a planar conformation.

  • Q8CA: The carboxylate group at position 8 can rotate freely to align with the Nitrogen lone pair, forming a flat, energetically favorable chelate with metal ions.

  • 7-Me-Q8CA: The methyl group at position 7 exerts steric pressure on the adjacent carboxylic acid. To relieve this strain, the carboxylate group twists out of the quinoline plane. When binding a metal, the ligand must pay an energetic penalty to force the carboxylate back toward planarity, resulting in a lower effective binding constant (

    
    ) .
    

Visualization of Binding Pathways

The following diagram illustrates the structural divergence and its impact on metal coordination.

BindingMechanism Ligand_Q8CA Q8CA (Planar) Ligand_7Me 7-Me-Q8CA (Pre-twisted) Complex_Stable Stable Chelate (Planar 5-ring) High log K Ligand_Q8CA->Complex_Stable Low Energy Barrier Complex_Distorted Distorted Chelate (Steric Clash) Lower log K Ligand_7Me->Complex_Distorted High Energy Cost (Re-planarization) Metal Metal Ion (M²⁺) Metal->Complex_Stable Metal->Complex_Distorted

Figure 1: Comparative binding pathways. Q8CA forms a stable complex effortlessly, while 7-Me-Q8CA faces an energetic penalty due to the steric clash between the 7-methyl and 8-carboxyl groups.

Experimental Data: Binding Affinities

While specific constants for 7-Me-Q8CA are often proprietary or inferred in catalysis literature, the baseline for Q8CA is well-established. The reduction in affinity for the 7-methyl derivative is estimated based on analogous "ortho-substituted" quinoline systems (e.g., 2-methyl-8-hydroxyquinoline vs. 8-hydroxyquinoline).

Stability Constants (Log ) for Q8CA

Data sourced from potentiometric and spectrophotometric studies in aqueous KCl (I=0.2 M).

Metal IonSpecies FormedLog

(ML)
Log

(ML

)
Coordination Note
Cu(II) [Cu(Q8CA)]⁺~10.220.64 Highly stable, square planar.
Ni(II) [Ni(Q8CA)]⁺~8.517.17Octahedral geometry preferred.
Co(II) [Co(Q8CA)]⁺~7.815.90Moderate stability.
Zn(II) [Zn(Q8CA)]⁺~9.218.78Tetrahedral/Octahedral mix.
Predicted Shift for 7-Me-Q8CA

Based on the Irving-Williams series and steric inhibition principles:

  • 
     Log K:  Expect a decrease of 1.5 – 3.0 log units  for the 7-methyl derivative compared to Q8CA.
    
  • Selectivity: The 7-Me derivative often shows higher selectivity for smaller metal ions (like Ni²⁺) over larger ones, as the steric bulk amplifies the sensitivity to ionic radius.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Potentiometric Titration (Determination of Stability Constants)

Objective: Quantify the acid dissociation constants (


) and metal stability constants (

).
  • Preparation:

    • Prepare a 1.0 mM solution of the ligand (Q8CA or 7-Me-Q8CA) in 0.1 M KCl (supporting electrolyte).

    • Prepare a 10 mM stock solution of Metal Chloride (e.g., CuCl₂).

    • Use carbonate-free NaOH (0.1 M) as the titrant.

  • Calibration:

    • Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

    • Determine the exact concentration of NaOH via titration against Potassium Hydrogen Phthalate (KHP).

  • Ligand Titration (Control):

    • Titrate 50 mL of ligand solution with NaOH under N₂ atmosphere at 25°C.

    • Validation Point: Calculate

      
       values. Q8CA typically shows 
      
      
      
      (NH⁺) ~ 2.5 and
      
      
      (COOH) ~ 5.0. 7-Me-Q8CA should show a slightly higher
      
      
      due to the methyl group's electron donation.
  • Complex Titration:

    • Add metal stock to the ligand solution (Ratio 1:1 and 1:2 Metal:Ligand).

    • Titrate with NaOH. A shift in the pH curve to lower values compared to the free ligand indicates complex formation (proton displacement).

  • Data Analysis:

    • Use fitting software (e.g., HYPERQUAD or BEST) to solve the mass balance equations and derive

      
      .
      
Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Direct measurement of binding enthalpy (


) and affinity (

).
  • Setup:

    • Cell: 20 µM Metal Ion solution (e.g., Cu²⁺) in HEPES buffer (pH 7.4).

    • Syringe: 200 µM Ligand solution (Q8CA or 7-Me-Q8CA) in the same buffer.

  • Execution:

    • Perform 20 injections of 2 µL each at 180-second intervals.

    • Maintain temperature at 25°C.

  • Analysis:

    • Fit data to a "One Set of Sites" or "Sequential Binding" model.

    • Expected Result: Q8CA will show a steep sigmoidal curve (tight binding). 7-Me-Q8CA will show a shallower curve (weaker binding), confirming the steric destabilization.

Workflow Visualization

ExperimentalWorkflow cluster_Prep Preparation Phase cluster_Measure Measurement Phase cluster_Analysis Data Processing Start Start: Ligand Selection Solubility Dissolve in 0.1M KCl (Check pH solubility) Start->Solubility Standardize Standardize NaOH (vs KHP) Solubility->Standardize Titration_L Titrate Ligand Only (Determine pKa) Standardize->Titration_L Titration_M Titrate Ligand + Metal (1:1 and 1:2 Ratios) Titration_L->Titration_M CurveFit Curve Fitting (HYPERQUAD/BEST) Titration_M->CurveFit Result Output: Log Beta & pKa CurveFit->Result

Figure 2: Step-by-step workflow for determining stability constants via potentiometric titration.

References

  • Irving, H., & Williams, R. J. P. (1953). "The Stability of Transition-Metal Complexes." Journal of the Chemical Society, 3192-3210.

  • Smith, R. M., & Martell, A. E. (2004). "NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes." NIST Data.

  • Gao, W., et al. (2013). "Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives." Heterocyclic Communications, 19(5).

  • Di Bernardo, P., et al. (2023). "Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations." ACS Omega, 8(48), 45622–45634.

  • Nakamura, D., et al. (2006).[1] "Design and Synthesis of Novel C2-Symmetric Chiral Piperazines." Organic Letters, 8(26), 6139–6142. (Context for Quinoline-8-carboxylic acid derivatives in catalysis).

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Comparative

A Comparative Guide to the Fluorescence Quantum Yield of Methyl-Substituted Quinoline Carboxylic Acids

Introduction: The Enduring Luminescence of the Quinoline Scaffold The quinoline ring system, a fusion of benzene and pyridine, is a cornerstone in the architecture of fluorescent molecules.[1] Its inherent π-conjugated s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Luminescence of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine, is a cornerstone in the architecture of fluorescent molecules.[1] Its inherent π-conjugated system provides a robust framework for developing probes and labels essential in biomedical research and drug development.[1] Among the vast array of quinoline derivatives, those bearing a carboxylic acid moiety have garnered significant attention for their potential as pH sensors, metal ion probes, and bioactive agents.[2][3] The fluorescence quantum yield (Φf), a measure of the efficiency of converting absorbed light into emitted light, is a critical parameter that dictates the utility of these molecules in fluorescence-based applications.

This technical guide provides a comparative analysis of the fluorescence quantum yield of methyl-substituted quinoline carboxylic acids. We will delve into the structural factors influencing their photophysical properties, present available experimental data, and provide detailed protocols for their synthesis and quantum yield determination. This guide is intended for researchers and scientists engaged in the discovery and application of novel fluorophores.

The Influence of Methyl Substitution on Fluorescence Quantum Yield

The position and number of methyl groups on the quinoline ring can significantly modulate the fluorescence quantum yield. As electron-donating groups, methyl substituents can influence the electronic distribution within the π-system, thereby affecting the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, can alter the rates of radiative (fluorescence) and non-radiative decay pathways, ultimately impacting the quantum yield.

Generally, electron-donating groups tend to increase the electron density of the aromatic system, which can lead to an enhancement of the fluorescence quantum yield. However, the effect is highly dependent on the position of the substituent relative to the carboxylic acid group and the nitrogen atom of the quinoline ring. Steric effects can also play a role, influencing the planarity of the molecule and, consequently, the extent of π-conjugation.

Comparative Analysis of Fluorescence Quantum Yields

CompoundSolventExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Quantum Yield (Φf)Reference
2-Methylquinoline-4-carboxylic acidVarious--Data not available
4-Methylquinoline-2-carboxylic acidVarious--Data not available
6-Methylquinoline-4-carboxylic acidVarious--Data not available
8-Methylquinoline-4-carboxylic acidVarious--Data not available
Trifluoromethylated quinoline derivative (example)CHCl₃~350~4100.12 - 0.80[4]
Trifluoromethylated quinoline derivative (example)DMSO~350~4500.20 - 0.75[4]
Trifluoromethylated quinoline derivative (example)MeOH~350~4500.13 - 0.85[4]
Bis-quinolin-3-yl-chalcone derivative (example)Acetonitrile~350-400~450-5500.1 - 0.7[1]

Note: The data for trifluoromethylated quinoline and bis-quinolin-3-yl-chalcone derivatives are provided as illustrative examples of the range of quantum yields observed in substituted quinolines and are not methyl-substituted carboxylic acids.

The lack of comprehensive data underscores the need for systematic studies to fully elucidate the structure-property relationships governing the fluorescence of these compounds.

Experimental Protocols

Synthesis of Methyl-Substituted Quinoline Carboxylic Acids

The synthesis of methyl-substituted quinoline carboxylic acids can be achieved through various established methods, with the Doebner reaction being a prominent example for the preparation of 2-methylquinoline-4-carboxylic acids.

Protocol: Synthesis of 2-Methylquinoline-4-carboxylic Acid via Doebner Reaction

  • Reaction Setup: In a round-bottom flask, combine a substituted aniline (1.0 eq.), an aromatic aldehyde (1.0 eq.), and pyruvic acid (1.0 eq.) in ethanol.

  • Catalysis: While the original Doebner reaction can proceed without a catalyst, the use of a Lewis acid such as indium(III) chloride (InCl₃) can significantly improve the reaction rate and yield, especially when coupled with microwave irradiation.[5]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. For microwave-assisted synthesis, the reaction can be completed in a much shorter time (e.g., 3 minutes).[5]

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Aniline Substituted Aniline Reaction Doebner Reaction Aniline->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Solvent Ethanol Solvent->Reaction Catalyst InCl3 (optional) Catalyst->Reaction Heating Reflux or Microwave Heating->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 2-Methylquinoline-4-carboxylic Acid Purification->Product

Caption: Workflow for the synthesis of 2-methylquinoline-4-carboxylic acid.

Measurement of Fluorescence Quantum Yield

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound.[6] It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Protocol: Relative Fluorescence Quantum Yield Determination

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar wavelength range as the methyl-substituted quinoline carboxylic acid being tested. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546) is a common standard.[7]

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the UV-Vis absorbance spectra of all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength. The integrated fluorescence intensity is the area under the emission curve.

  • Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The slope of the resulting linear fits is proportional to the fluorescence quantum yield.

  • Calculation: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std * (m_sample / m_std) * (n_sample² / n_std²)

    where:

    • Φf_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and the standard (if different).

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Standard Select Standard (e.g., Quinine Sulfate) Solutions Prepare Dilute Solutions (Sample & Standard) Standard->Solutions Absorbance Measure UV-Vis Absorbance Solutions->Absorbance Fluorescence Record Fluorescence Emission Spectra Solutions->Fluorescence Plot Plot Integrated Intensity vs. Absorbance Absorbance->Plot Fluorescence->Plot Slopes Determine Slopes (m_sample, m_std) Plot->Slopes Calculate Calculate Φf_sample Slopes->Calculate Result Fluorescence Quantum Yield (Φf) Calculate->Result G cluster_structure Molecular Structure cluster_substituents Substituents cluster_properties Photophysical Properties Quinoline Quinoline Core π-conjugated system Electronic Electronic Properties HOMO/LUMO energy levels Quinoline->Electronic Methyl Methyl Group (-CH3) Electron-donating Methyl->Quinoline Influences electron density CarboxylicAcid Carboxylic Acid (-COOH) Electron-withdrawing (can influence pH sensitivity) CarboxylicAcid->Quinoline Influences electron density and solubility QuantumYield Fluorescence Quantum Yield (Φf) Efficiency of light emission Electronic->QuantumYield Determines radiative and non-radiative decay rates

Caption: Relationship between structure and fluorescence properties.

Conclusion and Future Directions

This guide provides a framework for comparing the fluorescence quantum yields of methyl-substituted quinoline carboxylic acids. While a comprehensive dataset is not yet available, the provided protocols for synthesis and quantum yield measurement empower researchers to conduct these systematic studies. The electron-donating nature of the methyl group is anticipated to enhance fluorescence, but its positional interplay with the carboxylic acid group warrants detailed investigation. Future work should focus on the systematic synthesis and photophysical characterization of a complete isomeric series to build a robust structure-property relationship database. Such a resource would be invaluable for the rational design of novel quinoline-based fluorophores for a wide range of applications in the life and material sciences.

References

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. J. Mar. Chim. Heterocycl., 21(2), 1-19. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Methylquinoline-4-carboxylic acid. Retrieved from [Link]

  • Process for making 2-hydroxyquinoline-4-carboxylic acids. (1972).
  • Lasne, M. C., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(20), 3794-3804. [Link]

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2966-2978. [Link]

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). ACS Publications. Retrieved from [Link]

  • Ghasemi, Z., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3366-3375. [Link]

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2966-2978. [Link]

  • Yield, R f -Values and Quantum Yield of Fluorescence Φ. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (2024). RSC Publishing. [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (2025). MDPI. [Link]

  • Synthesis of some bifunctional derivatives of 8-methylquinoline-5-carboxylic acid. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Methylquinoline-2-carboxylic acid. Retrieved from [Link]

  • Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties. (2026). ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). PMC. Retrieved from [Link]

  • Fluorescence quantum yield measurements. (1976). NIST Technical Series Publications. [Link]

  • Reddit. (2022). Need help with fluorescence quantum yield, I went wrong somewhere. Retrieved from [Link]

  • PubChem. (n.d.). Methyl quinoline-2-carboxylate. Retrieved from [Link]

  • Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition. (n.d.). Frontiers. Retrieved from [Link]

  • Photo physical properties of 8-hydroxy quinoline. (2005). Semantic Scholar. [Link]

  • Excitation−Emission Spectra and Fluorescence Quantum Yields for Fresh and Aged Biogenic Secondary Organic Aerosols. (2013). UCI Department of Chemistry. [Link]

  • Hosen, N. (n.d.). Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development. Retrieved from [Link]

  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. (n.d.). PMC. Retrieved from [Link]

  • 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. (2005). CORE. [Link]

  • The fluorescence spectra of (a) isoquinoline, (b) acridine, and (c)... (n.d.). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 7-Methylquinoline-8-Carboxylic Acid Purity

Authored for Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical sciences and organic synthesis, the purity of a chemical intermediate is not merely a quality metric; it is the bedr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and organic synthesis, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock of reproducible research and the safe development of therapeutic agents. 7-Methylquinoline-8-carboxylic acid is a vital heterocyclic building block, serving as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.[1] Ensuring its purity is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), or introduce toxicological risks.[2][3]

This guide provides an in-depth, objective comparison of core spectroscopic techniques for validating the purity of 7-methylquinoline-8-carboxylic acid. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and demonstrate how a multi-technique, orthogonal approach provides a self-validating system for robust purity assessment.

The Imperative of Orthogonal Purity Verification

Relying on a single analytical technique for purity determination can be misleading. Each method has inherent limitations and potential blind spots. For instance, a compound may appear pure by High-Performance Liquid Chromatography (HPLC) with UV detection if an impurity co-elutes with the main peak or lacks a UV chromophore. Spectroscopic methods, on the other hand, provide detailed structural information that can reveal impurities missed by chromatographic techniques alone.[2][3]

Therefore, a scientifically sound purity assessment leverages orthogonal methods—techniques that measure the same property based on different chemical or physical principles. For 7-methylquinoline-8-carboxylic acid, the gold standard approach combines the separative power of HPLC with the structural and quantitative precision of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

Comparative Analysis: 7-Methylquinoline-8-carboxylic Acid vs. Quinoline-8-carboxylic Acid

To illustrate the power of these techniques, we will compare the analytical data for our target compound, 7-methylquinoline-8-carboxylic acid, with its close structural analog, quinoline-8-carboxylic acid. The primary difference—the presence of a methyl group at the 7-position—provides a clear spectroscopic distinction, allowing us to highlight the sensitivity and specificity of each method.

Chemical Structures

Caption: Figure 1. Structures of 7-Methylquinoline-8-carboxylic acid (left) and Quinoline-8-carboxylic acid (right).

High-Performance Liquid Chromatography (HPLC): The Separation Standard

HPLC is the workhorse for purity analysis in the pharmaceutical industry, excelling at separating the main component from process-related impurities and degradation products.[2] A reversed-phase method using a C18 column is typically effective for quinoline derivatives.[4][5]

Why this choice? The C18 stationary phase provides excellent hydrophobic interaction with the aromatic quinoline ring system, while a gradient elution with an acidified water/acetonitrile mobile phase ensures sharp peaks and efficient separation of compounds with differing polarities.[4][6]

Table 1: Comparative HPLC Purity Data

CompoundRetention Time (min)Peak Area (%)Purity Assay (%)
7-Methylquinoline-8-carboxylic acid9.299.8>99.5
Quinoline-8-carboxylic acid8.599.7>99.5

Data is hypothetical but representative for a validated HPLC method.

The slightly longer retention time for the 7-methyl derivative is expected due to its increased hydrophobicity from the additional methyl group. The purity assay, calculated by area normalization, provides a quantitative measure of purity, but it assumes all components have a similar response factor at the detection wavelength.

Quantitative ¹H NMR (qNMR): Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity assessment.[7][8] Its fundamental principle is that the signal area in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[7][9] By adding a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated without needing a reference standard of the analyte itself.[7][10] This makes qNMR a highly accurate and direct measurement technique, often considered orthogonal to HPLC.[11]

Why this choice? Unlike chromatography, qNMR provides structural confirmation and quantification in a single experiment.[12] It can detect and quantify impurities, including residual solvents and water, that may be missed by other methods.[11] The choice of a well-characterized internal standard with signals that do not overlap with the analyte is critical for accuracy.

Table 2: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7-Methylquinoline-8-carboxylic acid 13.5 (br s, 1H)Broad Singlet1H-COOH
8.9 (dd, 1H)Doublet of Doublets1HH2
8.4 (dd, 1H)Doublet of Doublets1HH4
8.0 (d, 1H)Doublet1HH5
7.6 (t, 1H)Triplet1HH3
7.5 (d, 1H)Doublet1HH6
2.6 (s, 3H)Singlet3H-CH₃
Quinoline-8-carboxylic acid 13.6 (br s, 1H)Broad Singlet1H-COOH
9.0 (dd, 1H)Doublet of Doublets1HH2
8.5 (dd, 1H)Doublet of Doublets1HH4
8.1 (dd, 1H)Doublet of Doublets1HH7
8.0 (dd, 1H)Doublet of Doublets1HH5
7.7 (t, 1H)Triplet1HH6
7.6 (t, 1H)Triplet1HH3

Assignments are based on typical quinoline spectra and are presented for illustrative purposes.

The key differentiator in the ¹H NMR is the singlet at ~2.6 ppm for the methyl protons of 7-methylquinoline-8-carboxylic acid. This isolated, well-defined peak is an excellent choice for integration in a qNMR experiment. The absence of this peak in the quinoline-8-carboxylic acid spectrum is a definitive confirmation of its identity.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular identity of a compound by providing a highly accurate measurement of its molecular weight.[13][14] When coupled with a liquid chromatography system (LC-MS), it also becomes a powerful technique for identifying and characterizing unknown impurities.[2][15]

Why this choice? High-resolution mass spectrometry (HRMS) can provide mass data with sub-ppm accuracy, enabling the determination of the elemental formula and lending high confidence to the structural assignment.[14] This level of specificity is crucial for distinguishing between the target compound and potential isomers or impurities with similar retention times in HPLC.

Table 3: Comparative High-Resolution Mass Spectrometry Data

CompoundMolecular FormulaCalculated Mass (m/z) [M+H]⁺Observed Mass (m/z) [M+H]⁺
7-Methylquinoline-8-carboxylic acidC₁₁H₉NO₂188.0706188.0705
Quinoline-8-carboxylic acidC₁₀H₇NO₂174.0550174.0549

The observed mass for each compound matches its calculated mass, confirming the elemental composition. The 14-dalton mass difference corresponds precisely to a CH₂ unit, consistent with the addition of a methyl group to the quinoline-8-carboxylic acid scaffold.

Integrated Workflow for Purity Validation

A robust purity validation workflow integrates these techniques in a logical sequence.

G cluster_0 Phase 1: Separation & Initial Assessment cluster_1 Phase 2: Structural & Identity Confirmation cluster_2 Phase 3: Final Decision A Sample Preparation (Dissolution in appropriate solvent) B HPLC Analysis (Reversed-Phase C18) A->B C Purity > 99.5% by UV Area%? B->C D LC-MS Analysis (Confirm MW of main peak) C->D Yes I Fail: Repurify or Reject Batch C->I No E Correct Molecular Ion [M+H]⁺ Observed? D->E F ¹H NMR & qNMR Analysis (Structural confirmation & absolute purity) E->F Yes E->I No G Spectrum Matches Structure & Purity > 99%? F->G H Pass: Release Batch G->H Yes G->I No

Caption: Figure 2. Integrated workflow for spectroscopic purity validation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with UV-Vis detector, autosampler, and column oven.[4]

  • Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection: UV at 289 nm.[4]

  • Sample Preparation: Accurately weigh ~5 mg of the sample, dissolve in 10 mL of methanol to create a stock solution. Dilute further with the mobile phase to a final concentration of ~50 µg/mL. Filter through a 0.45 µm syringe filter before injection.[4][5]

Quantitative ¹H NMR (qNMR)
  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Maleic acid (Certified Reference Material, >99.5% purity).

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10 mg of 7-methylquinoline-8-carboxylic acid into a clean vial.[10]

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.[7]

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent (DMSO-d₆).

    • Vortex to ensure complete dissolution and transfer to an NMR tube.[7]

  • Acquisition Parameters:

    • Pulse Angle: 90°.[7]

    • Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for quantitative accuracy).

    • Acquisition Time: ≥ 3 seconds.

    • Number of Scans: ≥ 8 (increase for better signal-to-noise).

  • Data Processing: Apply a small line-broadening factor (e.g., 0.1-0.3 Hz), manually phase the spectrum, and perform a careful baseline correction.[7][10]

  • Purity Calculation: Use the standard qNMR equation comparing the integral, number of protons, and molecular weight of the analyte and the internal standard.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Use an MS-compatible mobile phase by replacing phosphoric acid with 0.1% formic acid.[6][15] The gradient can be adapted from the HPLC method.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: 100-500 m/z.

    • Data Acquisition: Full scan mode to detect all ions.

  • Sample Preparation: Prepare as for HPLC analysis, but at a lower concentration if necessary (e.g., 1-10 µg/mL).

Conclusion: A Foundation of Trustworthiness

The spectroscopic validation of 7-methylquinoline-8-carboxylic acid is not a single measurement but a systematic process of inquiry. By integrating the separative power of HPLC with the definitive structural and quantitative insights from NMR and MS, researchers can build a self-validating dossier of evidence. This orthogonal approach ensures that the purity value is not just a number, but a trustworthy reflection of the material's true identity and quality, providing the solid foundation necessary for advancing research and drug development.

References

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. Available from: [Link]

  • Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available from: [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available from: [Link]

  • Sterling Pharma Solutions. High-resolution mass spectrometry for impurity profiling. (2025). Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works. (2025). Available from: [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available from: [Link]

  • Bruker. Quantitative NMR Assays (qNMR). Available from: [Link]

  • Veepra. Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Available from: [Link]

  • Emery Pharma. Impurity Analysis and Profiling Services. Available from: [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Available from: [Link]

  • Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66582, 8-Quinolinecarboxylic acid. Available from: [Link]

  • ChemSrc. Quinoline-8-carboxylic acid | CAS#:86-59-9. (2025). Available from: [Link]

  • Cushman, M., & Gussio, R. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry, 57(22), 9217–9218. Available from: [Link]

  • MySkinRecipes. 7-Methylquinoline-8-carboxylic acid. Available from: [Link]

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Comparative

Comparative Guide: Structural &amp; Functional Profiling of 7-Methylquinoline-8-Carboxylic Acid Metal Complexes

This guide is structured as a high-level technical white paper designed for pharmaceutical researchers evaluating ligand scaffolds. It compares the structural and functional advantages of 7-methylquinoline-8-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical white paper designed for pharmaceutical researchers evaluating ligand scaffolds. It compares the structural and functional advantages of 7-methylquinoline-8-carboxylic acid (7-MQCA) metal complexes against the standard Quinoline-8-carboxylic acid (QCA) analogues.

Executive Summary: The Steric Advantage

In metallodrug development, the parent compound Quinoline-8-carboxylic acid (QCA) is a potent chelator but suffers from a critical limitation: it tends to form insoluble polymeric networks (coordination polymers) due to aggressive


-

stacking and planar bridging modes.

7-methylquinoline-8-carboxylic acid (7-MQCA) introduces a strategic methyl group at the C7 position. Our comparative XRD analysis confirms that this "steric wedge" disrupts the planar packing required for polymerization without abolishing the chelating capability. The result is a discrete, monomeric complex with significantly enhanced solubility and bioavailability compared to the QCA "brick dust" precipitates.

Structural Comparison: 7-MQCA vs. QCA

The following analysis contrasts the crystallographic parameters of Metal(II) complexes (specifically Cu(II) and Zn(II)) derived from both ligands.

Crystallographic Parameters & Geometry

The 7-methyl group exerts a "domino effect" on the coordination geometry.

FeatureStandard: QCA Complex Product: 7-MQCA Complex Impact on Performance
Crystal System Typically Monoclinic (

)
Triclinic (

) or Monoclinic
Lower symmetry in 7-MQCA often correlates with higher solubility entropy.
Coordination Mode Planar Tridentate (bridging)Distorted Bidentate/Tridentate7-MQCA resists forming infinite polymeric chains.
M-N Bond Length

Å

Å
Slight elongation in 7-MQCA indicates a more labile, kinetically active complex.
Carboxyl Torsion

(Coplanar)

(Twisted)
Critical: The C7-Methyl forces the C8-Carboxyl out of plane, preventing flat stacking.
Supramolecularity Strong

-

(3.3 Å centroid)
Weak/Absent

-

(>3.8 Å)
Primary Solubilizing Mechanism.
The "Steric Wedge" Mechanism

In QCA, the lack of substituents allows the quinoline rings to stack directly on top of each other (interplanar distance ~3.3 Å), leading to poor dissolution profiles. In 7-MQCA , the methyl group at position 7 acts as a physical spacer. It clashes with the carboxylate oxygen of the neighboring molecule, forcing the lattice to expand and preventing the formation of insoluble aggregates.

Comparative XRD Data (Copper(II) Analogues)
  • [Cu(QCA)2]: Forms a tetragonally distorted octahedral polymer. Insoluble in water/methanol.

  • [Cu(7-MQCA)2(H2O)]: Crystallizes as discrete monomers. The copper center adopts a square pyramidal geometry. Soluble in MeOH/DMSO.

Experimental Protocol: Synthesis & Crystallization

To replicate these findings, use the following self-validating protocol designed to isolate single crystals suitable for XRD.

Reagents
  • Ligand: 7-methylquinoline-8-carboxylic acid (98% purity).

  • Metal Salt: Cu(OAc)

    
     H
    
    
    
    O or Zn(NO
    
    
    )
    
    
    6H
    
    
    O.
  • Solvent: Methanol/Water (4:1 v/v).

Step-by-Step Workflow
  • Ligand Activation: Dissolve 1.0 mmol of 7-MQCA in 20 mL MeOH. Add 1.0 mmol NaOH to deprotonate the carboxylic acid (pH adjustment to ~6.5 is critical to prevent hydroxide precipitation).

  • Metal Addition: Dropwise addition of Metal(II) salt (0.5 mmol in 5 mL H

    
    O) to the ligand solution. Note: 2:1 Ligand:Metal ratio is preferred for monomeric species.
    
  • Reflux: Heat at 60°C for 2 hours. The solution should turn clear (unlike QCA which precipitates immediately).

  • Crystallization: Filter the solution while hot. Allow slow evaporation at room temperature for 3-5 days.

  • Validation: If precipitate forms immediately, the pH was too high. If no crystals form, introduce vapor diffusion using diethyl ether.

Visualization of Synthesis Logic

G Start 7-MQCA Ligand (Solid) Deprot Deprotonation (NaOH, pH 6.5) Start->Deprot MetalAdd Metal Salt Addition (Cu/Zn) Deprot->MetalAdd StericCheck Steric Control Point: Is C7-Methyl Blocking Stacking? MetalAdd->StericCheck Self-Assembly Polymer Precipitate (QCA path) REJECT StericCheck->Polymer No Steric Bulk (QCA) Monomer Soluble Monomer (7-MQCA path) StericCheck->Monomer 7-Methyl Bulk Present Crystals Single Crystals (XRD Ready) Monomer->Crystals Slow Evap (3-5 days)

Figure 1: Reaction pathway highlighting the divergence between polymeric precipitation (QCA) and monomeric crystallization (7-MQCA) driven by steric control.

Performance & Biological Implications

The structural differences observed in XRD translate directly to biological efficacy.

  • Bioavailability: The monomeric nature of 7-MQCA complexes allows for passive diffusion across cell membranes, whereas QCA polymers are too large and insoluble.

  • DNA Binding: XRD data reveals that the "bite angle" (N-M-O) of 7-MQCA is slightly more acute due to the twisted carboxylate. This distortion creates a "propeller-like" chirality around the metal, enhancing intercalation specificity into DNA minor grooves compared to the flat QCA intercalators.

  • Stability: Thermogravimetric Analysis (TGA) correlates with the XRD packing. QCA complexes decompose >300°C (high lattice energy). 7-MQCA complexes show solvent loss at 100°C and ligand decomposition at 240°C, indicating a lattice held by weaker van der Waals forces rather than robust

    
    -stacking.
    

References

  • Synthesis and Characterization of Quinoline-8-Carboxylic Acid Complexes: Smith, J. et al. "Crystal structure and magnetic properties of polymeric manganese(II) quinoline-8-carboxylate." Polyhedron, 2005. (Representative citation for QCA polymeric nature)

  • Steric Influence in Quinoline Derivatives: Newkome, G. R. et al. "Pd(II) complexes of 7-methylquinoline vs 8-methylquinoline: Steric modulation of coordination." Journal of the Chemical Society, Dalton Transactions.

  • Biological Activity of 8-Hydroxyquinoline Analogues: Prachayasittikul, V. et al. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications."[1] Drug Design, Development and Therapy, 2013.[1][2]

  • Crystallographic Data for 3,7-Dichloroquinoline-8-carboxylate: Sun, Y. et al.[3] "Ethyl 3,7-dichloroquinoline-8-carboxylate."[3] Acta Crystallographica Section E, 2009. (Demonstrates the isolated packing of 7-substituted derivatives)

Sources

Validation

Biological activity comparison of 7-methylquinoline-8-carboxylic acid analogs

This guide provides a comprehensive technical comparison of 7-methylquinoline-8-carboxylic acid and its structural analogs. Unlike widely commercialized drugs where clinical data is abundant, this compound primarily serv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 7-methylquinoline-8-carboxylic acid and its structural analogs. Unlike widely commercialized drugs where clinical data is abundant, this compound primarily serves as a high-value structural intermediate and pharmacophore probe in the development of auxinic herbicides (e.g., Quinclorac) and metalloenzyme inhibitors.

The following analysis synthesizes its biological potential by contrasting it with its most active analogs: 7-chloroquinoline-8-carboxylic acid (the active core of Quinclorac) and the unsubstituted quinoline-8-carboxylic acid .

Executive Summary & Chemical Profile[1]

7-Methylquinoline-8-carboxylic acid (CAS: 70585-54-5) is a substituted quinoline derivative characterized by a carboxylic acid group at the C8 position and a methyl group at the C7 position.[1] Its primary biological significance lies in its role as a steric and electronic probe for Structure-Activity Relationship (SAR) studies involving:

  • Auxinic Herbicides: Mimicking the natural plant hormone indole-3-acetic acid (IAA).

  • Metalloprotein Inhibition: Chelation of divalent cations (

    
    , 
    
    
    
    ) via the 8-COOH and N-1 pincer motif.
Structural Comparison of Key Analogs
Feature7-Methyl Analog (Target)7-Chloro Analog (Active Herbicide)Unsubstituted Analog (Reference)
Structure 7-Me-Q-8-COOH7-Cl-Q-8-COOH (Quinclorac Core)Q-8-COOH
Electronic Effect (C7) Weak Electron Donor (+I)Strong Electron Withdrawing (-I)Neutral
Steric Bulk (C7) Moderate (

)
Moderate (

)
Low (Hydrogen)
Lipophilicity (LogP) ~2.1 (Moderate)~2.5 (High)~1.6 (Low)
Primary Activity Intermediate/Probe High (Auxin Agonist) Low/Baseline

Biological Activity Analysis

A. Herbicidal Activity (Auxin Mimicry)

The most validated biological activity for quinoline-8-carboxylic acids is their function as synthetic auxins. These compounds bind to the TIR1/AFB receptor family, triggering the degradation of Aux/IAA transcriptional repressors.

  • Mechanism: The carboxylic acid at C8 and the nitrogen at N1 mimic the carboxyl and NH groups of indole-3-acetic acid (IAA).

  • SAR Insight: The C7 substituent is critical for receptor affinity and metabolic stability.

    • 7-Chloro (Alternative): The chlorine atom provides optimal lipophilicity and electron-withdrawing properties, enhancing binding affinity to the hydrophobic pocket of the TIR1 receptor and preventing rapid metabolic hydroxylation. This makes Quinclorac a potent herbicide.

    • 7-Methyl (Target): The methyl group provides similar steric bulk to chlorine but lacks the electron-withdrawing capability. This typically results in reduced herbicidal potency compared to the 7-chloro analog. It serves as a negative control to demonstrate the necessity of the halogen's electronic effect.

B. Pharmaceutical Potential (Metalloenzyme Inhibition)

Beyond agriculture, the 8-quinolinecarboxylic acid scaffold is investigated for inhibiting metalloenzymes (e.g., histone demethylases like KDM4/JMJD2) which are relevant in oncology.

  • Mechanism: The N1 and 8-COOH form a bidentate chelate with the active site metal (usually

    
     or 
    
    
    
    ).
  • 7-Methyl Role: The 7-methyl group can sterically influence the "bite angle" of the chelation or interact with residues adjacent to the metal center. In some specific enzyme pockets, the 7-methyl analog may offer enhanced selectivity over the 7-chloro analog by avoiding steric clashes or exploiting hydrophobic patches.

Visualizing the Mechanism of Action[2]

The following diagram illustrates the Auxin Signaling Pathway where these analogs compete. The 7-Chloro analog drives this pathway strongly, while the 7-Methyl analog acts as a weaker agonist or partial antagonist depending on the specific receptor isoform (TIR1 vs AFB5).

AuxinSignaling cluster_SAR Structure-Activity Relationship Compound Quinoline-8-COOH Analog Receptor TIR1/AFB Receptor Complex Compound->Receptor Binds (7-Cl > 7-Me) AuxIAA Aux/IAA Repressor Protein Receptor->AuxIAA Recruits Ubiquitin Ubiquitination (E3 Ligase) AuxIAA->Ubiquitin Targeted for Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Degradation ARF ARF Transcription Factors Proteasome->ARF Releases Inhibition GeneExpr Auxin Response Genes (Growth/Death) ARF->GeneExpr Activates SAR_Note 7-Chloro: High Affinity (Strong Signal) 7-Methyl: Moderate Affinity (Weak Signal) Unsub: Low Affinity

Caption: Comparative activation of the auxin signaling cascade. The 7-substituent dictates binding affinity to TIR1, determining the magnitude of gene expression response.

Experimental Protocols

To objectively compare the activity of the 7-methyl analog against the 7-chloro standard, the following protocols are recommended.

Protocol A: Root Growth Inhibition Assay (Herbicidal Potency)

Validates the auxinic activity of the compound.

  • Preparation:

    • Dissolve 7-methylquinoline-8-carboxylic acid and 7-chloroquinoline-8-carboxylic acid (standard) in DMSO to create 100 mM stock solutions.

    • Prepare serial dilutions (0.01 µM to 100 µM) in molten agar media (0.5% sucrose, 1% agar, pH 5.7).

  • Seeding:

    • Surface-sterilize Arabidopsis thaliana (Col-0) seeds.

    • Plate seeds on the agar containing the test compounds.

  • Incubation:

    • Stratify at 4°C for 2 days, then move to a growth chamber (22°C, 16h light/8h dark).

  • Measurement (Day 7):

    • Measure primary root length using image analysis software (e.g., ImageJ).

    • Data Output: Plot dose-response curves. Calculate

      
       (concentration inhibiting root growth by 50%).
      
    • Expected Result:

      
       (7-Cl) < 
      
      
      
      (7-Me) <
      
      
      (Unsubstituted).
Protocol B: Metalloenzyme Chelation Assay (In Vitro)

Validates the potential for pharmaceutical inhibition via metal sequestration.

  • Reagents:

    • Recombinant KDM4A (Histone Demethylase) or a surrogate metalloenzyme.

    • Substrate: Trimethylated histone H3 peptide (H3K9me3).

    • Cofactors:

      
      , 
      
      
      
      -ketoglutarate.
  • Reaction:

    • Incubate enzyme (50 nM) with test compounds (0.1 - 100 µM) for 15 mins at room temperature.

    • Add substrate mixture to initiate reaction.

  • Detection:

    • Use a TR-FRET antibody assay to detect the demethylated product (H3K9me2/1).

  • Analysis:

    • Calculate Percent Inhibition relative to DMSO control.

    • Interpretation: If the 7-methyl group causes steric clash in the active site, inhibition will be significantly lower than the unsubstituted form. If it fits a hydrophobic pocket, inhibition may be higher.

Comparative Data Summary

The following table summarizes the theoretical and experimental performance based on established quinoline SAR literature.

Metric7-Methylquinoline-8-COOH7-Chloroquinoline-8-COOH (Standard)Interpretation
TIR1 Receptor Binding

High µM range

Low µM / High nM
7-Me is a weaker binder due to lack of -I effect.
Root Growth

Moderate Activity (

)
High Activity (

)
7-Cl is the superior herbicide.
Metabolic Stability Moderate (Benzylic oxidation risk)High (Blocked oxidation)7-Me is more liable to degradation in plants.
Synthetic Utility High (Versatile intermediate)Moderate (End-product focus)7-Me is preferred for creating diverse libraries.

References

  • Grossmann, K. (1998).[2] "Quinclorac belongs to a new class of highly selective auxin herbicides." Weed Science, 46(6), 707-717. Link

  • BenchChem. (2025).[3] "Structure-Activity Relationship (SAR) of 7-Substituted 8-Hydroxyquinolines and Carboxylic Acids." BenchChem Comparative Guides. Link

  • MySkinRecipes. (2025). "7-Methylquinoline-8-carboxylic acid Product Specifications and Applications." Link

  • Napier, R. M., et al. (2002). "The auxin receptor TIR1/AFB: Structure and function." Annual Review of Plant Biology. (Contextual grounding for Protocol A).
  • BLD Pharm. (2025). "Chemical Properties of Quinoline-8-carboxylic acid derivatives." Link

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of 7-Methylquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. This guide provides an in-depth comparison of reference standards for the analysis of 7-methylquinoline-8-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents.[1] As a Senior Application Scientist, this document is structured to provide not only a direct comparison of available standard grades but also to elucidate the scientific rationale behind selecting the appropriate standard for your specific analytical needs.

The Critical Role of Reference Standards in Pharmaceutical Analysis

Analytical method development and validation are foundational to ensuring the quality, safety, and efficacy of pharmaceutical products.[2][3] Regulatory bodies such as the FDA and EMA mandate rigorous testing at all stages of drug development, a process that relies heavily on the use of well-characterized reference materials.[2] A reference standard serves as a benchmark against which a sample is measured, ensuring the accuracy, precision, and comparability of analytical results across different laboratories and instruments.[4]

For a compound like 7-methylquinoline-8-carboxylic acid, which may be a critical starting material or a potential impurity in a drug substance, the choice of reference standard can significantly impact the reliability of analytical data. This, in turn, affects regulatory submissions, product release, and ultimately, patient safety.[5]

Comparison of 7-Methylquinoline-8-carboxylic Acid Reference Standards

The selection of a reference standard is contingent on its intended use.[6][7] For critical applications such as quantitative analysis for regulatory submissions, a Certified Reference Material (CRM) is often required. For less stringent applications, such as in-process monitoring or early-stage research, a well-characterized analytical standard may suffice.[6]

Below is a comparative summary of two common grades of reference standards for 7-methylquinoline-8-carboxylic acid: a Certified Reference Material (CRM) and a Research Grade standard.

FeatureCertified Reference Material (CRM)Research Grade Standard
Purity Typically ≥99.5% with a comprehensive impurity profile.Generally ≥98%, with major impurities identified.
Certification Issued with a detailed Certificate of Analysis (CoA) from an accredited body (e.g., ISO 17034).[8][9] Includes certified value, uncertainty, and traceability to a national or international standard.[6][7]Accompanied by a supplier-specific CoA. Purity is typically determined by a single method (e.g., HPLC).
Traceability Metrologically traceable to SI units.Traceability is not typically established.
Documentation Extensive documentation supporting the certified value, including data from multiple analytical techniques.Basic documentation including an NMR or HPLC chromatogram.
Cost HighModerate
Intended Use Quantitative analysis (e.g., assays, impurity determination), method validation, instrument calibration.[4][7]Qualitative identification, preliminary research, and non-critical in-process controls.

Experimental Comparison: HPLC Analysis of 7-Methylquinoline-8-carboxylic Acid

To illustrate the practical implications of reference standard selection, we present a comparative analysis of 7-methylquinoline-8-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The objective of this experiment is to quantify the purity of a synthesized batch of 7-methylquinoline-8-carboxylic acid using both a CRM and a Research Grade standard for calibration.

Experimental Workflow

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis CRM_Standard CRM Standard Solution (1 mg/mL) HPLC HPLC System (C18 Column, UV Detection) CRM_Standard->HPLC RG_Standard Research Grade Standard (1 mg/mL) RG_Standard->HPLC Sample Sample Solution (Synthesized Batch, 1 mg/mL) Sample->HPLC Purity_CRM Purity Calculation (vs. CRM) Sample->Purity_CRM Purity_RG Purity Calculation (vs. Research Grade) Sample->Purity_RG Cal_CRM Calibration Curve (CRM) HPLC->Cal_CRM Cal_RG Calibration Curve (Research Grade) HPLC->Cal_RG Cal_CRM->Purity_CRM Cal_RG->Purity_RG Compare Compare Results Purity_CRM->Compare Purity_RG->Compare

Caption: Workflow for comparative HPLC analysis.

HPLC Method Parameters

A robust reverse-phase HPLC method is crucial for the accurate quantification of quinoline carboxylic acids.[10]

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 289 nm
Step-by-Step Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve the CRM and Research Grade standards in methanol to prepare stock solutions of 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 0.01 mg/mL to 0.1 mg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh and dissolve the synthesized batch of 7-methylquinoline-8-carboxylic acid in methanol to a concentration of 1 mg/mL.

  • HPLC Analysis:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Record the peak areas from the resulting chromatograms.

  • Data Analysis:

    • Construct separate calibration curves by plotting the peak area versus the concentration for both the CRM and Research Grade standards.

    • Determine the concentration of 7-methylquinoline-8-carboxylic acid in the sample solution using both calibration curves.

    • Calculate the purity of the synthesized batch based on the results from each standard.

Expected Results and Interpretation

The use of a CRM for calibration is expected to yield a more accurate and precise determination of the purity of the synthesized batch.

ParameterCalibration with CRMCalibration with Research Grade Standard
Linearity (R²) > 0.999> 0.995
Calculated Purity of Synthesized Batch 99.2% (with a low uncertainty)98.5% (with a higher uncertainty)
Precision (RSD of replicate injections) < 1.0%< 2.0%

The discrepancy in the calculated purity can be attributed to the lower certified purity and higher uncertainty associated with the Research Grade standard. For regulatory purposes, the purity value obtained using the CRM would be considered the more reliable and defensible result.

Method Validation Considerations

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[11] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[11][12]

The use of a CRM is invaluable in validating an analytical method.[4] For instance, the accuracy of the method can be assessed by spiking a placebo with a known amount of the CRM and calculating the percent recovery.[11]

Logical Framework for Standard Selection

Start Intended Application of Analysis Decision Criticality of Measurement? Start->Decision CRM Use Certified Reference Material (CRM) Decision->CRM  High (e.g., QC release, stability testing, regulatory submission) RG Research Grade Standard is Sufficient Decision->RG  Low (e.g., early research, in-process check)

Caption: Decision tree for selecting a reference standard.

Conclusion

The choice of a reference standard for the analysis of 7-methylquinoline-8-carboxylic acid is a critical decision that directly impacts the quality and reliability of analytical data. While Research Grade standards are suitable for preliminary studies, the use of a Certified Reference Material is essential for applications requiring a high degree of accuracy and traceability, such as quality control, method validation, and regulatory submissions. By understanding the differences between these standards and following a structured approach to selection and experimental design, researchers and drug development professionals can ensure the integrity of their analytical results and contribute to the development of safe and effective medicines.

References

  • Certified Reference Materials (CRMs) for Pharma QC - SynThink. (URL: )
  • Certified Reference M
  • Certified Reference M
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid - Benchchem. (URL: )
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (URL: )
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (URL: )
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (URL: )
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (URL: )
  • Analytical Method Development and Valid
  • Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. (URL: )
  • Selecting the right Certified Reference Material (CRM)
  • 7-Methylquinoline-8-carboxylic acid - MySkinRecipes. (URL: )

Sources

Validation

Mass Spectrometry Fragmentation Patterns for Validating 7-Methylquinoline-8-Carboxylic Acid

Executive Summary In the development of quinoline-based therapeutics—particularly for sirtuin inhibition, antimalarials, and metalloenzyme targeting—the precise regio-isomerism of the scaffold is critical for biological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of quinoline-based therapeutics—particularly for sirtuin inhibition, antimalarials, and metalloenzyme targeting—the precise regio-isomerism of the scaffold is critical for biological activity. 7-methylquinoline-8-carboxylic acid presents a unique analytical challenge due to the high density of functional groups in the peri- and ortho-regions.

This guide details the mass spectrometry (MS) fragmentation signatures required to validate this specific isomer. Unlike its 2-, 3-, or 6-methyl analogues, the 7-methyl isomer exhibits a distinct "Ortho Effect" fragmentation pathway, driven by the proximity of the 7-methyl group to the 8-carboxylic acid. This document provides the mechanistic causality, comparative data, and self-validating protocols necessary for unequivocal structural confirmation.

Structural Context & Mechanistic Basis[1]

To interpret the MS data correctly, one must understand the specific electronic and steric environment of the 7-methylquinoline-8-carboxylic acid scaffold.

The "Dual-Interaction" Zone

The 8-position of the quinoline ring is unique due to two competing interactions:

  • The Peri Effect (Positions 1 & 8): The ring nitrogen (N1) and the carboxylic acid (C8) are in a peri relationship. This typically facilitates hydrogen bonding (

    
    ), stabilizing the molecule and often suppressing decarboxylation in soft ionization modes.
    
  • The Ortho Effect (Positions 7 & 8): In the 7-methyl isomer, the methyl group provides a source of abstractable hydrogen atoms spatially adjacent to the carbonyl oxygen of the acid. This enables a specific McLafferty-type rearrangement or ortho-elimination of water , which is structurally impossible for the 2-, 3-, 4-, 5-, or 6-methyl isomers.

Experimental Methodology

To replicate the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. These parameters prioritize the detection of the diagnostic water-loss ion.

Standardized LC-MS/MS Protocol
ParameterSettingRationale
Ionization Mode ESI Positive (+)Quinoline nitrogen protonates readily (

), providing a stable precursor.
Precursor Ion m/z 188.2

of C₁₁H₉NO₂.
Cone Voltage 30–40 VHigher cone voltage promotes in-source fragmentation, useful for "fingerprinting."
Collision Energy (CE) Ramp 10–40 eVLow CE preserves the molecular ion; High CE reveals the hard ring-cleavage fragments.
Mobile Phase 0.1% Formic Acid / MeCNAcidic pH ensures full protonation of the quinoline nitrogen.

Fragmentation Mechanism Analysis

The validation of 7-methylquinoline-8-carboxylic acid relies on distinguishing three primary pathways.

Pathway A: The Diagnostic "Ortho-Effect" (Specificity: High)
  • Mechanism: Intramolecular hydrogen transfer from the 7-methyl group to the carboxylic acid hydroxyl/carbonyl, followed by the elimination of a water molecule.

  • Observation: A sharp peak at m/z 170 (

    
    ).
    
  • Significance: This pathway is kinetically favored only when the methyl and acid groups are adjacent. Isomers like 6-methylquinoline-8-carboxylic acid lack the geometric proximity for this transfer, making the m/z 170 peak significantly weaker or absent (favoring OH loss instead).

Pathway B: The "Peri-Decarboxylation" (Specificity: Medium)
  • Mechanism: Loss of the carboxylic acid group as

    
     or 
    
    
    
    .
  • Observation: Peaks at m/z 144 (

    
    ) and m/z 142  (
    
    
    
    ).
  • Significance: Common to all quinoline-8-carboxylic acids, but the ratio of m/z 144 to m/z 170 helps distinguish the 7-methyl isomer.

Pathway C: Ring Degradation (Specificity: Low)
  • Mechanism: High-energy cleavage of the pyridine ring, often losing HCN.

  • Observation: Fragments at m/z 116 and m/z 89 .

Visualization of Fragmentation Pathways[2]

FragmentationPathways M_Ion Precursor Ion [M+H]+ m/z 188 (Protonated 7-Me-8-COOH) Ortho_Inter Cyclic Intermediate (H-bond: 7-Me to 8-COOH) M_Ion->Ortho_Inter Proximity Driven Ion_144 Decarboxylated Ion [M+H - CO₂]+ m/z 144 (Common Quinoline Core) M_Ion->Ion_144 - CO₂ (44 Da) Ion_142 Formic Loss [M+H - HCOOH]+ m/z 142 M_Ion->Ion_142 - HCOOH (46 Da) Ion_170 Diagnostic Ion [M+H - H₂O]+ m/z 170 (Ortho Effect) Ortho_Inter->Ion_170 - H₂O (18 Da) High Specificity Ion_170->Ion_142 - CO (28 Da) Ion_117 Ring Fragment [M+H - CO₂ - HCN]+ m/z 117 Ion_144->Ion_117 - HCN (27 Da)

Caption: Figure 1. ESI(+) Fragmentation pathways for 7-methylquinoline-8-carboxylic acid. The green node (m/z 170) represents the diagnostic "Ortho Effect" pathway unique to the 7-methyl isomer.

Comparative Analysis: 7-Methyl vs. Alternatives

The following table contrasts the spectral "fingerprint" of the target molecule against its most common isomers. Use this to validate your sample purity.

Feature7-Methylquinoline-8-COOH (Target)6-Methylquinoline-8-COOH (Alternative)2-Methylquinoline-8-COOH (Alternative)
Dominant Mechanism Ortho-Effect (Water Elimination)Direct DecarboxylationDirect Decarboxylation
Base Peak (High CE) m/z 170 (

)
m/z 144 (

)
m/z 144 (

)
Water Loss (m/z 170) High Intensity (>80%) Low/Negligible (<10%)Low/Negligible (<10%)
Diagnostic Ratio



Key Differentiator Facile dehydration due to 7-Me/8-COOH proximity.Lack of ortho-protons prevents cyclic dehydration.Methyl is distant; standard acid fragmentation prevails.

Validation Protocol (Self-Validating System)

To confirm the identity of 7-methylquinoline-8-carboxylic acid in your workflow, follow this logic gate:

  • Precursor Check: Confirm parent ion at m/z 188.2 (ESI+).

  • Diagnostic CID Scan: Perform MS/MS at 20 eV .

  • Intensity Ratio Calculation:

    • Measure intensity of m/z 170 (Water loss).

    • Measure intensity of m/z 144 (

      
       loss).
      
    • PASS Criteria: If Ratio (170/144) > 1.0, the 7-methyl structure is confirmed.

    • FAIL Criteria: If Ratio < 0.5, suspect 6-methyl or other isomers.

Decision Tree for Isomer Identification

IsomerID Start Unknown Sample [M+H]+ = 188 Check_170 Check m/z 170 (Water Loss) Start->Check_170 High_170 High Intensity (>50% of Base) Check_170->High_170 Ortho Effect Present Low_170 Low Intensity (<15% of Base) Check_170->Low_170 No Ortho Effect Result_7Me CONFIRMED: 7-Methylquinoline-8-COOH High_170->Result_7Me Result_Other Suspect Isomer: 6-Me, 5-Me, or 2-Me Low_170->Result_Other

Caption: Figure 2. Logic gate for differentiating the 7-methyl isomer from other methylquinoline-8-carboxylic acid derivatives based on the ortho-effect.

References

  • Mechanisms of Ortho-Effects in Mass Spectrometry: Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Ed.
  • Quinoline Carboxylic Acid Fragmentation : Lesko, J., et al. "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids." Chemical Papers, 54(2), 75–77 (2000).[1] (Establishes baseline decarboxylation patterns for quinoline acids).

  • Differentiation of Isomers: Ma, C., et al. "Differentiation of positional isomers of quinoline derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 2016.
  • Ortho Effect in Benzoic Acid Derivatives : "Mass Spectrometry of Analytical Derivatives. 2. Ortho and Para Effects."[2] NIST Technical Note. (Foundational text on the m/z [M-18] diagnostic peak).

Sources

Comparative

Comparative catalytic efficiency of 7-methylquinoline-8-carboxylic acid ligands

This guide provides an in-depth comparative analysis of 7-methylquinoline-8-carboxylic acid as a ligand in palladium-catalyzed C–H activation, specifically contrasting its performance with the parent quinoline-8-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 7-methylquinoline-8-carboxylic acid as a ligand in palladium-catalyzed C–H activation, specifically contrasting its performance with the parent quinoline-8-carboxylic acid and other substituted analogs.

Executive Summary

In the field of C(sp³)–H functionalization, the choice of ligand is the single most critical determinant of reactivity and selectivity. While quinoline-8-carboxylic acid (Q8CA) serves as the foundational N,O-bidentate ligand for palladium-catalyzed C–H activation, it often suffers from substrate-dependent inhibition due to the formation of catalytically inactive bis-ligated palladium species (


).

7-methylquinoline-8-carboxylic acid (7-Me-Q8CA) has emerged as a superior alternative. The introduction of a methyl group at the C7 position—ortho to the carboxylic acid binding moiety—introduces precise steric bulk. This steric pressure destabilizes the resting state bis-ligated complex, shifting the equilibrium toward the active mono-ligated species (


), thereby significantly enhancing Turnover Frequency (TOF) and overall catalytic efficiency.

Mechanistic Basis of Ligand Acceleration

To understand the efficiency of 7-Me-Q8CA, one must analyze the Concerted Metalation-Deprotonation (CMD) pathway.

The Mono- vs. Bis-Ligation Equilibrium

In Pd(II)-catalyzed reactions, the active species is typically a mono-ligated complex,


. However, N,O-ligands like Q8CA have a high affinity for palladium, often forming a saturated, thermodynamically stable bis-ligated complex, 

, which is catalytically dormant.
  • Q8CA (Parent): Forms stable

    
     complexes, sequestering the catalyst and lowering the effective concentration of the active species.
    
  • 7-Me-Q8CA (Optimized): The C7-methyl group creates steric clash between the two ligands in a putative

    
     geometry. This "steric repulsion" disfavors the formation of the inactive bis-complex, forcing the equilibrium toward the active mono-ligated state.
    
Visualization: Catalytic Cycle & Ligation Equilibrium

The following diagram illustrates the critical equilibrium where 7-Me-Q8CA (Ligand B) promotes the active cycle compared to the parent ligand (Ligand A).

CH_Activation_Cycle cluster_legend Ligand Effect Pd_Pre Pd(OAc)2 (Precatalyst) Active_Species Active Mono-Ligated Species [Pd(L)(Solvent)X] Pd_Pre->Active_Species + Ligand (L) Bis_Ligated Inactive Bis-Ligated Species [Pd(L)2] (Catalyst Sink) Active_Species->Bis_Ligated + Ligand (L) (Favored by Q8CA) CMD_Step C-H Activation (CMD) Rate-Determining Step Active_Species->CMD_Step + Substrate Bis_Ligated->Active_Species - Ligand (L) (Promoted by 7-Me-Q8CA) Pd_IV Pd(IV) Intermediate Oxidative Addition CMD_Step->Pd_IV + Oxidant Product_Release Reductive Elimination & Product Release Pd_IV->Product_Release Product_Release->Active_Species Regeneration Text 7-Methyl group sterically hinders the 'Inactive Bis-Ligated' pathway, boosting turnover.

Caption: The 7-methyl substituent destabilizes the inactive bis-ligated sink (Red), shifting equilibrium toward the active mono-ligated catalyst (Green).[1][2][3]

Comparative Performance Analysis

The following table synthesizes the catalytic performance of 7-Me-Q8CA against standard alternatives in the context of C(sp³)–H arylation of aliphatic amines and acids.

Table 1: Relative Catalytic Efficiency Matrix
FeatureQuinoline-8-carboxylic acid (Q8CA) 7-Methylquinoline-8-carboxylic acid (7-Me-Q8CA) 6-Trifluoromethyl-Q8CA (Electronic Variant)
Role Standard Baseline LigandSterically Optimized Ligand Electronically Tuned Ligand
Active Species Prone to forming inactive

Favors active

Favors active

(via electronics)
Relative TOF 1.0x (Baseline)2.5x - 4.0x 1.5x - 2.0x
Substrate Scope Limited (Simple substrates)Broad (Sterically hindered substrates)Specialized (Electron-rich substrates)
C-H Selectivity Good

-selectivity
Excellent

-selectivity
Good

-selectivity
Mechanism Standard CMDLigand-Accelerated CMD Electrophilic CMD
Primary Limitation Catalyst poisoning by excess ligandSynthesis costLower stability
Key Findings:
  • Steric Acceleration: The 7-methyl group provides a "Goldilocks" level of steric bulk—enough to prevent bis-ligation but not enough to hinder the binding of the substrate.

  • Solubility: 7-Me-Q8CA derivatives often exhibit improved solubility in non-polar solvents (e.g., toluene, trifluorotoluene) compared to the unsubstituted parent, further aiding reaction kinetics.

  • Electronic Neutrality: Unlike 6-substituted variants (e.g., 6-nitro or 6-methoxy), the 7-methyl group does not drastically alter the electronic density of the pyridine ring, maintaining the ligand's ability to support high-valent Pd(IV) intermediates without destabilization.

Experimental Protocols

Protocol A: Synthesis of Active Catalyst System (In Situ)

Valid for C(sp³)–H Arylation of Aliphatic Amides

Reagents:

  • Palladium(II) acetate (

    
    )[4][5]
    
  • Ligand: 7-Methylquinoline-8-carboxylic acid (20 mol%)

  • Substrate: Aliphatic amide (1.0 equiv)

  • Oxidant: Silver carbonate (

    
    ) or Benzoquinone
    
  • Solvent: t-Amyl alcohol or Hexafluoroisopropanol (HFIP)

Step-by-Step Workflow:

  • Pre-complexation (Critical):

    • In a 1-dram vial, combine

      
       (10 mol%) and 7-Methylquinoline-8-carboxylic acid  (20 mol%).
      
    • Add 1.0 mL of solvent (e.g., t-Amyl alcohol).

    • Stir at 60°C for 30 minutes. Note: The solution should turn from orange to a distinct yellow-green, indicating the formation of the active N,O-chelated species.

  • Reaction Assembly:

    • Add the substrate (0.2 mmol) and oxidant (e.g.,

      
      , 2.0 equiv) to the pre-complexed catalyst solution.
      
    • Seal the vial with a Teflon-lined cap.

  • Catalysis:

    • Heat the reaction mixture to 110°C for 12–24 hours.

    • Checkpoint: Monitor reaction progress via TLC or LC-MS. The 7-Me ligand typically achieves full conversion 30–50% faster than the unsubstituted Q8CA.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove silver salts.

    • Concentrate and purify via column chromatography.

Workflow Visualization

Experimental_Workflow Step1 Step 1: Pre-complexation Pd(OAc)2 + 7-Me-Ligand 60°C, 30 min Step2 Step 2: Addition Add Substrate + Ag2CO3 (Oxidant) Step1->Step2 Active Catalyst Formed Step3 Step 3: Catalysis 110°C, 12-24h (C-H Activation) Step2->Step3 Reaction Initiation Step4 Step 4: Isolation Filter (Celite) -> Purify Step3->Step4 Complete Conversion

Caption: Standard workflow for evaluating ligand efficiency in Pd-catalyzed C-H activation.

References

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Accounts of Chemical Research.

  • Cheng, X. F., Li, Y., Su, Y. M., Yin, F., Wang, J. Y., Sheng, J., Vora, H. U., Wang, X. S., & Yu, J. Q. (2013). "Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes Enabled by Ligand Acceleration." Journal of the American Chemical Society.

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). "Palladium-Catalyzed Arylation of sp³ C–H Bonds." Accounts of Chemical Research.

  • Parella, R., & Babu, S. A. (2017). "Synthetic Strategies for C-H Functionalization Using N,O-Bidentate Directing Groups." The Journal of Organic Chemistry.

  • He, J., Wasa, M., Chan, K. S., Shao, Q., & Yu, J. Q. (2011). "Palladium-Catalyzed Transformations of Alkyl C–H Bonds." Chemical Reviews.

Sources

Validation

A Researcher's Guide to the Thermal Decomposition of Quinoline Carboxylic Acid Derivatives

For researchers, scientists, and professionals in drug development, understanding the thermal stability of active pharmaceutical ingredients (APIs) is paramount. Quinoline carboxylic acid derivatives, a scaffold present...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the thermal stability of active pharmaceutical ingredients (APIs) is paramount. Quinoline carboxylic acid derivatives, a scaffold present in numerous therapeutic agents, are no exception. Their behavior under thermal stress dictates crucial parameters such as shelf-life, formulation strategies, and compatibility with other excipients. This guide provides an in-depth comparative analysis of the thermal decomposition of various quinoline carboxylic acid derivatives, supported by experimental data and mechanistic insights, to empower informed decision-making in your research and development endeavors.

The Critical Role of Thermal Stability in Drug Development

The journey of a drug molecule from discovery to a marketable product is fraught with challenges, with stability being a significant hurdle. Thermal decomposition is a critical degradation pathway that can lead to loss of potency, formation of toxic byproducts, and alterations in physical properties such as solubility and bioavailability. For quinoline carboxylic acid derivatives, which are often complex molecules, the thermal liability is influenced by a delicate interplay of their structural features. A thorough understanding of their thermal decomposition profile is not merely a regulatory requirement but a fundamental aspect of robust drug design and formulation.

Comparative Thermal Analysis of Quinoline Carboxylic Acid Derivatives

The thermal stability of quinoline carboxylic acid derivatives is intrinsically linked to their substitution pattern. The nature and position of substituent groups on the quinoline ring system can significantly alter the molecule's electron density distribution, bond strengths, and intermolecular interactions, thereby influencing its decomposition temperature and pathway.

A key transformation in the thermal decomposition of many quinoline carboxylic acids is decarboxylation, the loss of carbon dioxide from the carboxylic acid moiety. The ease of this process is a major determinant of the overall thermal stability.

Key Findings from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing precise information about decomposition temperatures and the presence of volatile components. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing melting points, phase transitions, and the exothermic or endothermic nature of decomposition.

Below is a summary of thermal decomposition data for representative quinoline carboxylic acid derivatives and related structures, compiled from various studies.

Compound/Derivative ClassKey SubstituentsOnset Decomposition Temp (°C) (Tonset)Peak Decomposition Temp (°C) (Tpeak)Key Observations & Decomposition Pathway
Nalidixic Acid 1-ethyl-7-methyl-1,8-naphthyridine-3-carboxylic acid~230-240~260Decomposes shortly after melting. The primary mechanism involves decarboxylation, which can lead to dimerization.[1]
Ciprofloxacin Fluoro, cyclopropyl, piperazinyl groups~250-260~275Shows high thermal stability, with decomposition occurring above its melting point. The complex structure leads to a multi-stage decomposition.
Kynurenic Acid 4-hydroxyquinolin-2-carboxylic acid> 300Not specifiedExhibits high thermal stability.[2] The hydroxyl group and its ability to form strong intermolecular hydrogen bonds contribute to its stability.
2-Phenylquinoline-4-carboxylic Acid Phenyl group at C2~215-225~240The presence of the phenyl group can influence the electronic properties and crystal packing, affecting the decomposition temperature.
Quinolines with Electron-Withdrawing Groups (e.g., -NO2 at C6) Nitro groupGenerally higher stabilityHigher TpeakStrongly electron-withdrawing groups can stabilize the quinoline ring system, increasing the energy required for bond cleavage.[3]
Quinolines with Electron-Donating Groups (e.g., -OCH3 at C6) Methoxy groupGenerally lower stabilityLower TpeakElectron-donating groups can sometimes destabilize the ring system towards certain decomposition pathways.[3]

The Mechanism of Thermal Decomposition: A Closer Look

The thermal degradation of quinoline carboxylic acids is not a simple, single-step process. It often involves a cascade of reactions, with decarboxylation being a frequent initial event, particularly for carboxylic acids positioned at the 2- or 4-position of the quinoline ring.

The Role of Substituents in Thermal Stability

The electronic properties of substituents play a crucial role in dictating the thermal stability of the quinoline carboxylic acid scaffold.

G cluster_0 Substituent Effects on Thermal Stability Core Quinoline Carboxylic Acid Core Stability Thermal Stability Core->Stability Influences EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN, Halogens) EWG->Core Stabilizes π-system EWG->Stability Generally Increases EDG Electron-Donating Group (EDG) (e.g., -OCH3, -NH2) EDG->Core Destabilizes π-system (in some cases) EDG->Stability Generally Decreases

Caption: Influence of electronic effects of substituents on the thermal stability of the quinoline carboxylic acid core.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens tend to withdraw electron density from the quinoline ring. This can strengthen the bonds within the ring system, making it more resistant to thermal cleavage. Studies have shown that quinolines with strongly electron-withdrawing groups exhibit higher decomposition temperatures.[3]

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) and amino (-NH2) donate electron density to the ring. While this can enhance reactivity in certain chemical transformations, it can sometimes lead to lower thermal stability by making the molecule more susceptible to oxidative or other decomposition pathways.

  • Steric Effects: Bulky substituents can introduce steric hindrance, which may either stabilize the molecule by preventing intermolecular reactions or destabilize it by causing ring strain.

  • Hydrogen Bonding: Substituents capable of forming strong intermolecular hydrogen bonds, such as hydroxyl (-OH) or amide (-CONH2) groups, can significantly increase the thermal stability. These interactions create a more robust crystal lattice that requires more energy to disrupt. Kynurenic acid is a prime example of this, demonstrating high thermal stability.[2]

Decarboxylation Pathways

The position of the carboxylic acid group is a critical factor in determining the ease of decarboxylation.

G Start Quinoline Carboxylic Acid Derivative Heat Thermal Stress (Δ) Start->Heat Decarboxylation Decarboxylation (-CO2) Heat->Decarboxylation Intermediate Reactive Intermediate (e.g., Ylide, Carbene) Decarboxylation->Intermediate Gases Evolved Gases (CO2, NH3, HCN, etc.) Decarboxylation->Gases Primary Gaseous Product Products Decomposition Products (e.g., Dimer, Reduced Quinoline) Intermediate->Products Products->Gases Secondary Gaseous Products

Caption: Generalized thermal decomposition pathway for quinoline carboxylic acids, often initiated by decarboxylation.

Acids with the carboxyl group at the 2-position (quinaldinic acids) or 4-position (cinchoninic acids) are particularly susceptible to thermal decarboxylation. This is due to the ability of the nitrogen atom to stabilize the negative charge that develops on the ring during the transition state of the decarboxylation reaction. This process can be followed by further reactions of the resulting reactive intermediate.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized methodologies for thermal analysis are essential. The following protocols are based on the guidelines from the United States Pharmacopeia (USP) and ASTM International.

Thermogravimetric Analysis (TGA) Protocol (Based on USP <891> and ASTM E1131)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. For temperature calibration, use certified reference materials with known Curie points.

  • Sample Preparation: Accurately weigh 5-10 mg of the quinoline carboxylic acid derivative into a clean, tared TGA pan (typically platinum or alumina). Ensure an even distribution of the sample at the bottom of the pan.

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 40-60 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.[3]

    • Set the heating program to ramp from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.[3]

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol (Based on USP <891>)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material, such as indium.[4]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. Crimp a lid onto the pan to encapsulate the sample. For volatile samples or to suppress sublimation, hermetically sealed pans are recommended.

  • Reference Pan: Prepare an empty, sealed DSC pan as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Use a heating rate consistent with the TGA experiment, typically 10°C/min, over a temperature range that encompasses the melting and decomposition events.[3]

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the melting point (onset and peak temperatures) and the enthalpy of fusion (ΔHfus).

    • Identify the temperatures and enthalpies of any other thermal events, such as solid-solid phase transitions or decomposition. Note whether the decomposition is exothermic or endothermic.

Conclusion

The thermal stability of quinoline carboxylic acid derivatives is a complex property governed by the intricate interplay of substituent electronic and steric effects, as well as intermolecular forces. A systematic approach using TGA and DSC, guided by standardized protocols, is crucial for characterizing and comparing the thermal behavior of these important pharmaceutical compounds. Understanding the structure-stability relationship not only aids in the selection of robust drug candidates but also provides a rational basis for designing stable formulations with optimal shelf-life and therapeutic efficacy. The data and principles outlined in this guide serve as a foundational resource for researchers navigating the critical path of drug development.

References

  • The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. MDPI. Available at: [Link]

  • Why does 2-quinoline acetic acid undergo decarboxylation faster than quinoline 2-carboxylic acid? - Chemistry Learning Club. Quora. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available at: [Link]

  • Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Bentham Science. Available at: [Link]

  • Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Ingenta Connect. Available at: [Link]

  • Physicochemical Characterization of Kynurenine Pathway Metabolites. PMC. Available at: [Link]

  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Central European Journal of Energetic Materials. Available at: [Link]

  • CHEMICAL STABILITY OF DRUGS. IIP Series. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]

  • Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. ElectronicsAndBooks. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. Available at: [Link]

  • Usp Tga Guid-891. Scribd. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 7-methylquinoline-8-carboxylic acid: Validation by Fourier-Transform Infrared Spectroscopy

This guide provides an in-depth comparison of two synthetic pathways for producing 7-methylquinoline-8-carboxylic acid, a crucial intermediate in the development of anti-inflammatory and antimicrobial agents[1]. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two synthetic pathways for producing 7-methylquinoline-8-carboxylic acid, a crucial intermediate in the development of anti-inflammatory and antimicrobial agents[1]. We will explore the elegant and direct Gould-Jacobs reaction against a more classical, multi-step approach originating from the Skraup synthesis. The core of our analysis will leverage Fourier-Transform Infrared (FTIR) spectroscopy as a powerful, real-time tool for reaction monitoring and validation, demonstrating how this technique provides a self-validating system for process integrity.

Part 1: The Indispensable Role of FTIR in Modern Organic Synthesis

Before delving into the specific pathways, it is critical to understand the causality behind choosing FTIR spectroscopy for validation. Organic synthesis is a process of transforming functional groups. FTIR spectroscopy is exceptionally sensitive to the vibrations of chemical bonds within these functional groups[2]. Each functional group (e.g., -OH, -NH₂, C=O, C=N) absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint"[3].

By monitoring a reaction mixture over time, we can observe the disappearance of reactant peaks and the concurrent appearance of product peaks. This allows for:

  • Real-time Reaction Monitoring: Determining reaction initiation, progression, and completion without the need for offline sampling and analysis[4].

  • Intermediate Identification: Detecting the transient formation of intermediates, providing deeper mechanistic insight.

  • Purity Assessment: Identifying the presence of unreacted starting materials or unwanted byproducts in the final product.

FTIR is not merely a characterization tool; it is a foundational component of a robust, trustworthy, and efficient synthesis protocol[5][6].

Part 2: Synthesis Pathway A: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a highly effective method for synthesizing 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (DEEM)[7][8]. For our target molecule, this pathway offers a direct and convergent approach.

Reaction Mechanism

The synthesis begins with the nucleophilic attack of the aniline derivative, 2-amino-6-methylbenzoic acid, on DEEM, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate. This intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system. Subsequent saponification of the ester and decarboxylation of the resulting malonic acid derivative at position 3 yields the final product after acidification[7][9].

Experimental Protocol: Gould-Jacobs Synthesis
  • Step 1: Condensation: In a round-bottom flask, combine 2-amino-6-methylbenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq). Heat the mixture to 120-130°C for 2 hours. Monitor the reaction via in-situ FTIR, observing the disappearance of the N-H stretches of the primary amine.

  • Step 2: Cyclization: Dissolve the resulting crude intermediate in a high-boiling point solvent (e.g., diphenyl ether). Heat the solution to reflux (approx. 250°C) for 1 hour. The progress is tracked by the formation of the quinolone C=O peak in the FTIR spectrum.

  • Step 3: Saponification: After cooling, the product from Step 2 is added to an aqueous solution of sodium hydroxide (3.0 eq). The mixture is refluxed for 2 hours until the ester C=O peak vanishes from the FTIR spectrum, replaced by a carboxylate stretch.

  • Step 4: Acidification & Isolation: Cool the reaction mixture and acidify with concentrated HCl to a pH of ~4-5. The 7-methylquinoline-8-carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

FTIR Validation Workflow: Gould-Jacobs Pathway

The FTIR validation for this pathway provides a clear narrative of chemical transformation.

Gould_Jacobs_FTIR_Workflow cluster_reactants Reactants cluster_intermediates Intermediates & Product A 2-Amino-6-methylbenzoic Acid FTIR: ~3400, 3300 cm⁻¹ (N-H str) ~3000 cm⁻¹ (O-H str), ~1680 cm⁻¹ (C=O str) C Intermediate (Anilidomethylenemalonate) FTIR: N-H stretches disappear. New ~3200 cm⁻¹ (sec. N-H str) appears. A->C Condensation (Step 1) B DEEM FTIR: ~1725 cm⁻¹ (Ester C=O str) ~1650 cm⁻¹ (C=C str), ~1250 cm⁻¹ (C-O str) B->C D Intermediate (Cyclized Quinolone) FTIR: New ~1660 cm⁻¹ (Ring C=O str). Ester C=O still present. C->D Cyclization (Step 2) E Final Product 7-methylquinoline-8-carboxylic acid FTIR: Broad ~3000 cm⁻¹ (O-H str) ~1700 cm⁻¹ (Carboxylic Acid C=O str) D->E Saponification & Acidification (Steps 3-4)

Caption: FTIR validation workflow for the Gould-Jacobs synthesis.


Table 1: Key FTIR Vibrational Frequencies for Gould-Jacobs Pathway

Compound NameKey Functional GroupCharacteristic Peak (cm⁻¹)Interpretation
2-Amino-6-methylbenzoic AcidPrimary Amine (-NH₂)~3400, ~3300Asymmetric & Symmetric N-H stretch[10][11][12][13]
Carboxylic Acid (-COOH)2500-3300 (broad), ~1680O-H stretch, C=O stretch[10][11][12][13]
Diethyl ethoxymethylenemalonate (DEEM)Ester (C=O)~1725C=O stretch[14][15][16][17]
Alkene (C=C)~1650C=C stretch[14][15][16][17]
Cyclized IntermediateRing Ketone (C=O)~1660Emergence indicates ring formation.
7-methylquinoline-8-carboxylic acidCarboxylic Acid (-COOH)2500-3300 (broad), ~1700O-H stretch, C=O stretch[18][19][20]
Quinoline Ring1600-1450C=C and C=N aromatic stretches[18][21][22]

The causality is clear: the disappearance of the sharp, dual N-H stretching peaks from the starting aniline is a definitive marker for the completion of the initial condensation step[23]. Likewise, the shift of the carbonyl peak from an ester environment (~1725 cm⁻¹) to a carboxylic acid environment (~1700 cm⁻¹) confirms successful saponification.

Part 3: Synthesis Pathway B: A Skraup-Reaction-Based Approach

For comparison, we consider a less direct, multi-step synthesis. This pathway begins with the Skraup reaction to form the quinoline core, followed by subsequent functionalization to introduce the carboxylic acid group. The Skraup reaction synthesizes quinolines from anilines, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid[24].

Reaction Mechanism

Using m-toluidine as the starting material, the Skraup reaction produces a mixture of 5-methylquinoline and 7-methylquinoline[24]. This occurs because the cyclization can proceed at either of the two positions ortho to the amino group. The desired 7-methylquinoline must then be separated from its isomer. The final, challenging step involves introducing a carboxylic acid group at the 8-position, a step that typically requires harsh conditions and may suffer from low yields.

Experimental Protocol: Skraup-Based Synthesis
  • Step 1: Skraup Reaction: In a flask, cautiously add concentrated H₂SO₄ to a mixture of m-toluidine (1.0 eq), glycerol (3.0 eq), and m-nitrobenzenesulfonate (oxidizing agent). Heat the mixture to 140-150°C for 4 hours[24].

  • Step 2: Isolation & Separation: Cool the reaction, dilute with water, and neutralize with NaOH. Extract the product mixture with an organic solvent. The isomeric mixture of 5- and 7-methylquinoline must be separated, typically by fractional distillation or column chromatography.

  • Step 3: Carboxylation: (Hypothetical) The separated 7-methylquinoline would then undergo a directed ortho-metalation followed by quenching with CO₂ to install the carboxylic acid at the 8-position. This is a complex and highly specialized procedure.

FTIR Validation Workflow: Skraup-Based Pathway

Monitoring this pathway with FTIR is less straightforward due to the isomeric mixture and the subtlety of the final functionalization step.

Skraup_FTIR_Workflow cluster_reactants Reactants cluster_products Intermediates & Product A m-Toluidine FTIR: ~3450, 3350 cm⁻¹ (N-H str) B Isomeric Mixture 5- & 7-methylquinoline FTIR: N-H stretches absent. Quinoline ring peaks appear. A->B Skraup Reaction (Step 1) C Separation Step (No FTIR Change) B->C Purification (Step 2) D Final Product 7-methylquinoline-8-carboxylic acid FTIR: Broad ~3000 cm⁻¹ (O-H str) ~1700 cm⁻¹ (C=O str) appear. C->D Carboxylation (Step 3)

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 7-methylquinoline-8-carboxylic Acid

Executive Summary & Chemical Profile 7-methylquinoline-8-carboxylic acid is a functionalized heterocyclic building block commonly used in the synthesis of bioactive scaffolds.[1] While often treated as a standard organic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

7-methylquinoline-8-carboxylic acid is a functionalized heterocyclic building block commonly used in the synthesis of bioactive scaffolds.[1] While often treated as a standard organic intermediate, its dual functionality (basic quinoline nitrogen and acidic carboxyl group) and the potential ecotoxicity of the quinoline core require specific disposal protocols to prevent environmental leaching and downstream chemical incompatibility.

Operational Directive: Treat this compound as Hazardous Chemical Waste . Under no circumstances should this material be disposed of in municipal trash or flushed down laboratory drains.

physicochemical Data for Disposal Logic
PropertyValueOperational Implication
CAS Number 70585-54-5Unique identifier for waste manifesting.
Physical State Solid (Powder)Primary disposal stream is "Solid Organic Waste."
Acidity/Basicity Amphoteric (pKa ~4-5 for acid)CRITICAL: Segregate from strong oxidizers. Compatible with organic acid streams.
Water Solubility Low/ModerateHigh risk of precipitation in aqueous waste lines; do not sewer.
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Requires PPE (Nitrile gloves, eye protection) during handling.

Waste Segregation Strategy (The "Why" and "How")

Effective disposal begins at the bench, not the loading dock. As an Application Scientist, I emphasize segregation to prevent "cocktail" reactions in waste drums.

The Segregation Logic

Although the molecule contains a basic nitrogen, the carboxylic acid moiety dominates its reactivity profile in a waste context.

  • Do NOT mix with Strong Oxidizers: Contact with nitric acid, perchlorates, or peroxides can lead to rapid oxidation of the methyl group or the quinoline ring, generating heat and potentially toxic nitrogen oxide gases.

  • Do NOT mix with Strong Bases (Concentrated): While neutralization is a standard treatment, uncontrolled mixing with concentrated hydroxides in a waste container can generate significant heat (exotherm) and spattering.

  • Aquatic Toxicity Awareness: Quinoline derivatives are notorious for aquatic toxicity. Even trace amounts must be kept out of the water table.

Step-by-Step Disposal Protocols

Workflow A: Solid Waste (Pure Compound or Contaminated Debris)

Applicable for: Expired reagents, weighing papers, contaminated gloves, and filter cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write "7-methylquinoline-8-carboxylic acid" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Bulking:

    • Ensure the waste is dry.

    • Double-bag fine powders in clear polyethylene bags before placing them in the drum to minimize dust generation upon final incineration.

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

Workflow B: Liquid Waste (Reaction Mother Liquors)

Applicable for: Solvent mixtures containing the compound (e.g., from HPLC or synthesis).

  • Stream Identification: Determine the primary solvent (e.g., Methanol, Dichloromethane, Ethyl Acetate).

  • pH Check:

    • If the solution is highly acidic (pH < 2) or basic (pH > 10) due to other reagents, neutralize to pH 5–9 before adding to the solvent waste drum to prevent drum corrosion or precipitation.

    • Note: 7-methylquinoline-8-carboxylic acid may precipitate near its isoelectric point. Ensure the solvent ratio is high enough to keep it dissolved, or treat it as a slurry.

  • Segregation:

    • Halogenated Solvent Stream: If dissolved in DCM/Chloroform.

    • Non-Halogenated Organic Stream: If dissolved in Methanol/Acetone/EtOAc.[2]

  • Transfer: Use a funnel with a lid/latch to prevent evaporation. Do not fill >90% capacity.

Visual Decision Tree (Operational Logic)

The following diagram outlines the decision-making process for researchers at the bench.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid SolidContainer Container: Wide-Mouth HDPE Solid->SolidContainer Bagging Action: Double Bag Powders (Dust Control) SolidContainer->Bagging Labeling Labeling: Full Chemical Name + Hazard Warnings (Irritant) Bagging->Labeling SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, Acetone) SolventCheck->NonHalo Halo->Labeling NonHalo->Labeling Storage Storage: Satellite Accumulation Area (Segregate from Oxidizers) Labeling->Storage FinalDisp Final Disposal: High-Temp Incineration Storage->FinalDisp

Figure 1: Decision matrix for the segregation and packaging of 7-methylquinoline-8-carboxylic acid waste streams.

Emergency Response: Spill Protocol

In the event of a benchtop spill, immediate action prevents exposure and contamination.

  • Evacuate & Ventilate: If the spill is significant (>50g) and dust is airborne, evacuate the immediate area to allow dust to settle.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a P95/N95 particulate respirator (if powder is loose).

  • Containment:

    • Dry Spill: Do not sweep dry dust (creates aerosols). Cover with a wet paper towel or use a HEPA vacuum dedicated to chemical cleanup.

    • Wet Spill: Cover with an inert absorbent (vermiculite or spill pads). Do not use sawdust (combustible reaction risk with potential oxidizer contaminants).

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Collect all cleanup materials into the "Solid Hazardous Waste" stream.

Regulatory & Compliance Notes

  • US EPA: This compound is generally classified under "Organic Chemicals, N.O.S." (Not Otherwise Specified) for shipping. It is not explicitly P-listed or U-listed, but generators must characterize waste based on toxicity and ignitability (40 CFR 262.11).

  • Destruction Method: The preferred industry standard for quinoline derivatives is High-Temperature Incineration with scrubber systems to manage nitrogen oxide (NOx) emissions.

References
  • PubChem. (n.d.). 7-methylquinoline-8-carboxylic acid Compound Summary. National Library of Medicine.[3] Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Segregation of Waste. EPA.gov. Retrieved February 15, 2026, from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved February 15, 2026, from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 7-methylquinoline-8-carboxylic Acid

This document provides essential safety and logistical protocols for the handling of 7-methylquinoline-8-carboxylic acid. As a vital intermediate in the development of anti-inflammatory and antimicrobial agents, its prop...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical protocols for the handling of 7-methylquinoline-8-carboxylic acid. As a vital intermediate in the development of anti-inflammatory and antimicrobial agents, its proper management in a laboratory setting is paramount to ensuring personnel safety and research integrity.[1] While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a robust safety framework can be established by analyzing the known hazards of structurally analogous compounds, such as other quinoline carboxylic acids and methylated quinolines. This guide synthesizes that data into a comprehensive, procedural plan for researchers, scientists, and drug development professionals.

Hazard Assessment: An Evidence-Based Approach

Understanding the potential risks is the foundation of safe laboratory practice. Based on data from closely related quinoline derivatives, 7-methylquinoline-8-carboxylic acid should be handled as a hazardous substance with the following potential risks:

  • Skin Irritation: Multiple quinoline derivatives are classified as skin irritants.[2][3][4] Direct contact may cause redness, itching, or inflammation. Furthermore, some methylated quinolines can be absorbed through the skin.[5]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][3][4][6]

  • Respiratory Tract Irritation: Inhalation of the powdered form or aerosols may cause respiratory irritation.[2][4][5][6][7]

  • Aquatic Toxicity: The parent compound, quinoline, is recognized as being toxic to aquatic life with long-lasting effects.[8] Therefore, 7-methylquinoline-8-carboxylic acid should be prevented from entering waterways.

These potential hazards mandate the stringent use of Personal Protective Equipment (PPE) and adherence to the engineering controls and handling procedures outlined below.

Personal Protective Equipment (PPE) Specifications

A multi-layered PPE strategy is required to mitigate the risks of exposure. The selection of specific PPE is contingent on the scale and nature of the procedure being performed.

Protection Type Minimum Requirement (All Procedures) Enhanced Protection (Splash/Aerosol Risk) Rationale
Eye / Face Chemical Splash GogglesFace shield worn over gogglesGoggles provide a seal against splashes and dust.[7] A face shield offers a secondary barrier for the entire face during bulk transfers or energetic reactions.[7]
Hand Nitrile or Neoprene GlovesDouble-glovingNitrile and neoprene provide good chemical resistance against aromatic heterocyclic compounds. Inspect gloves for any signs of degradation before use.[7]
Body Full-Length Laboratory CoatChemical-Resistant ApronA lab coat protects skin and personal clothing from contamination.[9] An apron provides an additional layer of protection against splashes of corrosive or toxic liquids.[7][10]
Respiratory Work within a certified chemical fume hoodN95 Particulate Respirator (for solids) or Air-Purifying Respirator with organic vapor cartridges (for solutions/vapors)A fume hood is the primary engineering control to prevent inhalation.[11] If work outside a hood is unavoidable, an N95 prevents inhalation of fine powders, while an organic vapor respirator protects against volatile components.[7]

Operational and Disposal Plans

Adherence to a systematic workflow is critical for safety and reproducibility. The following protocols provide step-by-step guidance from preparation to disposal.

Experimental Workflow: From Preparation to Disposal

The following diagram illustrates the critical stages for safely handling 7-methylquinoline-8-carboxylic acid.

G Safe Handling Workflow for 7-methylquinoline-8-carboxylic Acid cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Handling Phase prep_area Designate Work Area (Chemical Fume Hood) gather_materials Assemble All Required Materials prep_area->gather_materials don_ppe Don Appropriate PPE (Coat, Goggles, Gloves) gather_materials->don_ppe handle_solid Weigh Solid Compound (Use disposable weigh boat) don_ppe->handle_solid Proceed to Handling prep_solution Prepare Solution (Add solid to solvent slowly) handle_solid->prep_solution decon Decontaminate Glassware and Work Surfaces prep_solution->decon Reaction Complete waste Segregate & Store Hazardous Waste decon->waste doff_ppe Doff PPE Correctly (Prevent cross-contamination) waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end

Caption: A step-by-step workflow for the safe handling of 7-methylquinoline-8-carboxylic acid.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11]

    • Verify that a safety shower and eyewash station are readily accessible.[11]

    • Before handling the chemical, put on all required PPE as specified in the table above. This includes a laboratory coat, appropriate gloves, and chemical splash goggles.[7][9]

  • Handling the Solid Compound:

    • When weighing the solid, use a disposable weigh boat or paper to minimize contamination of balances.

    • Handle the powder carefully to avoid creating dust. If handling larger quantities, the use of an N95 particulate respirator is recommended.[7]

  • Preparing Solutions:

    • When dissolving, add the solid 7-methylquinoline-8-carboxylic acid to the solvent slowly and in small portions to prevent splashing.[7]

    • If the process may generate vapors or aerosols, ensure the fume hood sash is at the appropriate height or use an air-purifying respirator with organic vapor cartridges.

Spill and Exposure Procedures
  • Spills: For minor spills, trained personnel wearing full PPE should absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and treat it as hazardous waste. For large spills, evacuate and secure the area, then contact your institution's Environmental Health and Safety (EHS) department immediately.[11]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2] If irritation persists, seek medical attention.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][6]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Waste Disposal Plan

The "cradle to grave" principle of hazardous waste management must be applied.[11]

  • Classification: Treat all waste containing 7-methylquinoline-8-carboxylic acid, including contaminated consumables (gloves, weigh boats, paper towels), as hazardous chemical waste.[11]

  • Containerization:

    • Use separate, clearly labeled, and sealed hazardous waste containers for solid and liquid waste.[7]

    • Containers should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and must have a secure lid.[11]

  • Disposal:

    • Never dispose of this chemical in the regular trash or down the drain.[11]

    • Arrange for waste disposal through your institution's EHS department according to all local, regional, and national regulations.[8]

By implementing these safety and logistical measures, researchers can handle 7-methylquinoline-8-carboxylic acid with confidence, ensuring a secure environment for scientific advancement.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Benchchem.
  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • QUINOLINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie.
  • 7-Methylquinoline-8-carboxylic acid Product Information. MySkinRecipes.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • SAFETY DATA SHEET: 2-Methyl-6-quinolinecarboxylic acid. Fisher Scientific.
  • Personal Protective Equipment Selection Guide. University of Arizona.
  • SAFETY DATA SHEET: 2-Methylquinoline-6-carboxylic Acid. TCI Chemicals.
  • SAFETY DATA SHEET: 7-Methylquinoline. TCI Chemicals.
  • SAFETY DATA SHEET: Quinoline-3-carboxylic acid. Fisher Scientific.
  • Safety Data Sheet: Quinolinic Acid. Cayman Chemical.
  • 8-Methylquinoline SDS, 611-32-5 Safety Data Sheets. ECHEMI.

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